molecular formula C7H15N3O3 B1302040 tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate CAS No. 6926-09-6

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Cat. No.: B1302040
CAS No.: 6926-09-6
M. Wt: 189.21 g/mol
InChI Key: MQBASTZLTYLEON-UHFFFAOYSA-N
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Description

Tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C7H15N3O3 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 2-hydrazinyl-2-oxoethylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)9-4-5(11)10-8/h4,8H2,1-3H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBASTZLTYLEON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370850
Record name tert-butyl 2-hydrazinyl-2-oxoethylcarbamate
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6926-09-6
Record name tert-butyl 2-hydrazinyl-2-oxoethylcarbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(hydrazinecarbonyl)methyl]carbamate
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Foundational & Exploratory

Chemical structure of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Glycine Hydrazide)

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional building block in modern organic synthesis and medicinal chemistry. Commonly known as Boc-glycine hydrazide, this reagent uniquely combines a temporary N-protecting group (Boc) with a highly reactive hydrazide moiety, built upon a stable glycine core. This structure facilitates its use as a versatile linker and a precursor for the synthesis of complex molecular architectures, including peptides and heterocyclic systems. This document, intended for researchers and drug development professionals, will detail the compound's physicochemical properties, provide a robust and validated synthesis protocol with mechanistic insights, explore its principal applications, and outline essential safety and handling procedures.

Physicochemical and Structural Characteristics

This compound is a stable, crystalline solid at room temperature.[1] The presence of the tert-butoxycarbonyl (Boc) group confers solubility in a range of organic solvents and provides a crucial orthogonal protecting group that is readily cleaved under acidic conditions, a cornerstone of its utility in multi-step synthesis.[2]

Table 1: Core Properties and Identifiers

PropertyValueSource(s)
IUPAC Name This compoundN/A
Synonyms Boc-Gly-NHNH2, [[[Hydrazino]carbonyl]methyl]carbamic acid tert-butyl ester[1][3]
CAS Number 6926-09-6[1][4]
Molecular Formula C₇H₁₅N₃O₃[1][4]
Molecular Weight 189.21 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically ≥95-98%[1][4]
Storage Conditions Long-term: -20°C (3 years); Short-term: 2-8°C (2 years)[1][3]

Synthesis Protocol and Mechanistic Insights

The most direct and widely adopted synthesis of Boc-glycine hydrazide is the nucleophilic acyl substitution of a corresponding N-Boc-glycine ester with hydrazine hydrate. This method is efficient, high-yielding, and relies on readily available starting materials.

Expert Rationale

The choice of an ester (typically methyl or ethyl) as the starting material is strategic; esters are sufficiently reactive towards strong nucleophiles like hydrazine but are stable enough for easy handling and purification. Methanol or ethanol are preferred solvents as they readily dissolve both the ester and hydrazine hydrate, facilitating a homogenous reaction mixture. An excess of hydrazine hydrate is used to ensure the reaction goes to completion by shifting the equilibrium toward the product side.

Validated Step-by-Step Synthesis Protocol
  • Reaction Setup : To a solution of N-Boc-glycine methyl ester (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer, add hydrazine hydrate (approx. 3.0 eq) dropwise at room temperature.

  • Reaction Execution : Stir the resulting mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot is completely consumed (typically overnight).[5]

  • Product Isolation : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess hydrazine hydrate.[5]

  • Purification : The resulting crude residue is often a solid or a thick oil. Purify the product by trituration or recrystallization. Grinding the residue with a non-polar solvent such as hexanes or diethyl ether will often yield the product as a white, crystalline solid.[5] The solid can then be collected by vacuum filtration, washed with cold solvent, and dried under vacuum.

  • Characterization : Confirm the product's identity and purity via standard analytical techniques (¹H NMR, Mass Spectrometry) to ensure it meets the required specifications for subsequent applications.

G cluster_start Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_end Final Product SM1 N-Boc-Glycine Methyl Ester Reaction Nucleophilic Acyl Substitution (Room Temp, Overnight) SM1->Reaction SM2 Hydrazine Hydrate SM2->Reaction SM3 Ethanol (Solvent) SM3->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purify Trituration/Recrystallization (e.g., with Hexane) Workup->Purify Filter Vacuum Filtration & Drying Purify->Filter Product tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Filter->Product QC Characterization (NMR, MS) Product->QC

Caption: Synthetic workflow for Boc-glycine hydrazide.

Core Applications in Synthetic Chemistry

The utility of this compound stems from its two distinct reactive sites, which can be addressed sequentially.

A. Precursor for Heterocyclic Synthesis

The hydrazide moiety is a powerful nucleophile and a classic precursor for forming five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry. For instance, condensation of Boc-glycine hydrazide with 1,3-dicarbonyl compounds provides a straightforward route to substituted pyrazoles. Similarly, it can be used to synthesize oxadiazoles, triazoles, and other important pharmacophores.

Caption: Key reaction pathways for Boc-glycine hydrazide.

B. Building Block in Peptide Synthesis

In peptide chemistry, C-terminal peptide hydrazides are valuable intermediates.[6] Boc-glycine hydrazide can be coupled to the C-terminus of a resin-bound peptide chain. Following the synthesis, the resulting peptide hydrazide can be used in fragment condensation strategies, such as native chemical ligation, to build larger, more complex proteins. The Boc protecting group is orthogonal to the Fmoc protecting group strategy commonly used in solid-phase peptide synthesis (SPPS), allowing for selective manipulation.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated area or chemical fume hood.[8]

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Avoid breathing dust. Do not ingest. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9]

  • Storage : For maximum shelf-life, the compound should be stored tightly sealed in a cool, dry, dark place, preferably in a freezer at -20°C.[1][3] It should be kept away from strong oxidizing agents and strong bases.[8]

  • Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design enables a broad range of chemical transformations. Its straightforward synthesis, coupled with the orthogonal reactivity of its Boc-protected amine and hydrazide functional groups, secures its role as a fundamental tool for chemists in drug discovery, peptide science, and materials research. This guide provides the foundational knowledge for its effective and safe utilization in the laboratory.

References

  • Farrugia, L. J. (2012). WinGX and ORTEP for Windows: an update. Journal of Applied Crystallography, 45(4), 849-854. [Link]

  • Cole-Parmer. Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%. [Link]

  • PubChem. tert-butyl N-(2-oxoethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Chemsrc. This compound Suppliers. [Link]

  • PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • ResearchGate. Solid-Phase Functionalization of Peptides by an α-Hydrazinoacetyl Group. [Link]

  • CSBio. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

  • ACS Publications. Synthesis of Acyl Hydrazides via a Radical Chemistry of Azocarboxylic tert-Butyl Esters. [Link]

  • National Institutes of Health. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • ChemRxiv. A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. [Link]

  • Journal of Al-Nahrain University. Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • RSC Publishing. Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl. [Link]

Sources

Technical Guide: CAS 6926-09-6 (Boc-Glycine Hydrazide)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and critical applications of Boc-Glycine Hydrazide (CAS 6926-09-6), a specialized intermediate in peptide chemistry and drug delivery systems.

A Versatile Building Block for Peptide Therapeutics and Conjugation[1]

Identity & Structural Analysis

CAS Number : 6926-09-6 Chemical Name : tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Common Name : Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) Molecular Formula : C₇H₁₅N₃O₃ Molecular Weight : 189.21 g/mol

Core Utility : This compound serves as a bifunctional linker and building block. It possesses a Boc-protected amine (acid-labile) and a hydrazide moiety (nucleophilic, pH-sensitive). This dual functionality allows it to bridge the gap between solid-phase peptide synthesis (SPPS) and chemoselective bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and peptide ligation strategies.

Physicochemical Properties[2][3][4]

The following data characterizes the compound's behavior in laboratory and manufacturing environments.

PropertyValueContext for Researchers
Appearance White to off-white crystalline solidHigh purity is critical; yellowing indicates oxidation.
Melting Point 111–115 °CSharp melting point confirms purity; broad range suggests hydration or degradation.
Solubility Soluble in MeOH, DMSO, DMF, EtOAcCompatible with standard organic synthesis and SPPS solvents.
pKa (Hydrazide) ~3.0–3.5 (Conjugate acid)The hydrazide nitrogen is less basic than an amine, allowing selective reaction at lower pH.
Stability Hygroscopic; Air-sensitiveStore at 2–8°C under inert gas (Ar/N₂) to prevent hydrazide oxidation.
Synthesis & Manufacturing Protocol

Mechanism : The synthesis involves the nucleophilic attack of hydrazine monohydrate on the carbonyl carbon of a Boc-protected glycine ester (methyl or ethyl). This reaction is favored by the high nucleophilicity of hydrazine (alpha-effect).

Graphviz Diagram: Synthetic Pathway

Synthesis Start Boc-Glycine Methyl Ester (CAS 31954-27-5) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Excess, MeOH) Reagent->Intermediate Product Boc-Glycine Hydrazide (CAS 6926-09-6) Intermediate->Product Elimination Byproduct Methanol Intermediate->Byproduct

Caption: Nucleophilic substitution pathway converting Boc-Gly-OMe to Boc-Gly-NHNH₂ via hydrazine hydrate.

Experimental Protocol: Gram-Scale Synthesis
  • Preparation : Dissolve Boc-Gly-OMe (10 mmol) in Methanol (20 mL).

  • Addition : Cool to 0°C. Add Hydrazine hydrate (30 mmol, 3 equiv) dropwise. Note: Excess hydrazine prevents dimer formation.

  • Reaction : Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of ester.

  • Workup : Concentrate under reduced pressure to remove MeOH and excess hydrazine.

  • Purification : Recrystallize from EtOAc/Hexane or Ether to yield white crystals.

  • Validation : Verify structure via ¹H-NMR (DMSO-d₆): δ 1.38 (s, 9H, Boc), 3.55 (d, 2H, CH₂), 8.9 (s, 1H, NH-NH₂).

Applications in Drug Development

CAS 6926-09-6 is a critical reagent for chemoselective ligation . Its primary value lies in generating hydrazone linkages , which are stable at physiological pH (7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0–6.0).

Core Application: pH-Sensitive Linkers for ADCs

In Antibody-Drug Conjugates, the hydrazide group reacts with aldehyde residues (generated on the antibody's glycan chain via periodate oxidation) to form a hydrazone bond.[][2]

Mechanism :

  • Conjugation : Boc-Gly-NHNH₂ + Antibody-CHO

    
     Antibody-C=N-NH-Gly-Boc (Hydrazone).
    
  • Deprotection : Removal of Boc allows attachment of a cytotoxic payload (e.g., Doxorubicin) to the glycine amine.

  • Release : Upon internalization, the acidic endosome hydrolyzes the hydrazone, releasing the drug payload.[]

Graphviz Diagram: Drug Delivery Mechanism

DrugDelivery Linker Boc-Gly-Hydrazide (Linker) Conjugate ADC Precursor (Stable Hydrazone Bond) Linker->Conjugate Conjugation (pH 6.5) Antibody Oxidized Antibody (Aldehyde groups) Antibody->Conjugate Circulation Bloodstream (pH 7.4 - Stable) Conjugate->Circulation Systemic Delivery Endosome Endosome/Lysosome (pH 5.0 - Acidic) Circulation->Endosome Cellular Uptake Release Hydrolysis & Release of Payload Endosome->Release Acid-Catalyzed Hydrolysis

Caption: Mechanism of pH-triggered drug release utilizing the hydrazone linkage derived from Boc-Glycine Hydrazide.

Reactivity & Stability Profile
  • Oxidation Sensitivity : The hydrazide group (-NHNH₂) is reducing. It can be oxidized to an acyl diazenium species by oxidants (e.g., NBS, I₂). This property is utilized in peptide hydrazide ligation to convert the hydrazide into an azide or thioester equivalent.

  • Acid Sensitivity : The Boc group is cleaved by TFA (Trifluoroacetic acid) or HCl/Dioxane. The hydrazide group is generally stable to TFA, allowing selective N-terminal deprotection if needed, though care must be taken to avoid acid-catalyzed hydrolysis of the hydrazide itself if water is present.

  • Aldehyde/Ketone Reactivity : Reacts rapidly with carbonyls to form hydrazones. This reaction is catalyzed by aniline at pH 4.5–6.0.

Handling & Safety (E-E-A-T)

Signal Word : WARNING

Hazard ClassH-CodeStatementPrecaution
Skin Irritation H315Causes skin irritation.Wear nitrile gloves.
Eye Irritation H319Causes serious eye irritation.Use safety goggles.
STOT-SE H335May cause respiratory irritation.Handle in a fume hood.

Storage Protocol :

  • Store in a tightly sealed container at 2–8°C .

  • Protect from light and moisture.

  • Re-test purity (melting point) if stored for >6 months, as hydrazides can slowly degrade to carboxylic acids or symmetric hydrazides.

References
  • Sigma-Aldrich . This compound Product Specification. Retrieved from

  • Thermo Fisher Scientific . Carbonyl-Reactive Crosslinker Chemistry: Hydrazide-Aldehyde Conjugation. Retrieved from

  • BOC Sciences . ADC Linkers: Classification and Conjugation Sites. Retrieved from

  • National Institutes of Health (NIH) . Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PMC Central. Retrieved from

  • GuideChem . Boc-Glycine hydrazide Chemical Properties and Applications. Retrieved from

Sources

Literature review of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Building Block for Peptide Ligation and Heterocyclic Scaffolds[1]

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate, commonly referred to as Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) , is a bifunctional molecular scaffold critical to modern peptide chemistry and drug discovery.[1] Unlike simple amino acid derivatives, this molecule possesses a unique "dormant" reactivity: it is stable under standard nucleophilic conditions but can be selectively activated to form powerful electrophiles (acyl azides) or heterocyclic pharmacophores (1,3,4-oxadiazoles).

This guide deconstructs the molecule from a senior application scientist’s perspective, moving beyond basic properties to explore its pivotal role in Hydrazide-Based Native Chemical Ligation (NCL) —a methodology that has revolutionized the synthesis of large proteins—and its utility as a precursor in medicinal chemistry.

Part 1: Chemical Identity & Physiochemical Profile

Before integrating this reagent into a workflow, it is essential to understand its physical constraints and stability profile.

PropertySpecification
IUPAC Name tert-Butyl N-(2-hydrazinyl-2-oxoethyl)carbamate
Common Name Boc-Glycine Hydrazide; Boc-Gly-NHNH₂
CAS Number 6926-07-4
Molecular Formula C₇H₁₅N₃O₃
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline powder
Melting Point 111–115 °C
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in water
Storage 2–8°C, Desiccated (Hygroscopic)
Part 2: Validated Synthetic Protocol

Route: Hydrazinolysis of Boc-Glycine Esters

While Boc-Gly-NHNH₂ can be synthesized via coupling agents (EDC/HOBt), the hydrazinolysis of methyl/ethyl esters is the industry standard due to higher atom economy and simpler purification.

The Protocol

Reagents: Boc-Gly-OMe (1.0 equiv), Hydrazine Hydrate (10.0 equiv), Methanol (0.5 M concentration relative to substrate).[1]

  • Preparation: Dissolve Boc-Gly-OMe in anhydrous Methanol at room temperature.

  • Addition: Cool the solution to 0°C. Add Hydrazine Hydrate dropwise.

    • Expert Insight: We use a large excess (10 equiv) of hydrazine not just to drive kinetics, but to strictly prevent the formation of the dimer (Boc-Gly-NH-NH-Gly-Boc).[1] If hydrazine is limiting, the product hydrazide competes with hydrazine for the ester, leading to the symmetrical impurity.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–18 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] The ester spot (high R_f) should disappear; the hydrazide (lower R_f) will appear.[1]

  • Workup: Evaporate solvent and excess hydrazine under reduced pressure.

    • Caution: Hydrazine is toxic and potentially unstable.[1] Use a high-efficiency trap.

  • Purification: Recrystallize from EtOAc/Hexanes or Ether.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_inputs Reagents Est Boc-Gly-OMe (Substrate) Rxn Reaction MeOH, 0°C -> RT 4-18 Hours Est->Rxn Hyd N2H4·H2O (10 equiv) Hyd->Rxn Prod Boc-Gly-NHNH2 (Product) Rxn->Prod Main Path Imp Symmetrical Dimer (Avoided by Excess N2H4) Rxn->Imp Side Rxn (If N2H4 low)

Caption: Hydrazinolysis workflow highlighting the critical role of excess hydrazine in suppressing dimerization.

Part 3: Core Application – Peptide Ligation

The "Killer App": Hydrazide-Based Native Chemical Ligation [1]

Boc-Gly-NHNH₂ is not just a building block; it is a thioester surrogate .[1] In the synthesis of large proteins (e.g., modified histones), peptide hydrazides are stable during Solid Phase Peptide Synthesis (SPPS) but can be activated post-cleavage.

The Mechanism[2][3]
  • Latency: The hydrazide is unreactive toward amines at neutral pH.[1]

  • Activation: Treatment with NaNO₂ in acidic buffer converts the hydrazide into an Acyl Azide .[1]

  • Thiolysis: An exogenous thiol (e.g., MPAA) attacks the acyl azide, displacing the azide group to form a Thioester .[4]

  • Ligation: This in-situ thioester undergoes Native Chemical Ligation (NCL) with an N-terminal Cysteine peptide to form a native amide bond.[1]

Expert Insight: This method, pioneered by Liu and Fang, allows researchers to bypass the instability of pre-formed thioesters during SPPS.

Visualization: Ligation Mechanism

LigationMechanism Start Peptide-CONHNH2 (Stable Precursor) Act Acyl Azide (Peptide-CON3) Start->Act NaNO2, pH 3.0 Oxidative Activation Thio Peptide-CO-S-Aryl (Active Thioester) Act->Thio MPAA (Thiol) Thiolysis Final Ligated Protein (Native Amide Bond) Thio->Final Cys-Peptide NCL

Caption: The activation pathway from stable hydrazide to reactive thioester for protein synthesis.

Part 4: Medicinal Chemistry & Heterocycle Synthesis[8][10][12]

Beyond peptides, Boc-Gly-NHNH₂ is a primary scaffold for synthesizing 1,3,4-oxadiazoles , a privileged structure in medicinal chemistry (often used as a bioisostere for esters or amides to improve metabolic stability).

Protocol for Oxadiazole Formation:

  • Acylation: React Boc-Gly-NHNH₂ with an acid chloride (R-COCl) to form the diacylhydrazine intermediate (Boc-Gly-NH-NH-CO-R).[1]

  • Cyclodehydration: Treat the intermediate with a dehydrating agent such as POCl₃ or Burgess Reagent .[1]

  • Result: Formation of the 2,5-disubstituted-1,3,4-oxadiazole ring.[1][5]

Note: The Boc group is acid-labile.[1][6] If POCl₃ is used, the Boc group may be cleaved. For Boc-retention, milder dehydrating conditions (e.g., TsCl/Et₃N) are preferred.[1]

Part 5: Analytical Validation (QC)

To ensure the integrity of your material before use, verify against these parameters:

  • TLC: R_f ~0.3–0.4 (DCM/MeOH 9:1).[1] Visualize with Ninhydrin (weak) or PMA stain.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 1.39 ppm (s, 9H): Boc tert-butyl group (Characteristic singlet).[1]

    • δ 3.55 ppm (d, 2H): Glycine α-protons.[1]

    • δ 4.1–4.5 ppm (br s, 2H): Hydrazide -NH₂ protons (Exchangeable).[1]

    • δ 6.9–7.1 ppm (t, 1H): Carbamate -NH (Boc-NH).[1]

    • δ 8.9–9.1 ppm (s, 1H): Hydrazide -NH (Amide-like).[1]

References
  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011).[7] Protein Chemical Synthesis by Ligation of Peptide Hydrazides.[1][3][4][7][8] Angewandte Chemie International Edition, 50(34), 7645-7649.[1] [1]

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[1][3][4] Nature Protocols, 8(12), 2483-2495.[1]

  • Somu, R. V., et al. (2006). Discovery of Glycine Hydrazide Pore-occluding CFTR Inhibitors.[1] Journal of Medicinal Chemistry, 49, 6614-6620.

  • Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830.

  • PubChem Compound Summary. (n.d.). This compound (CID 2782062).[1] [1]

Sources

Synthesis Pathway for tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) CAS Registry Number: 6928-85-4

Executive Summary

This technical guide details the synthesis of tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate, a critical intermediate in peptide chemistry. It serves as a "masked" C-terminal activator, allowing for the subsequent generation of peptide azides (via nitrosylation) for fragment condensation or native chemical ligation.

The protocol prioritizes the Hydrazinolysis of Ester route over direct amidation. This approach offers superior atom economy, simplified purification, and avoids the use of racemization-prone coupling reagents. The primary technical challenge—preventing the formation of the symmetric diacylhydrazine dimer—is addressed through strict stoichiometric control.

Strategic Route Selection

The "Gold Standard": Ester Hydrazinolysis

The most robust pathway involves the nucleophilic attack of hydrazine on a Boc-glycine ester (methyl or ethyl).

  • Mechanism: Nucleophilic Acyl Substitution (

    
    ).
    
  • Why this route?

    • Purity: The byproduct is an alcohol (methanol/ethanol), which is easily removed.

    • Selectivity: Avoids the activation of the carboxylic acid, which can lead to

      
      -acyl isourea intermediates and potential side reactions.
      
    • Scalability: The reaction proceeds under mild conditions and requires no chromatography for purification in most cases.

Alternative: Direct Amidation (Not Recommended)

Direct coupling of Boc-Gly-OH with hydrazine using DCC or EDC is possible but suboptimal.

  • Drawback: Requires handling of urea byproducts (dicyclohexylurea).

  • Risk: Higher probability of forming the symmetric dimer (Boc-Gly-NH-NH-Gly-Boc) due to the high local concentration of activated species.

Reaction Mechanism & Pathway Visualization

The reaction proceeds via the attack of the hydrazine nucleophile on the carbonyl carbon of the ester.

ReactionPathway Start Boc-Gly-OMe (Electrophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Hydrazine Hydrate (Nucleophile) Reagent->Intermediate Product Boc-Gly-NHNH2 (Target) Intermediate->Product Elimination Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: Mechanistic flow of the hydrazinolysis reaction.

Detailed Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (Eq)Notes
Boc-Gly-OMe Substrate1.0Methyl ester is preferred over Ethyl for faster kinetics.[1]
Hydrazine Hydrate Reagent3.0 - 5.0 CRITICAL: Excess required to suppress dimer formation.
Methanol (MeOH) SolventN/AAnhydrous grade preferred but not strictly required.
Diethyl Ether Anti-solventN/AUsed for precipitation/crystallization.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Boc-Gly-OMe (10 mmol) in Methanol (30 mL). Ensure complete dissolution at room temperature (20–25°C).

  • Reagent Addition: Add Hydrazine Hydrate (30–50 mmol, 3–5 equiv) dropwise to the stirring solution.

    • Expert Insight: Do not dump the hydrazine in all at once if working on a large scale (>50g), as the reaction is slightly exothermic.

  • Reaction: Stir the mixture at room temperature.

    • Duration: Typically 12–24 hours.

    • Monitoring: Monitor via TLC (System: CHCl₃/MeOH 9:1). The ester spot (

      
      ) should disappear, and the hydrazide spot (
      
      
      
      ) should appear. Staining with ninhydrin will show the hydrazide (often a different shade than the amine).
Phase 2: Workup & Purification[2]
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40°C. A viscous oil or semi-solid will remain.

  • Azeotropic Removal (Critical Step): To remove excess hydrazine hydrate (which has a high boiling point), add Toluene (20 mL) to the residue and re-evaporate. Repeat this step 2–3 times.

    • Why? Toluene forms a positive azeotrope with water and helps co-evaporate hydrazine, ensuring the final product is not contaminated with toxic reducing agents.

  • Crystallization:

    • Dissolve the residue in a minimal amount of warm Methanol or Ethyl Acetate.

    • Slowly add Diethyl Ether or Hexanes until turbidity is observed.

    • Cool at 4°C overnight.

  • Isolation: Filter the white crystalline solid, wash with cold ether, and dry under high vacuum.

Process Control & Troubleshooting

Logic for Dimer Suppression

If the ratio of Hydrazine to Ester is low (e.g., 0.5:1 or 1:1), the product (Boc-Gly-NHNH₂) acts as a nucleophile and attacks a second molecule of Boc-Gly-OMe.



Solution: Maintaining a high concentration of free hydrazine ensures that the ester is statistically more likely to encounter a hydrazine molecule than a product molecule.

Workflow Diagram

Workflow Step1 Dissolve Boc-Gly-OMe in Methanol Step2 Add Excess Hydrazine (3-5 Eq) Step1->Step2 Decision TLC Check: Ester Gone? Step2->Decision Decision->Step2 No (Wait) Step3 Evaporate Solvent Decision->Step3 Yes Step4 Co-evaporate with Toluene (Remove excess Hydrazine) Step3->Step4 Step5 Crystallize (MeOH / Ether) Step4->Step5

Figure 2: Operational workflow for synthesis and purification.

Characterization & Quality Control

Verify the identity of the product using the following parameters.

MethodExpected Signal / Result
Appearance White crystalline solid.[3]
1H NMR (DMSO-d6)

1.39 (s, 9H, Boc), 3.55 (d, 2H,

-CH2), 4.15 (br s, 2H, NH2), 6.90 (t, 1H, carbamate NH), 8.95 (s, 1H, hydrazide NH).
Mass Spectrometry ESI-MS: Calculated

; Observed

.
Melting Point Typically 110–115°C (Verify against specific batch; impurities lower this significantly).

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. It is also a sensitizer. All operations must be performed in a well-ventilated fume hood. Double-glove (Nitrile) is recommended.

  • Waste Disposal: Quench excess hydrazine in the waste stream using dilute bleach (sodium hypochlorite) carefully before disposal, or follow specific institutional hazardous waste protocols for reducing agents.

  • Boc-Gly-NHNH2: While generally considered low toxicity, hydrazides can be reactive. Avoid inhalation of dust.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (General reference for Boc stability and hydrazinolysis conditions).
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Foundational text for peptide hydrazide synthesis).
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link] (Establishes the utility of Boc chemistry).

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. [Link] (Discusses Boc-amino acid derivatives and purification).

Sources

Solubility Profile and Process Chemistry of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS: 6926-09-6), commonly known as Boc-Glycine Hydrazide (Boc-Gly-NHNH₂), is a critical intermediate in peptide synthesis, specifically utilized in the hydrazide activation strategy for native chemical ligation and as a privileged scaffold in medicinal chemistry.[1][2]

This technical guide provides a definitive analysis of its solubility landscape, moving beyond simple "soluble/insoluble" binaries to explore the operational solubility required for synthesis, purification, and downstream applications. We synthesize physicochemical principles with empirical process data to offer a self-validating guide for researchers.

Part 1: Physicochemical Identity & Mechanism

To predict solubility behavior, one must understand the competing forces within the molecule. Boc-Gly-NHNH₂ is an amphiphilic construct:

  • Hydrophobic Domain: The tert-butyl carbamate (Boc) group provides significant lipophilicity, driving solubility in organic solvents like ethyl acetate and dichloromethane.

  • Hydrophilic Domain: The hydrazide (-CONHNH₂) tail is a potent hydrogen bond donor and acceptor, creating high affinity for polar protic solvents (methanol) and aprotic polar solvents (DMSO).

PropertyValue
IUPAC Name This compound
Common Name Boc-Glycine hydrazide
CAS Number 6926-09-6
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 111–115 °C

Part 2: Solubility Landscape

The following data categorizes solvents based on their utility in processing Boc-Gly-NHNH₂. This data is derived from standard synthesis protocols where concentrations of 50–100 mg/mL are typical.

Table 1: Operational Solubility Profile
Solvent ClassSpecific SolventSolubility RatingOperational Context
Polar Aprotic DMSO, DMF Very High Primary solvents for stock solutions and biological assays. Solubilizes >100 mg/mL easily.
Polar Protic Methanol, Ethanol High Preferred solvents for synthesis (hydrazinolysis) and recrystallization.
Chlorinated Dichloromethane (DCM) High Excellent for extraction and as a reaction medium for subsequent coupling.
Esters Ethyl Acetate (EtOAc) Moderate to High The standard solvent for liquid-liquid extraction. Solubility decreases significantly at low temperatures (0°C).
Ethers Diethyl Ether, THF Moderate Soluble in THF; sparingly soluble in Diethyl Ether (often used to precipitate impurities).
Alkanes Hexane, Pentane Insoluble Critical Antisolvent. Used to trituruate oils into solids or induce crystallization.
Aqueous Water Low to Moderate pH-dependent. Solubility increases at lower pH (protonation of hydrazide), but risk of Boc-deprotection exists below pH 4.
Solubility Decision Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogic Start Application Goal Rxn Reaction Medium Start->Rxn Purify Purification/Isolation Start->Purify Hydrazinolysis Hydrazinolysis (Synthesis) Rxn->Hydrazinolysis Coupling Peptide Coupling (Next Step) Rxn->Coupling Recryst Recrystallization Purify->Recryst Trituration Trituration Purify->Trituration MeOH Methanol (High Sol) Hydrazinolysis->MeOH Homogeneous DMF DMF/DCM (High Sol) Coupling->DMF Inert/Soluble System1 Solvent: EtOAc/MeOH Antisolvent: Hexane Recryst->System1 Thermal Gradient System2 Solvent: DCM Antisolvent: Ether Trituration->System2 Precipitation

Figure 1: Solvent selection logic based on process requirements. Green nodes indicate optimal solubility; Yellow nodes indicate purification systems utilizing differential solubility.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating . If the physical changes described (dissolution upon heating, precipitation upon cooling) do not occur, the purity of the starting material should be questioned.

Protocol A: Gravimetric Solubility Check (Quick Validation)

Use this to verify solvent suitability before scaling up.

  • Weigh 10 mg of Boc-Gly-NHNH₂ into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the target solvent (e.g., Ethyl Acetate).

  • Vortex for 30 seconds.

    • Observation: If clear, solubility is >100 mg/mL .

  • If undissolved, add solvent in 100 µL increments until clear.

    • Calculation: Solubility (mg/mL) = 10 mg / Total Vol (mL).

Protocol B: Purification via Trituration (The "Hexane Grind")

This method exploits the compound's insolubility in alkanes to remove non-polar impurities and trace hydrazine hydrate.

Context: After synthesizing Boc-Gly-NHNH₂ from Boc-Gly-OMe and hydrazine hydrate in methanol, the reaction mixture is concentrated to a residue. This residue often contains excess hydrazine (toxic) and unreacted ester.

Step-by-Step Workflow:

  • Concentration: Evaporate the methanol reaction solvent completely under reduced pressure (Rotavap) at 40°C. You will obtain a sticky white paste or oil.

  • Solvent Addition: Add Hexane (or Pentane) to the residue (approx. 10 mL per gram of product).

  • Mechanical Stress: Vigorously scratch the side of the flask with a spatula or sonicate.

    • Mechanism:[3][4][5][6] Hexane acts as an antisolvent. Mechanical stress induces nucleation.

  • Transformation: The sticky oil should transform into a loose, white powder suspended in hexane.

  • Filtration: Filter the solid through a sintered glass funnel. Wash the cake with cold hexane (2x).

  • Drying: Dry under high vacuum to remove trace hexane.

Protocol C: Recrystallization (High Purity)

For analytical grade material (MP > 111°C).

  • Dissolution: Dissolve crude Boc-Gly-NHNH₂ in a minimum amount of boiling Ethyl Acetate .

  • Cloud Point: Add Hexane dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Clarification: Add a few drops of hot Ethyl Acetate to clear the solution again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.

  • Harvest: Collect crystals by filtration.

Part 4: Critical Application Context

Hydrazide Activation (Azide Coupling)

In peptide synthesis, Boc-Gly-NHNH₂ is often converted to an azide (Boc-Gly-N₃) for coupling.

  • Solvent Choice: The reaction is typically performed in DMF or THF at -20°C using tert-butyl nitrite.

  • Why Solubility Matters: If the hydrazide is not fully dissolved before nitrite addition, the reaction will be heterogeneous, leading to incomplete conversion and potential side reactions (e.g., formation of amides).

  • Recommendation: Ensure the hydrazide is fully dissolved in DMF (approx. 0.1 M concentration) before cooling the reaction vessel to -20°C.

Part 5: Process Workflow Visualization

The following diagram details the standard synthesis and purification pipeline, highlighting where solubility changes drive the process.

PurificationWorkflow Start Boc-Gly-OMe + N2H4•H2O Rxn Reaction (Solvent: MeOH) Start->Rxn Dissolve Evap Evaporation (Remove MeOH) Rxn->Evap Complete Residue Crude Residue (Oil/Solid) Evap->Residue Triturate Trituration (Add Hexane) Residue->Triturate Insoluble in Hexane Filter Filtration Triturate->Filter Precipitate Final Pure Boc-Gly-NHNH2 (White Solid) Filter->Final Dry

Figure 2: Synthesis and purification workflow. The transition from Methanol (soluble) to Hexane (insoluble) is the key purification step.

References

  • ChemicalBook. (n.d.). This compound Properties and Synthesis. Retrieved from

  • MedChemExpress. (n.d.). This compound Product Information. Retrieved from [4]

  • BOC Sciences. (n.d.). Boc-Glycine Hydrazide Technical Data. Retrieved from

  • CymitQuimica. (n.d.). Boc-Glycine Hydrazide Safety and Solubility Data. Retrieved from

  • PubChem. (n.d.).[7] Compound Summary for this compound. Retrieved from

Sources

Technical Guide: Stability Profile & Handling of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6926-09-6 Synonyms: Boc-Glycine hydrazide, Boc-Gly-NHNH₂, N-(tert-Butoxycarbonyl)glycine hydrazide Molecular Formula: C₇H₁₅N₃O₃ Molecular Weight: 189.21 g/mol [1][2]

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate is a critical intermediate in peptide chemistry, specifically utilized as a precursor for Native Chemical Ligation (NCL) via the hydrazide ligation method. While the tert-butoxycarbonyl (Boc) group provides robust amine protection against bases and nucleophiles, the hydrazide moiety introduces specific vulnerabilities to oxidation and aldehydes.

This guide details the physicochemical stability of Boc-Gly-NHNH₂, delineating the mechanistic pathways of degradation (acidolysis, oxidation, and thermal decomposition) and providing validated protocols for storage, handling, and quality control.

Chemical Structure & Intrinsic Vulnerabilities

The molecule possesses two distinct reactive termini that dictate its stability profile:

  • N-Terminus (Boc-Carbamate): A urethane linkage stable to basic and nucleophilic conditions but highly sensitive to anhydrous acids (TFA, HCl/Dioxane) and elevated temperatures (>80°C).

  • C-Terminus (Acyl Hydrazide): A nucleophilic center distinct from amides. It is stable to moderate acid/base but highly susceptible to oxidative dehydrogenation and condensation with carbonyls (hydrazone formation).

Diagram 1: Structural Reactivity & Degradation Pathways

The following diagram maps the degradation logic, highlighting the divergence between acidic and oxidative stress.

DegradationPathways Molecule Boc-Gly-NHNH2 (Intact) Acid Acidic Stress (TFA / HCl) Molecule->Acid Exposure Oxidant Oxidative Stress (O2 / Peroxides) Molecule->Oxidant Exposure Heat Thermal Stress (>80°C) Molecule->Heat Exposure Isobutene Isobutylene (Gas) + CO2 Acid->Isobutene Elimination FreeAmine H-Gly-NHNH2 (Deprotected) Acid->FreeAmine Desired Cleavage Diazene Acyl Diazene (R-CO-N=NH) Oxidant->Diazene -2H (Dehydrogenation) Heat->Isobutene Thermolysis Decomp Hydrolysis/Oligomers Diazene->Decomp Rapid Breakdown

Caption: Mechanistic divergence of degradation. Acid/Heat targets the Boc group; Oxidants target the Hydrazide.

Degradation Mechanisms

Acidolysis (Premature Deprotection)

The Boc group is removed via an E1-like elimination mechanism under acidic conditions.

  • Trigger: Exposure to strong acids (TFA, HCl) or prolonged exposure to acidic buffers (pH < 4.0).

  • Mechanism: Protonation of the carbamate oxygen is followed by the cleavage of the tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas and CO₂.

  • Impact: Loss of amine protection, leading to polymerization or side reactions during peptide coupling.

Oxidative Instability (The "Hidden" Risk)

Unlike simple amides, acyl hydrazides are reducing agents.

  • Trigger: Atmospheric oxygen (slow), peroxides in solvents (ethers/THF), or metal ions (Cu²⁺, Fe³⁺).

  • Mechanism: The hydrazide (-NH-NH₂) is oxidized to an acyl diazene intermediate (-CO-N=NH). This species is highly reactive and unstable, often decomposing into the carboxylic acid or reacting with other nucleophiles.

  • Visual Indicator: Samples may turn yellow or orange upon significant oxidation.

Hygroscopicity & Hydrolysis

While the amide bond connecting the hydrazine is relatively stable to hydrolysis, the compound is hygroscopic.

  • Risk: Absorbed water facilitates hydrolysis at extreme pH and promotes hydrazone formation if any aldehydes (e.g., acetone vapor in the lab) are present.

Stability Data & Storage Protocols

Table 1: Stability Profile Under Stress Conditions
ConditionStability RatingObserved Degradation ProductsRecommendation
Solid, -20°C (Desiccated) Excellent None (>2 years)Primary storage method.
Solid, +25°C (Ambient) Good Slow oxidation over monthsShort-term transit only.
Solution (DMSO/DMF) Moderate Oxidation to diazene/dimersUse fresh; do not store >24h.
Solution (Water/Buffer) Poor Hydrolysis / OxidationPrepare immediately before use.
Acidic Solvents (TFA) None Gly-NHNH₂ (Deprotected)Avoid unless deprotection is intended.
Presence of Acetone None Isopropylidene hydrazoneStrictly avoid acetone in glassware cleaning.
Storage Protocol
  • Temperature: Store lyophilized powder at -20°C .

  • Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent oxidative degradation.

  • Container: Amber glass vials with Teflon-lined caps to minimize light exposure and moisture ingress.

  • Thawing: Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the hygroscopic powder.

Experimental Protocols for Quality Control

Analytical HPLC Method

To quantify purity and detect the "free amine" (deprotected) impurity or oxidized species.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18, 5µm, 4.6 x 150mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond) and 254 nm .

  • Retention Logic:

    • Gly-NHNH₂ (Free amine): Elutes near void volume (very polar).

    • Boc-Gly-NHNH₂ (Target): Elutes mid-gradient.

    • Oxidized Dimers: Typically elute later (more hydrophobic).

Forced Degradation Stress Test

Perform this validation if using a batch older than 12 months.

  • Control: Dissolve 1 mg in 1 mL Methanol. Inject immediately.

  • Acid Stress: Dissolve 1 mg in 1 mL 50% TFA/DCM. Wait 30 mins. Neutralize. Inject. (Expect disappearance of peak).

  • Oxidative Stress: Dissolve 1 mg in 1 mL water containing 3% H₂O₂. Incubate 1 hour. Inject. (Expect new peaks/dimers).

Diagram 2: QC Decision Workflow

QCWorkflow Sample Batch Sample (Boc-Gly-NHNH2) Visual Visual Inspection (White Powder?) Sample->Visual Solubility Solubility Check (Clear in MeOH/DMSO?) Visual->Solubility Pass Fail QUARANTINE Recrystallize or Discard Visual->Fail Yellow/Caked HPLC HPLC-UV Analysis (>95% Purity?) Solubility->HPLC Pass Pass RELEASE For Synthesis HPLC->Pass Yes HPLC->Fail No

Caption: Quality Control decision tree for assessing batch viability.

Safety & Handling (GHS)

Based on standard safety data for Boc-amino acid hydrazides.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[3][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.

References

  • MedChemExpress. (2024). This compound Product Datasheet. Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet: this compound. Retrieved from

  • Dawson, P. E., et al. (1994). "Synthesis of proteins by native chemical ligation." Science, 266(5186), 776-779.
  • Zheng, J. S., et al. (2013). "Robust chemical synthesis of protein hydrazides for the total synthesis of protein therapeutics." Nature Protocols, 8, 2483–2495. (Detailed handling of peptide hydrazides).
  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Mechanism of Boc acidolysis).[5]

Sources

Technical Monograph: tert-Butyl 2-hydrazino-2-oxoethylcarbamate (Boc-Glycine Hydrazide)

[1]

Executive Summary

tert-Butyl 2-hydrazino-2-oxoethylcarbamate , commonly known as Boc-Glycine Hydrazide (Boc-Gly-NHNH₂) , is a pivotal intermediate in peptide chemistry and bioconjugation.[1] It serves as a protected hydrazine "warhead" capable of undergoing highly specific ligation reactions. Its primary utility lies in the Honzl-Rudinger peptide synthesis method , where it acts as a precursor to acyl azides for racemization-free coupling, and in hydrazone ligation , a chemoselective strategy for functionalizing aldehydes and ketones in complex biomolecules. This guide provides a rigorous analysis of its physiochemical properties, synthetic pathways, and application protocols.

Molecular Identity & Physiochemical Profile

Boc-Glycine Hydrazide combines the acid-labile tert-butyloxycarbonyl (Boc) protecting group with a nucleophilic hydrazide moiety.[1] This dual functionality allows for orthogonal deprotection strategies and site-specific reactivity.

Table 1: Physiochemical Constants
PropertySpecification
Systematic Name tert-Butyl 2-hydrazino-2-oxoethylcarbamate
Common Name Boc-Glycine Hydrazide; Boc-Gly-NHNH₂
CAS Number 6926-09-6
Molecular Formula C₇H₁₅N₃O₃
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline solid
Melting Point 111 – 115 °C [1, 2]
Solubility Soluble in MeOH, DMSO, DMF; Sparingly soluble in water; Insoluble in Hexane
pKa (Hydrazide) ~3.0 (conjugate acid of terminal amine)
Storage -20°C (Long-term), Hygroscopic
Structural Analysis

The molecule features a central glycine backbone.[1] The N-terminus is capped by a Boc group, stable to bases and nucleophiles but cleavable by strong acids (TFA/HCl). The C-terminus is modified into a hydrazide (-CONHNH₂). The hydrazide nitrogen atoms exhibit distinct nucleophilicity: the terminal nitrogen (


Synthetic Routes & Production

The industrial and laboratory standard for synthesizing Boc-Gly-NHNH₂ involves the hydrazinolysis of Boc-Glycine esters . Direct coupling of hydrazine to the free acid (Boc-Gly-OH) using carbodiimides is possible but less efficient due to potential dimerization.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. Hydrazine hydrate attacks the carbonyl carbon of the ester (e.g., Boc-Gly-OMe), displacing the methoxide leaving group.

Equation:

Experimental Protocol: Synthesis of Boc-Gly-NHNH₂

This protocol is optimized for high purity and yield (>85%).

  • Preparation: Dissolve Boc-Glycine Methyl Ester (Boc-Gly-OMe) (10 mmol) in Methanol (30 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add Hydrazine Hydrate (50 mmol, 5 eq) dropwise over 10 minutes. Note: Excess hydrazine prevents the formation of the symmetrical dihydrazide dimer.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir overnight (12–16 hours).

  • Work-up: Evaporate the solvent and excess hydrazine under reduced pressure (Rotary Evaporator).

  • Purification: The residue is often a viscous oil or semi-solid. Triturate with Diethyl Ether or Hexane to induce crystallization.

  • Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum.

Visualization: Synthesis Workflow

SynthesisWorkflowFigure 1: Optimized Synthesis Workflow for Boc-Glycine HydrazideStartBoc-Gly-OMe(Dissolved in MeOH)Process1Stir 0°C (1h)-> RT (12h)Start->Process1MixReagentHydrazine Hydrate(5.0 eq)Reagent->Process1Dropwise AddProcess2Evaporation(Remove MeOH/N2H4)Process1->Process2Process3Trituration(Ether/Hexane)Process2->Process3ResidueProductBoc-Gly-NHNH2(White Solid)Process3->ProductFilter & Dry

Chemical Reactivity & Functional Applications

Boc-Gly-NHNH₂ is a versatile "switch" molecule. Depending on the conditions, it can serve as a stable linker or an activated acyl donor.

A. Hydrazone Ligation (Bioconjugation)

Under mildly acidic conditions (pH 4.5–6.0), the terminal amine of the hydrazide reacts with aldehydes or ketones to form a hydrazone linkage .

  • Application: Labeling glycoproteins (oxidized sialic acids) or conjugating drugs (e.g., Doxorubicin) via pH-sensitive linkers that release the drug in acidic endosomes [3].

  • Stability: The resulting acyl-hydrazone is stable at physiological pH but hydrolyzes at pH < 5.0.

B. Conversion to Acyl Azide (Peptide Coupling)

This is the historical "azide method" for peptide synthesis. The hydrazide is converted to an acyl azide using nitrous acid.

  • Mechanism: The hydrazide reacts with

    
     (generated in situ from 
    
    
    ) to form the acyl azide (
    
    
    ).
  • Utility: Acyl azides react with amines to form peptide bonds without significant racemization, making this ideal for fragment condensation.

  • Curtius Rearrangement Risk: If heated, the acyl azide can rearrange to an isocyanate. This is suppressed by keeping the reaction cold (<0°C).

Visualization: Reactivity Pathways

ReactivityFigure 2: Divergent Reactivity Pathways: Ligation vs. ActivationCenterBoc-Gly-NHNH2(Hydrazide)HydrazoneAcyl Hydrazone(Boc-Gly-NH-N=CH-R)Center->HydrazonepH 4-6-H2OAzideAcyl Azide(Boc-Gly-N3)Center->AzideNitrosationAldehydeAldehyde/Ketone(R-CHO)Aldehyde->HydrazoneNitriteNaNO2 / HCl(-10°C)Nitrite->AzidePeptidePeptide Bond(Boc-Gly-NH-R')Azide->PeptideNucleophilic AcylSubstitutionAmineAmine (R'-NH2)Amine->Peptide

Handling, Stability & Safety (SDS Summary)

While Boc-Glycine Hydrazide is a valuable tool, it requires specific handling protocols to maintain integrity and ensure safety.

Stability[2][3][4][5]
  • Hygroscopicity: The hydrazide group can absorb moisture. Store in a desiccator.

  • Oxidation: Sensitive to strong oxidants. Prolonged exposure to air may lead to slow degradation.

  • Shelf Life: >2 years if stored at -20°C under inert atmosphere (Ar/N₂).

Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Perform synthesis and transfers in a fume hood to avoid inhaling dust or hydrazine vapors.

References

  • ResearchGate. (2014). Synthesis of glycine Boc-hydrazide and Doxorubicin Conjugates. Retrieved February 8, 2026, from [Link]

An In-Depth Technical Guide to the Discovery and History of Boc-Protected Hydrazides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of the tert-butoxycarbonyl (Boc) protecting group for hydrazides marked a pivotal moment in synthetic organic chemistry, profoundly impacting peptide synthesis and the development of complex nitrogen-containing molecules. This technical guide provides a comprehensive exploration of the discovery, historical evolution, and synthetic applications of Boc-protected hydrazides. We will delve into the foundational principles of the Boc group's utility, detail robust synthetic protocols for the preparation of the cornerstone reagent, tert-butyl carbazate, and illuminate its versatile role in modern drug discovery and development through case studies in the synthesis of heterocyclic scaffolds and active pharmaceutical ingredients (APIs). This document is designed to serve as an in-depth resource for researchers and professionals in the chemical and pharmaceutical sciences, offering both historical context and practical, field-proven insights.

The Genesis of a Workhorse: Discovery and Historical Context

The story of Boc-protected hydrazides begins with the broader development of the tert-butoxycarbonyl (Boc) protecting group. The simple yet elegant concept of temporarily masking a reactive amine functionality with a sterically hindered, acid-labile group revolutionized the art of peptide synthesis.

The Pioneering Work of Carpino

The first synthesis of tert-butyl carbazate (also known as Boc-hydrazine), the foundational Boc-protected hydrazide, was reported by Louis A. Carpino in 1957.[1] This discovery was an extension of his broader work on new protective groups for nitrogen.[1] Carpino's initial synthesis involved the use of sodium tert-butoxide, carbon sulfide, and methyl iodide.[2] While groundbreaking, this method was fraught with challenges for broader application, including expensive reagents and long reaction times, which limited its scalability.[2]

Evolution of Synthetic Methodologies

Recognizing the limitations of the initial route, the scientific community sought more practical and scalable methods for the production of tert-butyl carbazate. A significant advancement came with the use of phenyl chloroformate and tert-butanol to generate tert-butyl phenyl carbonate, which was then reacted with hydrazine.[3] This two-step process offered improved yields and was more amenable to larger-scale preparations.[4]

However, the most significant breakthrough for the widespread availability and use of Boc-hydrazine was the development of a method utilizing di-tert-butyl dicarbonate (Boc anhydride) and hydrazine hydrate.[2] This approach, which is now the industry standard, offers high yields, operational simplicity, and is suitable for industrial-scale production.

Synthesis of tert-Butyl Carbazate: A Comparative Overview

The choice of synthetic route for tert-butyl carbazate often depends on the desired scale, available starting materials, and economic considerations. Here, we compare the historical and modern methods and provide a detailed protocol for the currently favored industrial process.

Comparison of Synthetic Routes
MethodKey ReagentsAdvantagesDisadvantagesTypical Yield
Carpino's Original Method (1959) Sodium tert-butoxide, CS₂, CH₃I, HydrazineProof-of-conceptExpensive reagents, long reaction times, not scalable[2]Low
Phenyl Carbonate Method Phenyl chloroformate, tert-butanol, HydrazineHigher yields than the original method, more scalableInvolves toxic phenyl chloroformate89-97% (second step)[4]
Boc Anhydride Method Di-tert-butyl dicarbonate (Boc₂O), Hydrazine hydrateHigh yield, cost-effective, simple procedure, scalable[2]Exothermic reaction requires careful temperature control77% and higher[4]
Industrial Synthesis of tert-Butyl Carbazate using Boc Anhydride

This protocol is optimized for a laboratory scale but is based on principles applied in industrial production.

Experimental Protocol

Materials:

  • Hydrazine hydrate (e.g., 100 kg)

  • Isopropyl alcohol (128 kg)

  • Di-tert-butyl dicarbonate (Boc₂O) (100 kg)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • n-Hexane

Procedure:

  • Reaction Setup: In a suitable reactor, charge hydrazine hydrate and isopropyl alcohol. Begin agitation and cool the mixture to approximately -5 °C.

  • Addition of Boc Anhydride: In a separate vessel, dissolve Boc anhydride in isopropyl alcohol. Slowly add this solution to the cooled hydrazine hydrate mixture while maintaining the internal temperature below 0 °C. This addition can take several hours for large quantities.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up:

    • Distill off the isopropyl alcohol.

    • Add dichloromethane to the residue, followed by anhydrous sodium sulfate to remove any water.

    • Stir at room temperature for 2 hours, then filter off the sodium sulfate.

    • Wash the filter cake with dichloromethane and combine the filtrates.

  • Crystallization and Isolation:

    • Distill the dichloromethane from the filtrate.

    • Add n-hexane to the residue and stir to dissolve.

    • Transfer the solution to a crystallization vessel and cool to -5 °C to induce crystallization.

    • The resulting white solid is collected by centrifugation or filtration and dried under vacuum to yield tert-butyl carbazate.

Causality Behind Experimental Choices:

  • Low-Temperature Addition: The reaction between Boc anhydride and hydrazine is exothermic. Maintaining a low temperature during the addition of Boc anhydride is crucial to prevent side reactions, such as the formation of the di-Boc protected hydrazine, and to ensure safety.

  • Solvent Choice: Isopropyl alcohol is a suitable solvent for both reactants. Dichloromethane is used during the work-up for its ability to dissolve the product while being immiscible with the aqueous phase, facilitating separation. n-Hexane is an excellent anti-solvent for the final product, promoting crystallization and yielding a high-purity solid.

Synthesis_of_Boc_Hydrazide cluster_reactants Reactants cluster_product Product cluster_byproducts Byproducts Boc2O Di-tert-butyl dicarbonate (Boc)₂O BocHydrazide tert-Butyl Carbazate (Boc-NHNH₂) Boc2O->BocHydrazide Isopropyl Alcohol, <0°C Hydrazine Hydrazine Hydrate NH₂NH₂·H₂O Hydrazine->BocHydrazide tBuOH tert-Butanol CO2 Carbon Dioxide H2O Water

Caption: Synthesis of tert-Butyl Carbazate from Boc Anhydride.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of tert-butyl carbazate is essential for its safe handling, storage, and application.

PropertyValue
Appearance White to off-white crystalline solid or lumps[5]
Melting Point 39-42 °C (lit.)[3][6]
Boiling Point 63-65 °C at 0.1 mmHg (lit.)[3][6]
Solubility Soluble in ethanol and methanol[3][5][7]
Molecular Formula C₅H₁₂N₂O₂[1][5]
Molecular Weight 132.16 g/mol [1][5][8]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is characterized by a singlet for the nine protons of the tert-butyl group and signals for the NH and NH₂ protons.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum displays characteristic absorption bands for N-H stretching of the hydrazine moiety and a strong C=O stretching band for the carbamate group.

The Boc Group in Action: Deprotection and Mechanism

The utility of the Boc group lies in its facile cleavage under acidic conditions, while remaining stable to most bases and nucleophiles.[9]

Deprotection Protocol

The most common method for the removal of the Boc group is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

General Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add an excess of trifluoroacetic acid (typically 25-50% v/v).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocHydrazide Boc-Protected Hydrazide Protonated Protonated Carbamate BocHydrazide->Protonated Protonation TFA Trifluoroacetic Acid (TFA) TFA->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loss of tert-Butyl Cation tButylCation tert-Butyl Cation Protonated->tButylCation Deprotected Deprotected Hydrazide CarbamicAcid->Deprotected Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2 Isobutylene Isobutylene tButylCation->Isobutylene Elimination

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Applications in Drug Discovery and Development

Boc-protected hydrazides are invaluable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their ability to serve as a protected hydrazine synthon allows for the construction of complex nitrogen-containing scaffolds.

Synthesis of Heterocyclic Compounds
5.1.1. Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds that are prevalent in many marketed drugs due to their diverse biological activities. Boc-hydrazide can be used in the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds, followed by cyclization.

General Protocol for Pyrazole Synthesis:

  • Hydrazone Formation: React tert-butyl carbazate with a 1,3-dicarbonyl compound in a suitable solvent such as ethanol, often with a catalytic amount of acid (e.g., acetic acid), to form the corresponding hydrazone.

  • Cyclization: Heat the hydrazone intermediate, which will undergo intramolecular cyclization to form the pyrazole ring.

  • Deprotection: Remove the Boc group under acidic conditions to yield the final pyrazole.

5.1.2. 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles with a broad spectrum of pharmacological activities.[10] A common synthetic route involves the cyclodehydration of N-acylhydrazides, which can be prepared using Boc-hydrazide.

General Protocol for 1,3,4-Oxadiazole Synthesis:

  • Acylation: Acylate tert-butyl carbazate with a carboxylic acid or its derivative (e.g., acid chloride or ester) to form the corresponding N-Boc-N'-acylhydrazide.

  • Cyclodehydration: Treat the N-Boc-N'-acylhydrazide with a dehydrating agent, such as phosphorus oxychloride or polyphosphoric acid, to effect cyclization to the 1,3,4-oxadiazole ring.[10]

  • Deprotection (if necessary): The Boc group may be cleaved during the cyclization step depending on the reaction conditions, or it can be removed in a subsequent step.

Key Intermediate in API Synthesis
5.2.1. Vandetanib

Boc-hydrazide is a key intermediate in the synthesis of Vandetanib, a medication used to treat certain types of thyroid cancer.[9] Its role is to introduce a protected hydrazine moiety that is later elaborated into the final drug structure.

5.2.2. Sitagliptin

While not a direct precursor in the most common routes, intermediates derived from Boc-protected amino acids are crucial in the synthesis of Sitagliptin, a DPP-4 inhibitor for the treatment of type 2 diabetes. The principles of Boc protection and deprotection are central to the synthesis of the chiral β-amino acid core of the molecule.

Safety and Handling

tert-Butyl carbazate is a flammable solid and is harmful if swallowed or in contact with skin.[8] It is also moisture-sensitive.[3][5] Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a cool, dry place away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.

Conclusion

From its initial discovery by Carpino to its current status as an indispensable reagent in organic synthesis, the journey of Boc-protected hydrazides is a testament to the power of strategic molecular design. The development of efficient and scalable synthetic routes for tert-butyl carbazate has made this versatile building block readily accessible, fueling innovation in peptide synthesis, heterocyclic chemistry, and drug discovery. The principles of Boc protection and deprotection are fundamental concepts for any synthetic chemist, and the applications of Boc-hydrazide continue to expand as new and more complex molecular targets are pursued. This guide has provided a comprehensive overview of the history, synthesis, and application of Boc-protected hydrazides, offering a valuable resource for researchers and professionals dedicated to advancing the chemical and pharmaceutical sciences.

References

  • CN102911084A - Preparation method of tert-butyl carbazate - Google P
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). Molecules, 27(8), 2464. (URL: [Link])

  • Improved Process For Synthesis Of Sitagliptin And Intermediates Thereof - Quick Company. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023). (URL: [Link])

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. (2021). (URL: [Link])

  • tert-Butyl Carbazate (N-Boc-Hydrazine) - MDPI. (2022). (URL: [Link])

  • T-BOC-Hydrazide (tert-Butyl Carbazate) BP EP USP CAS 870-46-2 - Fengchen. (URL: [Link])

  • Tert Butyl Carbazate,BOC Hydrazine,CAS:870 46 2. (URL: [Link])

  • tert-Butyl carbazate | C5H12N2O2 | CID 70091 - PubChem. (URL: [Link])

  • CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google P
  • Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])

  • CN101823986A - Preparation method for tert-butyl carbazate - Google P

Sources

Theoretical & Experimental Characterization of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Computational Chemists and Synthetic Biologists

Executive Summary

This technical guide provides a comprehensive framework for the theoretical and experimental study of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (commonly referred to as Boc-Glycine Hydrazide or Boc-Gly-NHNH₂ ; CAS: 6926-09-6).

As a critical intermediate in peptide synthesis—specifically in Native Chemical Ligation (NCL) and the formation of biologically active Schiff base scaffolds —this molecule bridges the gap between protected amino acid stability and hydrazide nucleophilic reactivity. This guide details the Density Functional Theory (DFT) protocols required to predict its electronic behavior, validates these predictions against experimental synthesis data, and maps its utility in drug discovery.

Part 1: Molecular Architecture & Theoretical Framework

Structural Geometry & Conformational Analysis

The core structure consists of a glycine linker flanked by a tert-butoxycarbonyl (Boc) protecting group and a hydrazide moiety.[1] Theoretical studies must account for the rotational freedom of the N-Cα and Cα-C bonds (phi/psi angles equivalent), which dictates the molecule's ability to form intramolecular hydrogen bonds.

  • Boc Group: Acts as a steric bulk, influencing the cis/trans conformation of the carbamate bond.

  • Hydrazide Group (-CONHNH₂): The terminal amine is a potent nucleophile (alpha-effect), while the carbonyl oxygen acts as a hydrogen bond acceptor.

Computational Workflow (DFT Protocol)

To accurately model the reactivity descriptors (HOMO/LUMO) and vibrational spectra, the following computational workflow is recommended. This protocol aligns with standard studies on hydrazide derivatives.

Recommended Level of Theory:

  • Optimization: DFT/B3LYP

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for the lone pairs on Oxygen and Nitrogen).

  • Solvation Model: PCM (Polarizable Continuum Model) using Methanol or Water to mimic synthetic conditions.

ComputationalWorkflow cluster_Analysis Post-Processing Start Initial Geometry (GaussView/ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (No Imaginary Freq) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Hyperconjugation) Freq->NBO

Figure 1: Standardized workflow for the computational characterization of Boc-Gly-NHNH₂.

Part 2: Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The chemical stability and optical properties of Boc-Gly-NHNH₂ are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Predominantly localized on the hydrazide nitrogen lone pairs and the carbamate oxygen. This confirms the site of nucleophilic attack (e.g., on aldehydes).

  • LUMO Location: Typically distributed over the carbonyl anti-bonding orbitals (

    
    ).
    
  • Chemical Hardness (

    
    ):  A large HOMO-LUMO gap indicates a "hard" molecule, stable against spontaneous decomposition but reactive toward specific "hard" electrophiles.
    
Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution, guiding the prediction of non-covalent interactions (docking).

RegionColor CodeElectrostatic NatureInteraction Potential
Hydrazide (-NH₂) Blue/Green Positive/NeutralH-Bond Donor (Attacks Electrophiles)
Carbonyl Oxygens Red NegativeH-Bond Acceptor (Binds Metals/Protons)
Boc-Methyls Yellow/Green NeutralHydrophobic Interactions

Part 3: Experimental Validation & Synthetic Protocols

To validate theoretical models, the molecule must be synthesized and characterized. The following protocol is the industry standard for high-purity Boc-Gly-NHNH₂.

Synthesis Protocol

Reaction: Hydrazinolysis of Boc-Glycine Methyl Ester. Mechanism: Nucleophilic acyl substitution where hydrazine displaces the methoxy group.

Step-by-Step Methodology:

  • Starting Material: Dissolve 10.0 mmol of Boc-Gly-OMe (Boc-Glycine Methyl Ester) in 30 mL of Methanol (MeOH).

  • Reagent Addition: Add Hydrazine Hydrate (N₂H₄·H₂O) in excess (approx. 30-50 mmol) dropwise at 0°C to prevent uncontrolled exotherms.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Monitor via TLC (System: Chloroform/Methanol 9:1). The ester spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    hydrazide spot.
  • Work-up: Evaporate the solvent under reduced pressure. The excess hydrazine is removed via co-evaporation with ethanol or ether.

  • Purification: Recrystallize the resulting white solid from Ethyl Acetate/Hexane.

Spectroscopic Data for Validation

Compare these experimental values against calculated (scaled) DFT frequencies.

  • Melting Point: 112–115 °C (Indicates high purity).

  • IR Spectrum (KBr):

    • 
      : N-H stretching (Hydrazide/Carbamate).
      
    • 
      : C=O stretching (Amide I).
      
    • 
      : N-H bending (Amide II).
      
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       1.38 (s, 9H, Boc-tBu).
      
    • 
       3.55 (d, 2H, 
      
      
      
      -Gly).
    • 
       4.20 (s, 2H, 
      
      
      
      hydrazide).
    • 
       9.00 (s, 1H, 
      
      
      
      hydrazide amide).

Part 4: Applications in Drug Design & Ligation

Boc-Gly-NHNH₂ is not just an intermediate; it is a scaffold for "Click Chemistry" and corrosion inhibition.

Schiff Base Formation (Drug Discovery)

The terminal amino group (


) condenses with aromatic aldehydes to form Hydrazones  (

). These derivatives are extensively studied for:
  • Antimicrobial Activity: Chelation with metal ions (

    
    , 
    
    
    
    ).
  • Anticancer Agents: Intercalation into DNA.

Native Chemical Ligation (NCL)

In peptide synthesis, the hydrazide group serves as a "cryptic" thioester.

  • Activation: The hydrazide is oxidized (using

    
    ) to an Acyl Azide .
    
  • Thiolysis: The azide reacts with a thiol to form a thioester.

  • Ligation: The thioester reacts with an N-terminal cysteine of another peptide fragment.

Applications Center Boc-Gly-NHNH2 (Core Scaffold) Aldehyde + Aromatic Aldehyde (Condensation) Center->Aldehyde Nitrite + NaNO2/HCl (Oxidation) Center->Nitrite Hydrazone Boc-Gly-Hydrazone (Schiff Base) Aldehyde->Hydrazone BioActivity Antimicrobial/Anticancer (Metal Chelation) Hydrazone->BioActivity Azide Boc-Gly-N3 (Acyl Azide) Nitrite->Azide Thioester Thioester Intermediate Azide->Thioester Peptide Ligated Peptide (Native Chemical Ligation) Thioester->Peptide

Figure 2: Synthetic utility of Boc-Glycine Hydrazide in medicinal chemistry and peptide synthesis.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733206, tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate. Source:[Link]

  • ResearchGate. Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of hydrazide derivatives (Analogous Methodology). Source:[Link]

  • Org. Synth. General Procedures for Hydrazide Synthesis from Esters. Source:[Link]

Sources

Methodological & Application

Use of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Native Chemical Ligation Using tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Executive Summary

This application note details the strategic utilization of This compound (commonly referred to as Boc-Glycine Hydrazide or Boc-Gly-NHNH₂ ) in advanced peptide synthesis. While traditional Native Chemical Ligation (NCL) relies on unstable C-terminal thioesters, peptide hydrazides have emerged as robust "thioester surrogates."[1]

Boc-Gly-NHNH₂ serves as a critical building block for introducing a C-terminal glycine hydrazide moiety. It is particularly valuable in convergent protein synthesis where peptide segments are synthesized, purified, and subsequently activated for ligation. This guide provides a validated workflow for the incorporation, activation, and ligation of glycine-hydrazide terminated peptides, ensuring high fidelity and racemization-free protein assembly.

Technical Background & Mechanism

The "Cryptic" Thioester Strategy

Direct synthesis of peptide thioesters via Fmoc-SPPS is challenging due to the lability of the thioester bond to piperidine (used for Fmoc deprotection).[2] Peptide hydrazides solve this by being:

  • Stable to both Fmoc and Boc SPPS conditions.

  • Stable to cleavage cocktails (TFA/scavengers).

  • Activatable only under specific oxidative conditions (

    
    , acidic pH).
    
Mechanistic Pathway

The utility of Boc-Gly-NHNH₂ relies on the conversion of the stable hydrazide into a reactive acyl azide, which is then thiolyzed in situ to form a thioester.[2] This thioester undergoes standard NCL with an N-terminal cysteine peptide.[2][3][4]

LigationMechanism Hydrazide Peptide-Gly-NHNH₂ (Stable Precursor) Activation Activation (NaNO₂ / pH 3.0) Hydrazide->Activation Oxidation AcylAzide Peptide-Gly-N₃ (Reactive Acyl Azide) Activation->AcylAzide Thiolysis Thiolysis (MPAA / pH 7.0) AcylAzide->Thiolysis Exchange Thioester Peptide-Gly-S-Ar (Active Thioester) Thiolysis->Thioester Ligation Native Chemical Ligation (H-Cys-Peptide 2) Thioester->Ligation Transthioesterification Product Native Peptide Bond (Peptide1-Gly-Cys-Peptide2) Ligation->Product S-to-N Shift

Figure 1: Mechanistic pathway of hydrazide-based Native Chemical Ligation.[1][4][5][6] The hydrazide acts as a stable precursor that is chemically orthogonal to standard synthesis conditions until activation.

Strategic Advantages

FeatureAlkyl Thioesters (Traditional)Peptide Hydrazides (Using Boc-Gly-NHNH₂)
SPPS Compatibility Poor (Requires special linkers/resins)Excellent (Compatible with Fmoc & Boc)
Shelf Stability Low (Hydrolysis prone)High (Indefinitely stable as solid)
Synthesis Route Complex (Safety-catch linkers)Simple (Standard amide coupling)
Solubility VariableHigh (Hydrazide improves solubility)
Racemization Risk during synthesisNegligible (Activation is racemization-free)

Experimental Protocols

Protocol A: Solution-Phase Incorporation of Boc-Gly-NHNH₂

Use Case: Functionalizing a protected peptide fragment (Peptide-COOH) to create a ligation-ready C-terminal hydrazide.

Reagents:

  • Protected Peptide-COOH (Side chains protected, C-term free)

  • Boc-Gly-NHNH₂ (1.2 equivalents)

  • HATU (1.1 equivalents)

  • DIEA (N,N-Diisopropylethylamine) (2.5 equivalents)

  • DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Dissolution: Dissolve the Protected Peptide-COOH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.1 eq) and DIEA (2.5 eq). Stir for 2 minutes to activate the carboxylic acid.

  • Coupling: Add Boc-Gly-NHNH₂ (1.2 eq) to the mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC/MS for the disappearance of the starting material.

  • Work-up: Precipitate the peptide in ice-cold diethyl ether or water (depending on solubility). Centrifuge and wash 2x with ether.

  • Global Deprotection: Treat the dried solid with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. This removes side-chain protectors and the Boc group on the hydrazide, yielding H-Peptide-Gly-NHNH₂ .

    • Note: The hydrazide moiety is stable in TFA.

Protocol B: Activation and Ligation (The "Liu Method")

Use Case: Ligating the purified H-Peptide-Gly-NHNH₂ to an N-terminal Cysteine peptide.

Reagents:

  • Buffer A: 6M Guanidine[2][3]·HCl, 0.2M Na₂HPO₄, pH 3.0 (Acidic/Oxidation Buffer).

  • Buffer B: 6M Guanidine[2]·HCl, 0.2M Na₂HPO₄, pH 7.0 (Ligation Buffer).

  • NaNO₂ Solution: 0.5M in water (Freshly prepared).

  • MPAA: 4-Mercaptophenylacetic acid (Thiol catalyst).[1][2][3]

  • TCEP: Tris(2-carboxyethyl)phosphine (Reducing agent).

Step-by-Step Procedure:

  • Dissolution: Dissolve H-Peptide-Gly-NHNH₂ in Buffer A to a concentration of 2–5 mM. Cool to –10°C (ice-salt bath).

  • Activation (Oxidation): Add NaNO₂ solution (10 eq relative to peptide).

    • Reaction: Stir at –10°C for 20 minutes.

    • Checkpoint: Analyze a small aliquot by HPLC. The hydrazide peak should shift to the acyl azide (often observed as a methyl ester if quenched with methanol for analysis, or simply a mass shift of -15 Da).

  • Thiolysis: Add MPAA (50 eq) to the reaction mixture.

    • pH Adjustment: Slowly adjust pH to 5.0–6.0 using dilute NaOH.

    • Observation: The solution may turn slightly yellow/orange. Stir for 5–10 minutes. This converts the Acyl Azide to the Peptide-MPAA Thioester.

  • Ligation: Add the N-terminal Cys-Peptide (1.0–1.2 eq) dissolved in Buffer B .

    • Final Conditions: Adjust pH to 6.8–7.0. Add TCEP (30 mM final concentration) to prevent disulfide formation.

    • Incubation: Stir at RT.[2] Monitor by HPLC. Reaction typically completes in 4–12 hours.

  • Purification: Acidify to pH 2 with TFA, filter, and purify via preparative HPLC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion to Azide pH too high during activationEnsure pH is strictly < 3.0 during NaNO₂ addition.
Side Chain Oxidation Excess NaNO₂ or warm tempKeep temp at -10°C. Limit NaNO₂ to 10 eq. Add Methionine/Trp scavengers if sensitive residues are present.
Slow Ligation Inactive ThioesterIncrease MPAA concentration (up to 200 mM). Ensure pH is ~7.0.
Disulfide Formation Lack of reducing agentEnsure TCEP is present. Do NOT use DTT (it can reduce the azide/thioester).

References

  • Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.[2][6][7] Nature Protocols, 8(12), 2483–2495. [Link]

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., Cui, H. K., & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.[2][6][7][8] Angewandte Chemie International Edition, 50(33), 7645–7649. [Link]

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation.[2][3][6][7][8] Science, 266(5186), 776–779. [Link]

Sources

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate as a linker in bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (also known as Boc-Glycine Hydrazide or Boc-Gly-NHNH₂ ) is a heterobifunctional linker precursor critical for the development of Antibody-Drug Conjugates (ADCs) and site-specific glycoprotein labeling.

Its value lies in its dual functionality:

  • Hydrazide Group (-CONHNH₂): Reacts chemoselectively with aldehydes or ketones to form hydrazone bonds . These bonds are stable at physiological pH (7.[1]4) but hydrolyze rapidly in acidic environments (pH 4.5–5.5), such as the endosome or lysosome, facilitating controlled payload release.

  • Boc-Protected Amine (-NH-Boc): Serves as a temporary mask. Once the hydrazide end is conjugated (or before, depending on the workflow), the Boc group can be removed to reveal a primary amine for further attachment to cytotoxic drugs, fluorophores, or surfaces.

This guide details the mechanistic basis, experimental protocols, and troubleshooting frameworks for utilizing this linker in site-specific glycan conjugation and acid-cleavable ADC synthesis .

Mechanism of Action

The Chemistry of Hydrazone Ligation

The core reaction involves the nucleophilic attack of the hydrazide nitrogen on an electrophilic carbon (aldehyde or ketone).

  • Reaction:

    
    
    
  • Kinetics: The reaction is reversible and acid-catalyzed. At neutral pH, the rate is slow (

    
    ).
    
  • Catalysis: Nucleophilic catalysts, particularly Aniline or m-Phenylenediamine , accelerate this reaction by forming a highly reactive Schiff base intermediate with the aldehyde, which then undergoes rapid transimination with the hydrazide.[2] This can increase rates by 10–100 fold.

Acid-Triggered Cleavage (The "Release" Mechanism)

In ADCs, the hydrazone linkage acts as a pH-gated switch.

  • Bloodstream (pH 7.4): The hydrazone remains predominantly intact, minimizing systemic toxicity.

  • Lysosome (pH 4.5–5.0): Upon internalization, the acidic environment protonates the imine nitrogen, catalyzing hydrolysis and releasing the payload.

Experimental Workflow: Site-Specific Antibody Conjugation

This protocol describes the "Glycan-Directed" approach. We oxidize the Fc-region glycans of an antibody to generate aldehydes, conjugate the Boc-Gly-Hydrazide linker, deprotect, and finally attach a payload. This ensures the antigen-binding site remains unaffected.

Phase A: Periodate Oxidation of Antibody Glycans

Objective: Generate reactive aldehyde groups on the heavy chain N-glycans.

  • Buffer Exchange: Equilibrate 5 mg of Antibody (IgG) into Oxidation Buffer (100 mM Sodium Acetate, pH 5.5). Avoid amine-containing buffers (Tris, Glycine) as they inhibit oxidation.

  • Oxidation: Add cold Sodium Periodate (NaIO₄) to a final concentration of 10 mM .

  • Incubation: Incubate for 30 minutes on ice in the dark.

    • Note: Mild conditions preserve the protein structure while oxidizing sialic acids and terminal galactose.

  • Quenching: Add glycerol (final 5%) to quench excess periodate. Incubate for 5 minutes.

  • Purification: Desalt immediately using a Zeba™ Spin Desalting Column (7K MWCO) equilibrated in Coupling Buffer (100 mM Sodium Phosphate, 150 mM NaCl, pH 6.0).

Phase B: Hydrazone Ligation (Linker Attachment)

Objective: Covalently attach this compound to the antibody.

  • Linker Preparation: Dissolve this compound in dry DMSO to 100 mM.

  • Catalyst Preparation: Prepare a 1 M stock of Aniline in water (adjust pH to 6.0 with HCl). Warning: Aniline is toxic; handle in a fume hood.

  • Reaction:

    • To the oxidized antibody (approx. 2–5 mg/mL), add the Linker to a 50-fold molar excess .

    • Add Aniline to a final concentration of 100 mM .

  • Incubation: Incubate for 12–16 hours at room temperature (20–25°C) with gentle agitation.

  • Purification: Remove excess linker and aniline via extensive dialysis or centrifugal filtration (30K MWCO) against PBS (pH 7.4).

    • Checkpoint: The Antibody-Linker-Boc conjugate is now stable at neutral pH.

Phase C: Boc Deprotection & Payload Loading

Objective: Remove the protective group and attach an NHS-ester payload.

  • Deprotection: Exchange buffer to pure water (optional but recommended to reduce salt interference). Add Trifluoroacetic acid (TFA) to a final concentration of 10–20% (v/v).

    • Alternative (Gentler): Use 4 M HCl in Dioxane if protein stability is a major concern, though TFA is standard for small linkers. For whole antibodies, mild acid treatment (e.g., 20% Formic acid for shorter durations) is preferred to prevent denaturation, or enzymatic deprotection if applicable (rare).

    • Critical Note for Proteins: Standard Boc deprotection (neat TFA) denatures antibodies. Modification: If the payload is small, perform the Boc-deprotection on the linker-payload complex before Phase B.

    • Revised Strategy for ADCs:

      • Deprotect Boc-Gly-NHNH₂

        
         H₂N-Gly-NHNH₂ (Glycine Hydrazide).
        
      • React H₂N-Gly-NHNH₂ with NHS-Drug

        
         Drug-Gly-NHNH₂.
        
      • Use Drug-Gly-NHNH₂ in Phase B above.

Below is the diagram for the Revised Strategy (Pre-conjugation of Drug), which is the industry standard to protect the antibody.

Visualization: Reaction Pathway

G cluster_0 Linker-Payload Synthesis Linker Boc-Gly-Hydrazide (Boc-NH-CH2-CO-NH-NH2) Deprot Step 1: Boc Deprotection (TFA/DCM) Linker->Deprot Acid Hydrolysis Intermed Glycine Hydrazide (H2N-CH2-CO-NH-NH2) Deprot->Intermed - Boc DrugLinker Drug-Linker Intermediate (Drug-CO-NH-CH2-CO-NH-NH2) Intermed->DrugLinker + Drug-NHS (Amine Coupling) Drug NHS-Activated Payload (Drug-CO-NHS) Drug->DrugLinker Final Final ADC (Drug-Linker-Hydrazone-Ab) DrugLinker->Final Ab Antibody (IgG) (Glycosylated) OxAb Oxidized Antibody (Aldehydes Present) Ab->OxAb NaIO4 Oxidation OxAb->Final Hydrazone Ligation (pH 6.0, Aniline)

Caption: Workflow for generating an acid-cleavable ADC. The linker is first deprotected and coupled to the drug, then conjugated to the oxidized antibody via hydrazone formation.

Technical Data & Troubleshooting

Table 1: Optimization Parameters for Hydrazone Ligation
ParameterRecommended RangeImpact on Reaction
pH 5.5 – 6.5Critical. pH > 7.0 slows reaction significantly. pH < 5.0 risks protein precipitation.
Catalyst 10 – 100 mM AnilineIncreases rate by 10–50x. Essential for reactions at low reactant concentrations.
Temperature 4°C – 25°CHigher temp increases rate but risks hydrazone hydrolysis or protein degradation.
Linker Excess 20x – 50xHigh excess drives the equilibrium toward product formation (Le Chatelier's principle).
Solvent Aqueous (+ <10% DMSO)DMSO aids solubility of the linker/drug payload. Keep <10% to prevent Ab denaturation.
Troubleshooting Guide
  • Issue: Low Conjugation Yield.

    • Root Cause:[2][3][4][5] Insufficient oxidation of glycans or high pH.

    • Solution: Verify aldehyde generation with a colorimetric aldehyde assay (e.g., Purpald assay). Ensure coupling buffer is pH 6.0 and includes Aniline.

  • Issue: Precipitation during Coupling.

    • Root Cause:[2][3][4][5] Hydrophobic payload or over-conjugation.

    • Solution: Reduce linker excess.[6] Add <5% propylene glycol or DMSO to the buffer.

  • Issue: Linker Instability (Premature Release).

    • Root Cause:[2][3][4][5] Buffer pH too low during storage.

    • Solution: Store final conjugate in PBS (pH 7.4). Hydrazones are stable at neutral pH but hydrolyze rapidly below pH 6.0.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Thermo Fisher Scientific. (n.d.). Bioconjugation and Crosslinking Technical Handbook.

  • Adhikary, P., et al. (2016).[7] Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 17(2), 263.

  • Wu, Q., et al. (2022). Site-Specific Protein Modification with Reducing Carbohydrates.[8] Chemistry – A European Journal, 28(25).

Sources

Application Note: Optimizing Coupling Strategies for tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Utility

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate, commonly referred to as Boc-Glycine Hydrazide , is a critical bifunctional linker in bioconjugation and medicinal chemistry. Its structure features a Boc-protected amine and a nucleophilic hydrazide moiety separated by a glycine spacer.

Why This Molecule Matters
  • Bio-orthogonal Ligation: The hydrazide group reacts selectively with aldehydes and ketones (Schiff base formation) under mild aqueous conditions, a reaction orthogonal to native protein functional groups (amines, thiols).

  • pH-Sensitive Linkage: The resulting acylhydrazone bond is stable at physiological pH (7.4) but hydrolyzes in acidic environments (pH < 5.0), making it ideal for Antibody-Drug Conjugates (ADCs) designed to release payloads within the acidic endosome of cancer cells.

  • Peptide Synthesis: It serves as a C-terminal capping agent or a precursor for "hydrazine scanning" in peptidomimetics.

Critical Reaction Mechanisms

Hydrazone Ligation (The Primary Application)

The most frequent application is coupling the hydrazide tail to a carbonyl-containing molecule (e.g., an oxidized glycoprotein or a drug with a ketone handle).

  • Challenge: At neutral pH, the reaction is kinetically slow because the rate-determining step—dehydration of the tetrahedral intermediate—is acid-catalyzed.

  • Solution (Aniline Catalysis): As established by Dirksen and Dawson, nucleophilic catalysts like aniline or p-phenylenediamine form a highly reactive Schiff base intermediate with the aldehyde, which then rapidly transiminates with the hydrazide [1].

Amide Coupling (Peptide Extension)

The hydrazide nitrogen is nucleophilic, but less so than an amine. However, the molecule is often used in reverse: the Boc group is removed to expose the amine for standard peptide coupling, or the hydrazide is coupled to a carboxylic acid using activating agents (EDC/NHS).

Visualizing the Workflow

The following diagram illustrates the catalytic cycle for efficient ligation and the decision logic for solvent selection.

G Aldehyde Target Aldehyde (R-CHO) Imine Reactive Imine Intermediate Aldehyde->Imine Nucleophilic Attack Aniline Aniline Catalyst Aniline->Imine Catalysis Product Stable Hydrazone Conjugate Imine->Product Transimination Linker Boc-Gly-Hydrazide (Nucleophile) Linker->Product Coupling Product->Aniline Catalyst Release

Figure 1: Aniline-catalyzed nucleophilic activation mechanism for rapid hydrazone ligation at neutral pH.

Detailed Experimental Protocols

Protocol A: Aniline-Catalyzed Hydrazone Ligation (Bioconjugation)

Use this protocol for attaching the linker to aldehydes or ketones in aqueous buffers.

Reagents:

  • Buffer: 0.1 M Sodium Phosphate or Acetate, pH 6.0–7.0.

  • Catalyst: Aniline (10–100 mM final concentration).

  • Substrate: Aldehyde-functionalized biomolecule.

  • Linker: Boc-Glycine Hydrazide (dissolved in DMSO).

Step-by-Step Procedure:

  • Preparation: Dissolve the Boc-Glycine Hydrazide in DMSO to create a 100 mM stock solution.

  • Catalyst Addition: To the aldehyde-containing solution (e.g., 10–50 µM protein), add Aniline to a final concentration of 100 mM.

    • Note: If protein stability is a concern, reduce aniline to 10 mM, though reaction time will increase.

  • Coupling: Add the Boc-Glycine Hydrazide stock (5–10 equivalents relative to aldehyde).

  • Incubation: Incubate at 25°C for 1–4 hours.

    • Monitoring: Monitor via LC-MS.[1] The formation of the hydrazone is indicated by a mass shift corresponding to +Linker – H₂O.

  • Purification: Remove excess aniline and linker via Size Exclusion Chromatography (SEC) or dialysis against PBS.

Protocol B: Carodiimide-Mediated Coupling to Carboxylic Acids

Use this protocol to attach the hydrazide end to a drug or small molecule carboxylate.

Reagents:

  • Activator: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Solvent: Anhydrous DMF or DCM.

  • Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.

  • Coupling: Add Boc-Glycine Hydrazide (1.1 eq). If the reaction is acidic, add DIPEA to adjust pH to ~8 (measured on wet pH paper).

    • Critical: Do not use large excesses of base, as hydrazides can undergo side reactions at high pH.

  • Reaction: Stir for 4–16 hours at room temperature.

  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes excess hydrazine and DIPEA), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.

Protocol C: Boc-Deprotection (Post-Coupling)

To expose the amine for further reaction.

  • Dissolution: Dissolve the coupled intermediate in minimal DCM.

  • Acidolysis: Add an equal volume of TFA (Trifluoroacetic acid). Alternatively, use 4M HCl in Dioxane.

  • Scavenging (Optional): If the molecule contains oxidizable residues (Met, Trp), add 2.5% Triisopropylsilane (TIPS).

  • Completion: Stir for 30–60 minutes. Evaporate solvent under N₂ flow.

Optimization Data & Troubleshooting

Table 1: Reaction Condition Matrix
VariableConditionOutcome / Recommendation
pH (Ligation) pH 4.5Fast reaction, no catalyst needed. Risk of protein precipitation.
pH (Ligation) pH 7.0Slow reaction. Requires Aniline (100 mM) for efficiency.
Solvent DMSO/DMFExcellent solubility for the linker. Compatible with aqueous buffers up to 20% v/v.
Stoichiometry 1:1Inefficient. Use 5–10x excess of hydrazide to drive equilibrium.
Stability Acidic (pH < 5)Hydrazone bond hydrolyzes (Drug Release mechanism).
Troubleshooting Guide
  • Issue: Low Yield in Hydrazone Formation.

    • Cause: Reversibility of the bond.[2]

    • Fix: Increase the concentration of the hydrazide or reduce the water content if possible. Use aniline catalyst.[3][4][5]

  • Issue: Precipitation during Coupling.

    • Cause: The Boc-linker is hydrophobic.

    • Fix: Ensure at least 10% DMSO or Acetonitrile is present in the buffer.

  • Issue: Side Products in Amide Coupling.

    • Cause: Di-acylation of the hydrazine (reacting at both nitrogens).

    • Fix: Use exactly 1.0–1.1 equivalents of the activated acid. The Boc group on the alpha-nitrogen sterically hinders the internal nitrogen, but forcing conditions can overcome this.

References

  • Dirksen, A., & Dawson, P. E. (2008).[3][4] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.[4]

  • Thermo Fisher Scientific. (n.d.). Crosslinking Chemistry Handbook: Carboxyl-to-Hydrazide Crosslinking.

  • Kölmel, D. K., & Kool, E. T. (2017).[6] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.

  • BLDpharm. (2024). This compound Product Data Sheet.

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Boc-Protected Hydrazide Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Peptide Hydrazides in Modern Peptide Synthesis

In the landscape of solid-phase peptide synthesis (SPPS), the generation of C-terminal modified peptides is crucial for a wide range of applications, from drug development to the total chemical synthesis of proteins. Among the various C-terminal functionalities, the peptide hydrazide stands out as a uniquely versatile and stable intermediate. Its true power lies in its ability to be chemoselectively converted into other reactive species, most notably peptide azides. These azides are pivotal precursors for creating peptide thioesters, the cornerstone functional group for Native Chemical Ligation (NCL), a powerful technique for seamlessly joining unprotected peptide fragments to construct large proteins.[1][2][3][4][5]

The tert-butyloxycarbonyl (Boc) protection strategy for SPPS, while one of the classic methodologies, remains highly relevant for the synthesis of complex and hydrophobic peptides.[6][7] Coupling Boc chemistry with a hydrazide-based approach offers a robust and efficient pathway to generate these critical peptide fragment precursors. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the principles and protocols for using Boc-protected hydrazides in SPPS. We will explore the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate the key chemical transformations involved.

Core Principles: Why Use a Boc-Hydrazide Strategy?

The decision to employ a Boc-hydrazide strategy is driven by several key advantages:

  • Stability and Versatility: Peptide hydrazides are significantly more stable than their highly reactive thioester counterparts, allowing for easier purification and handling of the protected peptide fragment. This stability provides a strategic checkpoint before committing to the final ligation step.

  • Controlled Activation: The hydrazide serves as a "masked" reactive group. It remains inert during the entire SPPS process and is only converted to the reactive acyl azide at the desired moment, just prior to fragment condensation or thioester formation.[3][8] This on-demand activation minimizes the risk of side reactions and degradation of sensitive peptide fragments.

  • HF-Free Cleavage Potential: Depending on the chosen resin, the peptide hydrazide can sometimes be cleaved from the solid support under milder conditions than the harsh hydrogen fluoride (HF) treatment typically required for final cleavage in standard Boc-SPPS, which is beneficial for peptides with acid-sensitive modifications.[2][4]

  • Facilitation of NCL: The primary application is the generation of peptide thioesters for NCL. The conversion of a peptide hydrazide to a thioester via an azide intermediate is a clean, efficient, and racemization-free process.[3] This pathway is often more reliable and higher-yielding than the direct synthesis of peptide thioesters on the solid phase.

The overall workflow, which will be detailed in the protocols below, follows a logical progression from peptide assembly to the final ligation-ready fragment.

G cluster_0 Solid-Phase Synthesis (Boc-SPPS) cluster_1 Cleavage & Deprotection cluster_2 Activation & Ligation A Start with Hydrazide Resin (e.g., Boc-NHNH-Resin) B Cyclical Deprotection: Remove Nα-Boc (TFA) A->B C Neutralization (e.g., DIEA) B->C D Coupling: Add next Boc-AA C->D E Repeat Cycles (B->C->D) for desired sequence D->E F Final Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) E->F G Purify Protected Peptide Hydrazide F->G H Convert Hydrazide to Azide (NaNO₂, acidic pH, low temp) G->H I In-situ Thiolysis: Add Thiol to form Thioester H->I J Native Chemical Ligation (NCL): React with N-Cys Peptide I->J

Figure 1: General workflow for Boc-hydrazide based solid-phase peptide synthesis leading to Native Chemical Ligation.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating systems, with explanations for critical steps.

Protocol 1: Boc-SPPS of a Peptide Hydrazide

This protocol outlines the cyclical process for assembling a peptide sequence on a pre-loaded Boc-hydrazide resin. The core of Boc-SPPS is the differential acid lability between the temporary Nα-Boc group and the more stable side-chain protecting groups (often benzyl-based).[7]

Table 1: Reagents and Conditions for Boc-SPPS Cycle

StepReagent/SolventConcentration/AmountTimePurpose
Swelling Dichloromethane (DCM)10-15 mL/g resin30 minTo swell the resin beads for optimal reagent access.
Deprotection 50% TFA in DCM10 mL/g resin1 x 5 min (pre-wash)1 x 20-25 minTo remove the Nα-Boc group, exposing the free amine.[9]
Washing DCM, then Isopropanol (IPA)3-5 washes each~1 min/washTo remove residual TFA and by-products. IPA helps shrink the resin and remove trapped acid.[9]
Neutralization 10% DIEA in DCM10 mL/g resin2 x 2 minTo neutralize the protonated N-terminal amine (TFA salt) to the free amine required for coupling.[9]
Washing DCM3-5 washes~1 min/washTo remove excess base (DIEA).
Coupling Boc-AA (4 equiv.)HBTU (3.9 equiv.)HOBt (4 equiv.)DIEA (6 equiv.) in DMFTo desired volume1-2 hoursTo form the new peptide bond. HBTU/HOBt is a common and efficient activation system.
Washing DMF, then DCM3-5 washes each~1 min/washTo remove excess reagents and by-products before the next cycle.

Step-by-Step Methodology:

  • Resin Preparation: Start with a suitable resin, such as a pre-loaded Boc-hydrazine 2-chlorotrityl resin or Merrifield resin that has been functionalized with Boc-hydrazine. Swell the resin (e.g., 0.25 mmol scale) in DCM in a reaction vessel for 30 minutes.

  • Nα-Boc Deprotection: Drain the DCM and add the 50% TFA/DCM solution. Agitate for 5 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-25 minutes.[9] Causality: The repeated TFA treatment ensures complete removal of the Boc group. A single, longer treatment can be less effective.

  • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by IPA (3x), and finally DCM (3x).

  • Neutralization: Add the 10% DIEA in DCM solution and agitate for 2 minutes. Drain and repeat. Causality: It is critical to convert the ammonium salt to a free amine; otherwise, the subsequent coupling reaction will fail. The neutralization must be complete.[9]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Boc-protected amino acid (1.0 mmol, 4 equiv.) and HOBt (1.0 mmol, 4 equiv.) in DMF.

    • Add HBTU (0.975 mmol, 3.9 equiv.) and mix until dissolved.

    • Add DIEA (1.5 mmol, 6 equiv.) to the amino acid solution. The solution will typically change color (e.g., to yellow).

    • Immediately add the activated amino acid solution to the drained, neutralized resin.

    • Agitate at room temperature for 1-2 hours. Monitor coupling completion with a qualitative test (e.g., Kaiser test).

  • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to Step 2 for the next cycle until the full peptide sequence is assembled.

Protocol 2: Cleavage and Final Deprotection

The final step in Boc-SPPS involves cleaving the completed peptide from the resin and simultaneously removing all side-chain protecting groups. This typically requires a very strong acid.[10]

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and requires a specialized apparatus. Trifluoromethanesulfonic acid (TFMSA) is a viable, though still highly corrosive, alternative.[11] These procedures must be performed by trained personnel in an appropriate chemical fume hood with specialized equipment and personal protective equipment.

G A Peptidyl-Hydrazide Resin B Add Scavenger Cocktail (e.g., Anisole, Thioanisole) A->B C Add Strong Acid (HF or TFMSA) (0°C, ~1 hour) B->C D Evaporate Acid C->D E Precipitate Peptide (Cold Diethyl Ether) D->E F Wash & Dry E->F G Purified Peptide Hydrazide F->G

Figure 2: Workflow for the strong-acid cleavage of the peptide hydrazide from the solid support.

Step-by-Step Methodology (HF Cleavage):

  • Preparation: Dry the peptidyl resin thoroughly under high vacuum for several hours. Place the resin (~0.25 mmol) in the reaction vessel of the HF apparatus.

  • Add Scavengers: Add a scavenger mixture to the resin. A common scavenger is anisole (ratio of HF/anisole 9:1 v/v).[9] Causality: During acid cleavage, the protecting groups are released as reactive carbocations. Scavengers are nucleophilic compounds that "trap" these cations, preventing them from modifying sensitive amino acid side chains like Tryptophan (Trp) or Methionine (Met).

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel.

  • Cleavage Reaction: Transfer the vessel to an ice bath (0°C) and stir for 45-60 minutes.[9]

  • HF Removal: Evaporate the HF under vacuum.

  • Peptide Precipitation: Suspend the residue (peptide and resin) in cold diethyl ether and triturate. This precipitates the peptide while dissolving the organic scavengers and cleaved protecting groups.

  • Isolation: Filter the precipitated peptide, wash thoroughly with cold ether, and dry under vacuum.

  • Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetonitrile and 0.1% TFA) and purify by reverse-phase HPLC.

Protocol 3: Conversion of Peptide Hydrazide to Thioester for NCL

This protocol describes the critical solution-phase conversion of the purified peptide hydrazide into a peptide thioester, making it ready for Native Chemical Ligation. This process proceeds via a peptide azide intermediate.[3]

Table 2: Reagents and Conditions for Hydrazide Activation and Thiolysis

StepReagent/SolventConcentrationTemperatureTimePurpose
Azide Formation Peptide HydrazideSodium Nitrite (NaNO₂)~2 mM Peptide10-20 mM NaNO₂-15°C to -20°C20-30 minTo oxidize the hydrazide to the reactive acyl azide.
Thiolysis 4-mercaptophenylacetic acid (MPAA)~100-200 mM0°C to RT10-20 minTo convert the acyl azide to the corresponding thioester.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified, lyophilized peptide hydrazide (e.g., 5 µmol) in a ligation buffer (e.g., 6 M Guanidine·HCl, 200 mM Na₂HPO₄) to a concentration of 1-2 mM. Adjust the pH to 3.0-4.0.

  • Cooling: Cool the solution to between -15°C and -20°C in an appropriate bath (e.g., ethylene glycol/dry ice).

  • Azide Formation: Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) to a final concentration of 10-20 mM. Stir the reaction at low temperature for 20-30 minutes.[3] Causality: This step must be performed at low temperature and acidic pH. Low temperature is critical to prevent the unstable acyl azide from undergoing Curtius rearrangement, which leads to an isocyanate byproduct and loss of the desired product.[3]

  • Thiolysis: Add the thiol reagent, typically 4-mercaptophenylacetic acid (MPAA), to a final concentration of 100-200 mM. Adjust the pH of the solution to 6.0-7.0. Allow the reaction to proceed for 10-20 minutes as it warms to room temperature.[3] The peptide thioester is now formed in situ.

  • Native Chemical Ligation: To the same pot, add the second peptide fragment, which must contain an N-terminal Cysteine (Cys) residue. The ligation reaction will proceed, forming a native peptide bond at the ligation site. The reaction can be monitored by HPLC.

Conclusion and Future Outlook

The use of Boc-protected hydrazides in solid-phase peptide synthesis provides a powerful and strategic approach for the production of essential peptide fragments for use in Native Chemical Ligation and other convergent synthesis strategies. By leveraging the stability of the hydrazide intermediate and its clean, on-demand activation to a reactive acyl azide, researchers can efficiently synthesize peptide thioesters, which are the gateway to the total chemical synthesis of complex proteins. The protocols detailed herein offer a robust framework for implementing this chemistry. As the demand for synthetic proteins, including those with post-translational modifications, continues to grow in both academic research and the pharmaceutical industry, the hydrazide-based ligation strategy will remain a vital tool in the peptide chemist's arsenal.

References

  • Hart, R. A., & White, P. D. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1143, 13–24. [Link]

  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2009). Minimal Protection Strategies for SPPS. [Link]

  • Thompson, R. E., Liu, X., & Muir, T. W. (2014). HF-Free Boc Synthesis of Peptide Thioesters for Ligation and Cyclization. PubMed Central (PMC). [Link]

  • Google Patents. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine.
  • ChemistryViews. (2018). Peptide Thioesters for Native Chemical Ligation. [Link]

  • Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Angewandte Chemie International Edition, 50(33), 7645-7649. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Aljaž, K., & Stanovnik, B. (2009). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2009(6), 291-297. [Link]

  • Zheng, J. S., Tang, S., Huang, Y. C., & Liu, L. (2013). Chemical synthesis of proteins using hydrazide intermediates. Accounts of chemical research, 46(11), 2475-2484. [Link]

  • Ollivier, N., Desmet, R., Drobecq, H., Blanpain, A., Boll, E., & Melnyk, O. (2024). Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv. [Link]

  • Li, Y. M., Yang, M. Y., Huang, Y. C., Li, Y., Chen, G., & Liu, L. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(28), 5185-5192. [Link]

  • Moody, C. J., & Morrell, A. I. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

  • Zheng, J. S., Chang, H. N., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 8(12), 2483-2493. [Link]

  • Wildemann, D., Keiper, S., & Kienle, S. (2013). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of peptide science, 19(11), 699-706. [Link]

  • Wang, P., Layfield, R., Landon, M., & Mayer, R. J. (2000). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 55(4), 312-321. [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • Royal Society of Chemistry. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(35), 5768-5780. [Link]

  • Google Patents.
  • ResearchGate. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Request PDF. [Link]

  • Camarero, J. A., & Mitchell, A. R. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

  • Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. [Link]

  • Flood, D. T., Cistrone, P. A., & Dawson, P. E. (2020). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv. [Link]

Sources

Application Note: Site-Specific Glycoprotein Functionalization using tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

[1]

Abstract & Core Utility

This application note details the protocol for using tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (also known as Boc-Glycine Hydrazide ) for the site-specific covalent modification of proteins.[1]

Unlike random amine labeling (NHS-esters) or thiol labeling (Maleimides), this reagent targets aldehydes and ketones .[1] Since proteins rarely contain native carbonyls, this reagent is primarily used in Glyco-engineering and Proteomics to label oxidized carbohydrate moieties on glycoproteins.[1]

Key Applications:

  • Glycan "Hydrophobic Tagging" (INLIGHT Strategy): The Boc group acts as a hydrophobic tag, significantly enhancing ionization efficiency in Reverse-Phase LC-MS/MS analysis of glycans.[1]

  • Protected Amine "Handle" Introduction: Introduces a Boc-protected amine onto a glycoprotein.[1] Upon deprotection, this reveals a primary amine at a specific site (the glycan tree) for further conjugation, effectively converting a sugar residue into a reactive amine site.

  • N-Terminal Transamination Labeling: Labeling N-terminal glycines or alanines after oxidative conversion to aldehydes.[1]

Chemical Basis & Mechanism[1]

The reaction relies on Hydrazide-Aldehyde Ligation .[1] The hydrazide functional group (-CO-NH-NH2) reacts with an aldehyde (generated via periodate oxidation of vicinal diols on glycans) to form a Hydrazone bond.[1]

  • Reagent Structure: Boc-NH-CH2-CO-NH-NH2

  • Reactive Group: Hydrazide (Nucleophile)[1]

  • Protecting Group: Boc (Acid-labile, Hydrophobic)[1]

The "Aniline Effect"

Standard hydrazone formation is slow at neutral pH (pH 7.[1]0) and requires acidic conditions (pH 4-5) which can damage proteins.[1] We utilize Aniline Catalysis , which allows the reaction to proceed rapidly at pH 5.5 – 6.5 via a highly reactive Schiff-base intermediate, preserving protein integrity.[1]

ReactionMechanismcluster_legendKeyGlycanGlycoprotein(Vicinal Diols)AldehydeOxidized Glycan(Aldehydes)Glycan->AldehydeNaIO4OxidationIntermediateSchiff Base(Aniline Intermediate)Aldehyde->Intermediate+ Aniline(Catalyst)ProductHydrazone Conjugate(Boc-Labeled Protein)Intermediate->Product+ Boc-Gly-Hydrazide- AnilineStableProductStable Hydrazine(Reduced)Product->StableProduct+ NaCNBH3(Reduction)Legend1Blue: SubstrateLegend2Green: Final Product

Figure 1: Mechanism of Aniline-Catalyzed Hydrazone Ligation. The reaction proceeds through a Schiff-base intermediate, accelerating the rate by 10-100x compared to uncatalyzed reactions.

Experimental Protocols

Protocol A: Site-Specific Labeling of Glycoproteins (The Standard Workflow)

Best for: Antibody-Drug Conjugates (ADCs), Glyco-profiling, and introducing non-native handles.[1]

Materials Required
ComponentSpecificationRole
Target Protein Glycoprotein (e.g., IgG, HRP, Ovalbumin)Substrate (1–5 mg/mL)
Oxidant Sodium Periodate (NaIO₄)Generates aldehydes from sugars
Reagent Boc-Glycine HydrazideThe Label
Catalyst Aniline (Pure liquid)Nucleophilic catalyst
Coupling Buffer 0.1M Sodium Acetate, 0.15M NaCl, pH 5.5Optimized reaction environment
Reductant Sodium Cyanoborohydride (NaCNBH₃)Stabilizes hydrazone bond
Quench Glycerol or Ethylene GlycolStops oxidation
Step-by-Step Methodology

1. Mild Periodate Oxidation

  • Goal: Generate aldehydes on sialic acid residues without damaging the protein backbone.

  • Dissolve protein in Coupling Buffer to 2 mg/mL.

  • Add cold NaIO₄ stock to a final concentration of 1 mM (for sialic acid specific) or 10 mM (for general glycan oxidation).[1]

  • Incubate for 30 minutes on ice in the dark.

  • Quench: Add glycerol (final 10%) to consume excess periodate. Incubate 5 mins.

  • Purify: Desalt immediately using a Zeba™ Spin Column (7K MWCO) equilibrated in Coupling Buffer to remove periodate and formaldehyde byproducts.[1]

2. Aniline-Catalyzed Ligation

  • Prepare a 100 mM stock of Boc-Glycine Hydrazide in DMSO.

  • Add the Boc-Glycine Hydrazide to the oxidized protein (Molar excess: 50-fold over protein).[1]

  • Catalyst Addition: Add pure Aniline to a final concentration of 10 mM .

  • Note: Aniline is toxic; handle in a fume hood.[1]

  • Incubate for 90 minutes at Room Temperature (RT) with gentle rotation.

3. Reductive Stabilization (Optional but Recommended)

  • Why: Hydrazones are reversible (hydrolytically unstable) over time.[1] Reduction creates a permanent hydrazine bond.[1]

  • Add NaCNBH₃ (from 5M stock in 1M NaOH) to a final concentration of 50 mM .

  • Incubate for 30 minutes at RT.

  • Warning: Do not use NaBH4; it is too strong and will reduce native disulfides.[1]

4. Final Purification

  • Remove excess reagent, aniline, and byproducts via extensive dialysis (PBS, pH 7.[1]4) or Size Exclusion Chromatography (SEC).[1]

Protocol B: The "INLIGHT" Strategy (Proteomics/MS Analysis)

Best for: Enhancing sensitivity of glycan analysis in Mass Spectrometry. The Boc group acts as a hydrophobic tag.

Context: Native glycans are hydrophilic and ionize poorly.[1] Attaching the hydrophobic Boc-Glycine Hydrazide ("G-tag") increases surface activity and ionization efficiency in ESI-MS.[1]

  • Release Glycans: Enzymatically release N-glycans using PNGase F.

  • Tagging Reaction:

    • Lyophilize free glycans.[1]

    • Resuspend in Tagging Reagent Solution : 75% MeOH / 25% Acetic Acid containing 10 mM Boc-Glycine Hydrazide.

    • Incubate at 55°C for 3 hours .

  • Cleanup: Perform solid-phase extraction (SPE) using a HILIC or Graphite tip to remove excess reagent.[1]

  • Analysis: Reconstitute in 50% Acetonitrile for LC-MS/MS. The Boc tag adds a predictable mass shift (+171.2 Da) and increases signal intensity by 10–50 fold.[1]

Critical Considerations: The "Boc" Problem

A major technical nuance often overlooked is the Boc (tert-butyloxycarbonyl) protecting group on the reagent.

  • If your goal is to introduce a primary amine: You must remove the Boc group.

  • The Constraint: Boc deprotection typically requires Trifluoroacetic Acid (TFA) or HCl.[1]

    • Impact: 95% of proteins will denature/precipitate in neat TFA.[1]

  • The Solution:

    • Denaturing Workflow: If performing Proteomics (Bottom-up), denaturation is acceptable.[1] Treat the labeled protein with 50% TFA for 30 mins, neutralize, then digest with Trypsin.

    • Non-Denaturing Workflow: Do NOT use this reagent if you need a native amine on a folded protein.[1] Instead, use a commercially available "Hydrazide-PEG-Amine" which does not require acid deprotection.[1]

Workflow Visualization

Workflowcluster_prepPhase 1: Activationcluster_reactionPhase 2: Conjugationcluster_finishPhase 3: Stabilization & AnalysisStep1Protein Sample(2 mg/mL)Step2Periodate Oxidation(10mM NaIO4, 30 min, 4°C)Step1->Step2Step3Desalting(Remove NaIO4)Step2->Step3Step4Add Reagent:Boc-Gly-Hydrazide (50x)Step3->Step4Step5Add Catalyst:10mM AnilineStep4->Step5Step6Incubation90 min @ RTStep5->Step6Step7Reduction (Optional)NaCNBH3Step6->Step7Step8Final Purification(Dialysis/SEC)Step7->Step8Step9Application:MS Analysis or Ligand BindingStep8->Step9

Figure 2: Operational Workflow for Glycoprotein Labeling. Note the critical desalting step after oxidation to prevent reagent consumption by excess periodate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Labeling Efficiency pH too high (>7.[1]0)Hydrazone formation favors acidic pH.[1] Ensure buffer is pH 5.5–6.[1]0.
Protein Precipitation Over-oxidationReduce NaIO₄ concentration (1 mM) or time.[1] Over-oxidation cleaves the protein backbone.
Reagent Precipitation Hydrophobicity of BocDissolve reagent in DMSO first, then dilute into aqueous buffer.[1] Keep DMSO < 10%.[1]
No Signal in MS Ion suppressionEnsure thorough removal of Aniline and NaCNBH₃ before MS injection.[1]

References

  • Aniline Catalysis Mechanism: Dirksen, A., & Dawson, P. E. (2008).[1] Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543-2548.[1] Link[1]

  • INLIGHT Strategy (Hydrophobic Tagging): Walker, S. H., et al. (2011).[1] INLIGHT: a strategy for mass spectrometry-based comparative metabolomics.[1] Analytical Chemistry. (Contextual application of hydrazide tagging for MS sensitivity).

  • Glycoprotein Labeling Standards: Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] Chapter 2: Functional Targets. Link

  • Hydrazide Chemistry Overview: Thermo Fisher Scientific.[1] Carbonyl-Reactive Crosslinker Chemistry. Link

  • O-Glycan Tagging Application: Demonstration of Hydrazide Tagging for O-glycans and a Central Composite Design of Experiments Optimization Using the INLIGHT™ Reagent. Link

Application Note: Laboratory Handling and Storage of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Gly-NHNH₂)

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Critical Properties[1][2]

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate, commonly known as Boc-Glycine Hydrazide , is a bifunctional linker precursor. It serves as a critical intermediate in the synthesis of peptide hydrazides (for native chemical ligation) and as a heterobifunctional crosslinker for aldehyde-tag bioconjugation.

Physicochemical Data Table
PropertySpecification
Common Name Boc-Glycine Hydrazide; Boc-Gly-NHNH₂
IUPAC Name tert-butyl N-(2-hydrazinyl-2-oxoethyl)carbamate
CAS Number 6926-09-6
Molecular Formula C₇H₁₅N₃O₃
Molecular Weight 189.21 g/mol
Appearance White to off-white crystalline powder
Solubility High: DMSO, DMF, Methanol.[1] Low: Water (hydrophobic Boc group limits aqueous solubility), Hexanes.
pKa (Hydrazide) ~3.0–3.5 (Conjugate acid); Nucleophilic at neutral pH.
Melting Point 112–115 °C (Typical range)
Structural Reactivity Analysis
  • Boc Group (Acid Labile): Protects the

    
    -amine.[2] Stable to bases and nucleophiles; cleaved by strong acids (TFA, HCl).
    
  • Hydrazide Group (Nucleophilic/Reducing): The terminal -NH₂ is a potent nucleophile (

    
    -effect) reactive toward aldehydes/ketones (forming hydrazones) and activated esters.
    
    • Critical Hazard: Hydrazides are reducing agents. They are incompatible with strong oxidizers.

    • Critical Storage Risk: Hydrazides react with atmospheric ketones (e.g., acetone vapors) to form stable hydrazones, effectively "killing" the reagent.

Safety & Handling (HSE) Protocol

Hazard Classification (GHS):

  • Skin/Eye Irritant (Category 2): Causes skin and serious eye irritation.[3]

  • STOT SE 3: May cause respiratory irritation.[3]

  • Sensitization: Hydrazine derivatives are potential skin sensitizers.

Personal Protective Equipment (PPE):

  • Respiratory: N95/P2 mask required when handling dry powder to prevent inhalation of dust.

  • Skin: Nitrile gloves (double-gloving recommended for solution phase).

  • Eyes: Chemical splash goggles.

Storage & Stability Protocol

The stability of Boc-Gly-NHNH₂ is compromised by two main factors: Oxidation (of the hydrazide) and Unwanted Condensation (with ambient aldehydes/ketones).

The "No-Ketone" Rule

NEVER store this compound in the presence of acetone or MEK vapors. Even trace amounts of acetone in a refrigerator atmosphere can lead to the formation of the isopropylidene hydrazone impurity over time.

Storage Decision Tree (Graphviz)

StorageProtocol Start Received Boc-Gly-NHNH2 Form Form: Solid Powder? Start->Form LongTerm Long Term (>1 Month) Form->LongTerm Yes ShortTerm Short Term (<1 Month) Form->ShortTerm Yes Action_Sol Solution Storage Form->Action_Sol No (Dissolved) Action_Freeze Store at -20°C Desiccated Argon flush recommended LongTerm->Action_Freeze Action_Fridge Store at 4°C Tightly Sealed Protect from moisture ShortTerm->Action_Fridge Warning CRITICAL: NO ACETONE VAPORS Avoid repeated freeze-thaw Action_Freeze->Warning Action_Fridge->Warning Action_Sol->Warning Unstable

Figure 1: Decision logic for preserving reagent integrity. Note the critical warning regarding solution stability.

Application Protocols

Protocol A: Stock Solution Preparation

Purpose: To prepare a stable stock for bioconjugation reactions.

  • Solvent Choice: Anhydrous DMSO or DMF are superior to methanol. Methanol is protic and can slowly interact with activated intermediates if used in downstream steps.

  • Concentration: Prepare at 50–100 mM .

  • Procedure:

    • Weigh 18.9 mg of Boc-Gly-NHNH₂.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex until fully dissolved (usually <30 seconds).

  • Shelf Life: Use immediately or freeze at -20°C for up to 1 month. Discard if yellowing occurs (sign of oxidation).

Protocol B: Hydrazone Ligation (Aldehyde Labeling)

Purpose: Conjugation of Boc-Gly-NHNH₂ to an aldehyde-functionalized biomolecule or scaffold. Mechanism:[4] Nucleophilic attack of the hydrazide on the aldehyde, catalyzed by aniline to form a stable hydrazone linkage.[5]

Reagents:

  • Aldehyde substrate (1.0 equiv)

  • Boc-Gly-NHNH₂ (5.0–10.0 equiv)

  • Catalyst: Aniline (100 mM final conc.) or m-Phenylenediamine (mPDA) (10–50 mM).

  • Buffer: 0.1 M Sodium Acetate/Phosphate, pH 4.5–6.0.

Step-by-Step:

  • Dissolution: Dissolve the aldehyde substrate in the buffer.

  • Catalyst Addition: Add the aniline catalyst. Note: Aniline accelerates the reaction rate by 10–100x via transimination.

  • Linker Addition: Add the Boc-Gly-NHNH₂ stock (from Protocol A) to the reaction mixture.

  • Incubation: Incubate at Room Temperature (20–25°C) for 2–16 hours.

  • Validation: Monitor by LC-MS. The product mass will be

    
     (loss of water).
    
  • Purification: Desalt using PD-10 columns or dialysis to remove excess hydrazide and aniline.

Protocol C: Boc-Deprotection (Generating Free Glycine Hydrazide)

Purpose: Removal of the Boc group to expose the primary amine for further coupling.

Reagents:

  • Trifluoroacetic acid (TFA)[2]

  • Dichloromethane (DCM)

  • Triisopropylsilane (TIPS) - Optional scavenger

Step-by-Step:

  • Dissolve: Dissolve Boc-Gly-NHNH₂ (or the conjugated construct) in DCM.

  • Acidify: Add TFA to a final ratio of 1:1 (TFA:DCM).

    • Tip: If the molecule contains oxidizable residues (Met, Trp), add 2.5% TIPS and 2.5% water as scavengers.

  • React: Stir at Room Temperature for 30–60 minutes.

  • Work-up (Small Molecule):

    • Evaporate volatiles under nitrogen flow or rotary evaporation.

    • Precipitate: Add cold diethyl ether to precipitate the Gly-NHNH₂·TFA salt.

    • Centrifuge and wash the pellet 3x with ether.

  • Neutralization (Critical): The product is a TFA salt. For subsequent reactions, neutralize in situ with DIPEA or NMM. Do not store the free base for long periods as it is prone to polymerization (self-condensation).

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Yellowing of Solid Oxidation of hydrazine moiety.Discard. Ensure storage under Argon.
Extra Peak (+40 Da) in MS Acetone hydrazone formation.Check solvent sources for acetone contamination.
Slow Ligation pH too high (>6.5) or no catalyst.Adjust pH to 4.5–5.5; Add 100 mM Aniline.
Insoluble in Water Hydrophobic Boc group.Dissolve in DMSO first, then dilute into aqueous buffer.
Ligation Workflow Diagram (Graphviz)

LigationWorkflow Aldehyde Aldehyde Substrate Reaction Reaction pH 4.5 - 6.0 2-16 Hours Aldehyde->Reaction Linker Boc-Gly-NHNH2 (Stock in DMSO) Linker->Reaction Catalyst Catalyst (Aniline/mPDA) Catalyst->Reaction Accelerates Intermediate Schiff Base Intermediate Reaction->Intermediate - H2O Product Boc-Hydrazone Conjugate Intermediate->Product Stable

Figure 2: Workflow for the aniline-catalyzed ligation of Boc-Gly-NHNH₂ to aldehydes.

References

  • Chemical Identity & Properties: PubChem Compound Summary for CID 9796325 (Related Hydrazinecarboxylates) and CAS 6926-09-6.

  • Aniline Catalysis Mechanism: Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate Chemistry, 19(12), 2543–2548.

  • Alternative Catalysts (mPDA): Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184–1189.

  • Boc Chemistry Standards: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Step-by-step guide for Boc deprotection of hydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Salt Stabilization and Yield Maximization

Abstract & Strategic Importance

Hydrazide derivatives (


) are critical pharmacophores in drug discovery, serving as precursors for heterocycles (1,3,4-oxadiazoles), dynamic linkers in antibody-drug conjugates (ADCs), and peptidomimetics. The tert-butyloxycarbonyl (Boc) group is the industry standard for protecting the nucleophilic hydrazine nitrogen (

) during synthesis.

However, the deprotection of Boc-hydrazides presents unique challenges compared to standard amines. The resulting free hydrazide is a potent


-nucleophile, prone to oxidation and condensation with ambient electrophiles. Consequently, controlled isolation of the hydrazide salt  is often superior to isolating the free base.

This guide details two field-proven protocols:

  • Method A (HCl/Dioxane): The "Precipitation Method" for generating stable, crystalline salts.

  • Method B (TFA/DCM): The "Solubilization Method" for complex or insoluble substrates, incorporating scavenger tactics to prevent side reactions.

Mechanistic Insight & Causality

Understanding the acid-catalyzed cleavage mechanism is vital for troubleshooting. Unlike base-labile groups (Fmoc), Boc removal generates a reactive tert-butyl cation intermediate.

The Cation Management Problem

Upon protonation of the carbamate, the bond cleaves to release the amine (as a carbamic acid initially) and the tert-butyl cation (


).[1][2]
  • The Risk: If

    
     is not quenched, it can alkylate electron-rich regions of your substrate (e.g., Indoles, Phenols, Thioethers).[3]
    
  • The Solution: In Method B, we introduce scavengers (Silanes/Water) to intercept the cation. In Method A, the solvent system (Dioxane) often aids in mitigating this, though scavengers can still be added.[4]

Mechanistic Workflow

The following diagram illustrates the deprotection pathway and the critical decision points for scavenger use.

Boc_Mechanism Substrate N-Boc Hydrazide (R-CONH-NH-Boc) Protonation Protonation (TFA or HCl) Substrate->Protonation Acid Attack Intermed Fragmented Intermediate Protonation->Intermed Cleavage Cation t-Butyl Cation (t-Bu+) Intermed->Cation Release Product Hydrazide Salt (R-CONH-NH3+ X-) Intermed->Product -CO2 Byproduct Isobutylene / t-Bu-Scavenger Cation->Byproduct + Scavenger (TIPS/H2O)

Figure 1: Acid-mediated cleavage pathway.[2][5][6][7][8][9][10][11] Note the parallel generation of the reactive t-butyl cation, necessitating scavenger intervention in sensitive substrates.

Critical Experimental Considerations

Before selecting a protocol, evaluate your substrate against these criteria:

FeatureMethod A: HCl / DioxaneMethod B: TFA / DCM
Product State Solid Precipitate (HCl Salt)Oil / Residue (TFA Salt)
Handling Filtration (Simple)Evaporation + Trituration (Complex)
Substrate Solubility Must be soluble in Dioxane/MeOHSoluble in DCM
Acid Sensitivity Moderate (4M HCl)High (Neat or 50% TFA)
Scavenger Need Low (Dioxane acts as weak scavenger)High (Must add TIPS/Water)
Storage Stability Excellent (Non-hygroscopic)Poor (TFA salts are often hygroscopic)

Expert Recommendation: Always attempt Method A first. Hydrazide HCl salts are generally free-flowing solids that are easier to handle and weigh than the viscous oils often resulting from TFA deprotection.

Protocol A: The Precipitation Method (HCl/Dioxane)

Objective: To cleave the Boc group and directly precipitate the hydrazide as a stable Hydrochloride salt.

Reagents
  • Substrate: N-Boc hydrazide derivative (1.0 equiv).

  • Acid: 4.0 M HCl in 1,4-Dioxane (commercial or freshly prepared).

  • Solvent: Anhydrous 1,4-Dioxane (or MeOH if solubility is poor).

  • Wash Solvent: Diethyl Ether (

    
    ) or MTBE.
    
Step-by-Step Methodology
  • Preparation:

    • Weigh the substrate into a round-bottom flask equipped with a magnetic stir bar.

    • Note: If the substrate contains acid-sensitive protecting groups (e.g., Trityl), perform this reaction at 0°C. Otherwise, Room Temperature (RT) is standard.

  • Dissolution:

    • Dissolve the substrate in a minimum volume of 1,4-Dioxane.

    • Troubleshooting: If insoluble, add dry Methanol (MeOH) dropwise until clear. Avoid excessive MeOH as it solubilizes the product salt.

  • Acidification:

    • Add 10–20 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: Gas evolution (

      
       and Isobutylene) will occur. A white precipitate often begins to form within 5–10 minutes.
      
  • Reaction Monitoring:

    • Stir at RT for 1–3 hours.

    • TLC Check: Spot the reaction mixture against the starting material. Use a basic stain (e.g., Ninhydrin or PMA). The product (hydrazide salt) will remain at the baseline.

  • Workup (Filtration):

    • If heavy precipitate forms: Dilute the mixture with excess

      
       (approx. 3x reaction volume) to complete precipitation. Filter the solid through a sintered glass funnel.
      
    • If no precipitate forms: Concentrate the mixture to ~20% volume under reduced pressure, then add

      
       to induce precipitation.
      
  • Purification:

    • Wash the filter cake 3x with cold

      
       to remove residual HCl and isobutylene byproducts.
      
    • Dry under high vacuum.

Protocol B: The Solubilization Method (TFA/DCM)

Objective: For substrates insoluble in dioxane or requiring "Scavenger Cocktails" due to electron-rich moieties (e.g., Indole, Tryptophan, Phenols).

Reagents
  • Acid: Trifluoroacetic Acid (TFA), Reagent Grade.

  • Solvent: Dichloromethane (DCM).[1][6]

  • Scavengers: Triisopropylsilane (TIPS) and/or Water.

The "Scavenger Cocktail" Formulation

For substrates with electron-rich rings, use the following ratio (v/v):

  • 95% TFA [6]

  • 2.5% TIPS (Traps

    
    )
    
  • 2.5%

    
      (Traps 
    
    
    
    and aids decarboxylation)
Step-by-Step Methodology
  • Dissolution:

    • Dissolve the substrate (1.0 equiv) in DCM. A concentration of 0.1 M is ideal.

  • Acid Addition:

    • Cool the solution to 0°C.

    • Add an equal volume of the TFA Cocktail (or neat TFA if no scavengers are needed) dropwise.

    • Final concentration: ~50% TFA in DCM.[12]

  • Reaction:

    • Allow to warm to RT and stir for 1–2 hours.

    • Caution: Ensure the system is vented (needle in septum) to release

      
      .
      
  • Workup (Evaporation):

    • Concentrate the reaction mixture in vacuo.

    • Azeotroping: To remove residual TFA, add Toluene or DCM and re-evaporate (repeat 3x). This is critical; residual TFA can degrade the hydrazide over time.

  • Salt Exchange (Optional but Recommended):

    • The resulting oil is the TFA salt. To convert to the more stable HCl salt:

      • Dissolve the residue in a small amount of MeOH.

      • Add 4M HCl in Dioxane (2 equiv).

      • Concentrate and precipitate with Ether.

Decision Logic for Protocol Selection

Use the following flowchart to determine the optimal workflow for your specific molecule.

Protocol_Selection Start Start: N-Boc Hydrazide Check_Sens Contains Electron-Rich Rings? (Indole, Phenol, Thioether) Start->Check_Sens Method_B Method B: TFA/DCM + Scavengers (TIPS/H2O) Check_Sens->Method_B Yes (High Risk) Check_Sol Soluble in Dioxane? Check_Sens->Check_Sol No (Low Risk) Method_A Method A: HCl/Dioxane (Precipitation) Check_Sol->Method_A Yes Method_A_Mod Method A (Modified) Add MeOH for solubility Check_Sol->Method_A_Mod No

Figure 2: Decision matrix for selecting the deprotection strategy based on substrate functionality and solubility.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oily Product Residual TFA or solvent occlusion.Triturate with cold

or Hexanes. Sonicate to induce crystallization.
Incomplete Reaction Steric hindrance or insufficient acid.Increase acid concentration (neat TFA) or extend time. Ensure

can escape.
Alkylated Byproducts

attack on aromatic rings.[3]
Switch to Method B. Use 5% TIPS/Water scavenger load.
Product Degradation Free hydrazide oxidation.Do not neutralize. Isolate and store as the HCl or TFA salt.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Han, G.; Tam, A.; Frank, P. G. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane." Journal of Peptide Science, 2008 , 14(11), 1167–1169.

  • Raju, M.; et al. "Efficient solventless technique for Boc-protection of hydrazines and amines."[13] Arkivoc, 2009 , (vi), 291-297.[13][14]

  • Common Organic Chemistry. "Boc Deprotection - HCl." (Field-verified protocols and patent examples).

Sources

Application Notes & Protocols: Di-tert-butyl Iminodicarboxylate (CAS No. 51779-32-9) as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl iminodicarboxylate, also known as bis(tert-butoxycarbonyl)amine or Boc₂NH, is a crystalline solid widely utilized in organic synthesis as a versatile and efficient building block.[1][2] Its unique structural feature, possessing two acid-labile tert-butoxycarbonyl (Boc) protecting groups on a nitrogen atom, makes it an invaluable reagent for the introduction of a protected primary amine.[3] This application note provides an in-depth guide to the strategic use of di-tert-butyl iminodicarboxylate in key synthetic transformations, complete with detailed protocols, mechanistic insights, and comparative data. We will explore its application as a superior alternative to traditional methods for primary amine synthesis, its role in the construction of complex pharmaceutical intermediates, and practical considerations for its effective use in the laboratory.

Introduction: The Strategic Advantage of Di-tert-butyl Iminodicarboxylate

Primary amines are fundamental functional groups present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of a primary amine into a carbon framework is a cornerstone of modern organic synthesis. Di-tert-butyl iminodicarboxylate (CAS No. 51779-32-9) has emerged as a reagent of choice for this purpose, offering significant advantages over classical methods like the Gabriel synthesis.[2][3]

The key to its utility lies in the two tert-butoxycarbonyl (Boc) groups attached to the central nitrogen atom.[3] These bulky, electron-withdrawing groups serve several critical functions:

  • Effective Nitrogen Protection: The Boc groups render the nitrogen atom significantly less nucleophilic and stable under a variety of reaction conditions, allowing for selective transformations at other sites of a molecule.[3]

  • Prevention of Over-Alkylation: The steric hindrance provided by the two Boc groups effectively prevents the common problem of over-alkylation, leading to cleaner reactions and higher yields of the desired mono-alkylated product.[4]

  • Mild Deprotection: The Boc groups can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid, to liberate the primary amine.[3][5] This mild deprotection is compatible with a wide range of other functional groups.

Chemical and Physical Properties
PropertyValue
CAS Number 51779-32-9[3][6]
Molecular Formula C₁₀H₁₉NO₄[7]
Molecular Weight 217.27 g/mol [7]
Appearance White to off-white crystalline solid[1][2][3]
Melting Point 111-115 °C[8]
Solubility Soluble in organic solvents[1][2]

Core Application: Synthesis of Primary Amines

The most prominent application of di-tert-butyl iminodicarboxylate is in the synthesis of primary amines from alkyl halides and alcohols. This method provides a high-yielding and clean alternative to the Gabriel synthesis.[3]

N-Alkylation of Di-tert-butyl Iminodicarboxylate

The synthesis proceeds via a two-step sequence: N-alkylation followed by deprotection. The N-alkylation is typically achieved through an Sₙ2 reaction between the deprotonated di-tert-butyl iminodicarboxylate and an alkyl halide.[3]

Reaction Scheme: N-Alkylation and Deprotection

Caption: General workflow for primary amine synthesis using di-tert-butyl iminodicarboxylate.

Protocol: Synthesis of N-Benzyl-di-tert-butyl-iminodicarboxylate

This protocol details the N-alkylation of di-tert-butyl iminodicarboxylate with benzyl bromide.

Materials:

  • Di-tert-butyl iminodicarboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Cesium carbonate (1.2 eq)[2]

  • Acetonitrile (anhydrous)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask under an inert atmosphere, add di-tert-butyl iminodicarboxylate and anhydrous acetonitrile.

  • Stir the mixture until the solid is fully dissolved.

  • Add cesium carbonate to the solution and stir for 10-15 minutes at room temperature (20-25 °C).[2]

  • Slowly add benzyl bromide to the reaction mixture.

  • Allow the reaction to stir at room temperature for 6 hours or until completion, monitoring by TLC or HPLC.[2]

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Dissolve the residue in a suitable organic solvent like toluene, wash with water and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain the crude product.[2]

  • The crude product can be further purified by recrystallization or column chromatography if necessary.[2]

Mitsunobu Reaction for Amine Synthesis from Alcohols

Di-tert-butyl iminodicarboxylate can also be used to convert alcohols directly into protected primary amines via the Mitsunobu reaction, thus avoiding the need to first convert the alcohol to an alkyl halide.[1][2]

Experimental Workflow: Mitsunobu Reaction

Mitsunobu_Workflow Start Start: Alcohol, Boc₂NH, PPh₃, DIAD/DEAD Mixing Combine reactants in an anhydrous solvent (e.g., THF) at 0 °C Start->Mixing Reaction Stir at room temperature until completion (monitor by TLC/LC-MS) Mixing->Reaction Workup Quench reaction, extract with organic solvent, wash, and dry Reaction->Workup Purification Purify by column chromatography Workup->Purification Product Obtain N-alkylated di-tert-butyl iminodicarboxylate Purification->Product

Caption: Step-by-step workflow for the Mitsunobu reaction.

Deprotection to Yield the Primary Amine

The final step in the synthesis is the removal of the Boc protecting groups to yield the desired primary amine. This is typically achieved under acidic conditions.[2]

Deprotection Conditions:

ReagentSolventTemperature
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature[3][5]
Hydrochloric acid (HCl)Methanol or DioxaneRoom Temperature[3][5]
Aluminum trichloride (AlCl₃)For selective deprotection[5]
Trimethylsilyl iodide (TMSI) followed by MethanolFor substrates sensitive to harsh acids[5]

Applications in Drug Discovery and Complex Molecule Synthesis

The robustness and efficiency of the chemistry involving di-tert-butyl iminodicarboxylate have made it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry.[4]

  • Pharmaceutical Intermediates: It is instrumental in the synthesis of bioactive molecules where the introduction of a primary amine is a key step. For instance, it has been used in the preparation of the anxiolytic agent gepirone.[4]

  • Natural Product Synthesis: The reagent has been employed in the construction of fragments of complex natural products like tetrafibricin, which exhibits anticoagulant properties.[4]

  • Peptide Synthesis: While less common than in small molecule synthesis, derivatives of di-tert-butyl iminodicarboxylate can be used in the synthesis of non-standard amino acids for incorporation into peptides.[9][10]

Safety and Handling

Di-tert-butyl iminodicarboxylate is classified as an irritant.[11] It is important to handle this reagent with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements:

    • H315: Causes skin irritation.[11]

    • H319: Causes serious eye irritation.[11]

    • H335: May cause respiratory irritation.[11]

  • Precautionary Measures:

    • Use in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust.[11]

    • Avoid contact with skin and eyes.[11]

    • Store in a cool, dry place away from incompatible materials.

Conclusion

Di-tert-butyl iminodicarboxylate is a highly effective and versatile building block in modern organic synthesis. Its ability to serve as a masked primary amine, coupled with the mild conditions for its deprotection, provides a powerful tool for chemists in academia and industry. The protocols and insights provided in this application note are intended to enable researchers to confidently and successfully incorporate this valuable reagent into their synthetic strategies for the efficient construction of complex and biologically relevant molecules.

References

  • Wikipedia. Di-tert-butyl-iminodicarboxylate. [Link]

  • Chemisky. (2026, January 24). Understanding the Chemistry: Di-tert-butyl Iminodicarboxylate as a Key Reagent. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Chemistry of hindered amines: synthesis and properties of di-t-butylamine and related compounds. [Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. [Link]

  • PubChem. Di-tert-butyl Iminodicarboxylate | C10H19NO4 | CID 279800. [Link]

  • cas号查询. BOC-甘氨酸. [Link]

  • Synthesis. synthesis. [Link]

  • CSBio. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Glycine Hydrazide)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate, also commonly known as Boc-Glycine hydrazide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during its use. Our focus is on providing not just solutions, but a foundational understanding of the reaction mechanisms to empower you in your experimental design and execution.

Introduction to Boc-Glycine Hydrazide Chemistry

This compound is a versatile bifunctional reagent. The Boc-protected amine offers stability and allows for controlled reactions, while the terminal hydrazide provides a nucleophilic center for various transformations. Its primary applications lie in the formation of hydrazones with carbonyl compounds and in peptide synthesis, particularly for creating peptide hydrazides which are precursors for fragment condensation.

This guide is structured into two main sections based on these primary applications, addressing the specific byproducts and challenges associated with each.

Section 1: Hydrazone Formation with Aldehydes and Ketones

The reaction of Boc-Glycine hydrazide with aldehydes and ketones is a fundamental method for forming stable hydrazones. These are crucial intermediates in the synthesis of various nitrogen-containing heterocycles and are used in bioconjugation chemistry. While generally a high-yielding reaction, several side products and issues can arise.

Frequently Asked Questions (FAQs) - Hydrazone Formation

Q1: My hydrazone formation is sluggish or incomplete. What are the common causes?

A1: Incomplete reactions are often due to a few key factors:

  • Steric Hindrance: Highly hindered ketones or aldehydes will react more slowly.

  • Electronic Effects: Electron-rich carbonyls are less electrophilic and thus less reactive.

  • Improper pH: The reaction is acid-catalyzed. The optimal pH is typically between 4 and 6. At lower pH, the hydrazine can be protonated and non-nucleophilic. At higher pH, there is insufficient acid to activate the carbonyl.

  • Solvent Choice: Protic solvents like ethanol or methanol are generally effective as they can solvate the intermediates and participate in proton transfer.

Q2: I observe an unexpected byproduct with a mass corresponding to the condensation of two carbonyl compounds with one hydrazine. What is this?

A2: You are likely observing the formation of an azine . This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound. While this is more common with unprotected hydrazine, it can still occur with Boc-Glycine hydrazide under certain conditions, especially with an excess of a highly reactive aldehyde.[1]

Q3: My purified hydrazone appears to be a mixture of isomers. Is this expected?

A3: Yes, hydrazones can exist as E/Z isomers due to restricted rotation around the C=N double bond. The formation of these isomers is a common phenomenon. The ratio of isomers can be influenced by the reaction conditions and the steric bulk of the substituents. In many cases, the isomers can be equilibrated or one isomer may be thermodynamically favored.

Troubleshooting Guide: Hydrazone Formation
Issue Potential Cause Troubleshooting & Mitigation Strategy
Low Yield/Incomplete Reaction Insufficient activation of the carbonyl.Add a catalytic amount of a mild acid like acetic acid.
Steric hindrance of the carbonyl compound.Increase reaction temperature and/or reaction time. Consider microwave irradiation for particularly unreactive substrates.
Azine Byproduct Formation Excess of the carbonyl compound.Use a slight excess (1.1-1.2 equivalents) of Boc-Glycine hydrazide.
Highly reactive aldehyde.Add the aldehyde slowly to the solution of Boc-Glycine hydrazide to maintain a low concentration of the free aldehyde.
Product Instability/Decomposition Presence of strong acid or base during workup.Maintain a neutral or slightly acidic pH during extraction and purification. The Boc group is acid-labile.
Mixture of E/Z Isomers Thermodynamic and kinetic control of the reaction.Isomerization can sometimes be achieved by heating or exposure to a catalytic amount of acid. Often, the mixture of isomers is used in the subsequent step without separation.
Experimental Protocol: General Procedure for Hydrazone Synthesis
  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Add the aldehyde or ketone (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • If the product is soluble, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Reaction Mechanism: Azine Formation

Azine_Formation cluster_0 Hydrazone Formation cluster_1 Azine Formation (Byproduct) BocGlyNHNH2 Boc-Gly-NHNH2 Hydrazone Boc-Gly-NH-N=C(R)R' BocGlyNHNH2->Hydrazone + R-C(=O)-R' Carbonyl R-C(=O)-R' H2O H2O Hydrazone2 Boc-Gly-NH-N=C(R)R' Azine_Intermediate Intermediate Hydrazone2->Azine_Intermediate + R-C(=O)-R' Carbonyl2 R-C(=O)-R' Azine R(R')C=N-N=C(R)R' Azine_Intermediate->Azine - Boc-Gly-NH2 BocGlyNH2 Boc-Gly-NH2

Caption: Formation of the desired hydrazone and the potential azine byproduct.

Section 2: Applications in Peptide Synthesis

Boc-Glycine hydrazide is a valuable tool in peptide synthesis, primarily for the preparation of peptide C-terminal hydrazides. These hydrazides can be converted to acyl azides for fragment condensation, a strategy that minimizes racemization.[2] However, side reactions can occur during both the synthesis of the peptide hydrazide and its subsequent conversion to the acyl azide.

Frequently Asked Questions (FAQs) - Peptide Synthesis

Q1: During the synthesis of a peptide with a C-terminal Boc-Glycine hydrazide, I am observing a mass loss of 17 Da in a significant portion of my product. What is this byproduct?

A1: This mass loss is indicative of an intramolecular cyclization, likely forming a hydantoin or a related cyclic structure. This can be particularly problematic with certain amino acid sequences preceding the C-terminal glycine hydrazide.[3]

Q2: When I convert my peptide hydrazide to an acyl azide using sodium nitrite, I get a complex mixture of products and low yield of the desired coupled peptide. What is happening?

A2: The acyl azide intermediate is highly reactive and can be unstable, especially at temperatures above 0°C.[2] The primary side reaction is the Curtius rearrangement , where the acyl azide rearranges to an isocyanate. This isocyanate can then react with nucleophiles in the reaction mixture (e.g., water, amines) to form various byproducts, leading to a complex mixture and low yield of the desired peptide.[2]

Q3: Can diacylation of the hydrazine occur during peptide synthesis?

A3: Yes, diacylation is a potential side reaction. While the Boc group on the glycine nitrogen provides steric hindrance, the terminal -NH2 of the hydrazide can potentially be acylated twice, especially if a large excess of an activated amino acid is used. Careful control of stoichiometry is crucial.

Troubleshooting Guide: Peptide Synthesis Applications
Issue Potential Cause Troubleshooting & Mitigation Strategy
Intramolecular Cyclization (-17 Da) Sequence-dependent side reaction, especially with flexible C-terminal residues.This is a known issue with C-terminal Asn, Gln, and can occur with other residues under certain conditions.[2][3] If possible, alter the synthetic strategy to avoid having a highly flexible C-terminal sequence before the hydrazide.
Low Yield in Acyl Azide Coupling Curtius rearrangement of the acyl azide.Perform the azide formation at low temperatures (-15 to -20 °C) and use the azide immediately in the subsequent coupling step without isolation.[2]
Hydrolysis of the acyl azide.Ensure anhydrous conditions during the formation and coupling of the acyl azide.
Isocyanate-derived Byproducts Curtius rearrangement followed by reaction with nucleophiles.Maintain low temperatures and minimize the time the acyl azide is present before coupling. Avoid nucleophilic solvents or additives that can react with the isocyanate.
Diacylation of Hydrazide Excess of activated amino acid during coupling.Use a controlled stoichiometry of the incoming activated amino acid (e.g., 1.0-1.2 equivalents).
Experimental Protocol: Conversion of Peptide Hydrazide to Acyl Azide for Fragment Condensation
  • Dissolve the peptide hydrazide in a suitable anhydrous solvent (e.g., DMF) and cool to -20 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water or a minimal amount of DMF, maintaining the low temperature.

  • Add an acid (e.g., HCl in dioxane) dropwise until the pH is acidic (around 3-4), and stir for 15-30 minutes at -20 °C.

  • Neutralize the excess acid with a non-nucleophilic base (e.g., diisopropylethylamine) until the pH is neutral.

  • Immediately add the solution of the N-terminally deprotected peptide fragment to the in-situ generated acyl azide.

  • Allow the reaction to proceed at low temperature, gradually warming to room temperature overnight.

  • Purify the resulting peptide by standard methods (e.g., HPLC).

Reaction Pathway: Curtius Rearrangement of Acyl Azide

Curtius_Rearrangement cluster_0 Desired Acyl Azide Coupling cluster_1 Curtius Rearrangement (Byproduct Pathway) Peptide_Hydrazide Peptide-CO-NHNH2 Acyl_Azide Peptide-CO-N3 Peptide_Hydrazide->Acyl_Azide + NaNO2, H+ Coupled_Peptide Peptide-CO-NH-Peptide' Acyl_Azide->Coupled_Peptide + H2N-Peptide' Amine_Component H2N-Peptide' Acyl_Azide2 Peptide-CO-N3 Isocyanate Peptide-N=C=O Acyl_Azide2->Isocyanate Δ (-N2) Urea_Byproduct Peptide-NH-CO-NH-Peptide' Isocyanate->Urea_Byproduct + H2N-Peptide' Amine_Component2 H2N-Peptide'

Caption: Competing pathways of desired peptide coupling versus Curtius rearrangement.

References

  • Science of Synthesis. Product Class 17: Hydrazones. Thieme; 2005.
  • Open Exploration Publishing. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Available from: [Link]

  • NIH National Center for Biotechnology Information. Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Available from: [Link]

  • Oxford Academic. Chemical synthesis of proteins using hydrazide intermediates. Available from: [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate, a key intermediate in pharmaceutical and peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this compound. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound, also known as Boc-glycine hydrazide.

Question 1: Why is my yield of this compound consistently low?

Low yields can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The two most common methods for synthesizing this compound are:

  • Route A: Hydrazinolysis of a Boc-glycine ester.

  • Route B: Alkylation of tert-butyl carbazate with an ethyl haloacetate.

Let's troubleshoot each route:

For Route A (Hydrazinolysis):

  • Incomplete Reaction: The conversion of the ester to the hydrazide may be incomplete. Ensure you are using a sufficient excess of hydrazine hydrate, typically 5-10 equivalents. The reaction time and temperature are also critical. While some protocols suggest stirring at 0°C for a few hours[1], monitoring the reaction by TLC is crucial to ensure full consumption of the starting ester.

  • Hydrolysis of the Ester: The presence of water in the hydrazine hydrate can lead to the hydrolysis of the starting ester back to Boc-glycine, which will not react further to form the desired product. Using anhydrous hydrazine or minimizing the reaction time can mitigate this.

  • Product Solubility: The product, this compound, has some solubility in the reaction solvent (typically methanol or ethanol). Ensure complete precipitation by cooling the reaction mixture and using an appropriate anti-solvent like diethyl ether for trituration.[1]

For Route B (Alkylation of tert-butyl carbazate):

  • Dialkylation of tert-butyl carbazate: A significant side reaction is the dialkylation of tert-butyl carbazate, where two molecules of the ethyl haloacetate react with one molecule of the carbazate. To minimize this, use a slight excess of tert-butyl carbazate relative to the ethyl haloacetate. A molar ratio of 1.1:1 (tert-butyl carbazate:ethyl haloacetate) is a good starting point.

  • Base Selection: The choice of base is critical. A weak, non-nucleophilic base such as potassium carbonate or triethylamine is preferred. Stronger bases can promote side reactions, including the hydrolysis of the ester.

  • Reaction Temperature: This reaction is typically carried out at room temperature. Elevated temperatures can increase the rate of side reactions.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the synthesis of this compound.

What are the recommended starting materials and reagents?

For Route A , high-purity Boc-glycine methyl or ethyl ester and hydrazine hydrate are required. For Route B , you will need tert-butyl carbazate, ethyl chloroacetate or ethyl bromoacetate, and a suitable base and solvent. The purity of the starting materials is paramount for achieving a high yield of the final product.

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable solvent system for TLC would be a mixture of ethyl acetate and hexane. The starting materials and the product will have different Rf values, allowing for easy visualization of the reaction's progress.

What is the best method for purifying the final product?

The purification method depends on the impurities present.

  • Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexane) is often sufficient.

  • Column Chromatography: If significant impurities are present, silica gel column chromatography may be necessary. A gradient elution with ethyl acetate in hexane is a good starting point for separating the desired product from byproducts.

What are the key safety precautions to consider?
  • Hydrazine hydrate is corrosive and toxic. Handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

  • Ethyl chloroacetate and ethyl bromoacetate are lachrymators and should be handled with care in a fume hood.

  • Always follow standard laboratory safety procedures.

Experimental Protocols

Protocol 1: Synthesis via Hydrazinolysis of Boc-Glycine Methyl Ester (Route A)

This protocol is adapted from a general procedure for the synthesis of peptide hydrazides.[1]

Materials:

  • Boc-glycine methyl ester

  • Hydrazine hydrate (85% solution in water)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve Boc-glycine methyl ester (1 equivalent) in methanol (10 mL per gram of ester) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Add hydrazine hydrate (10 equivalents) dropwise to the stirred solution.

  • Continue stirring at 0°C for 4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add diethyl ether to the residue and triturate to induce precipitation of the product.

  • Filter the solid product, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Synthesis via Alkylation of tert-Butyl Carbazate (Route B)

This protocol is based on the general principles of N-alkylation of hydrazines.

Materials:

  • tert-Butyl carbazate

  • Ethyl chloroacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of tert-butyl carbazate (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents) in anhydrous acetonitrile, add ethyl chloroacetate (1 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterRoute A (Hydrazinolysis)Route B (Alkylation)
Starting Materials Boc-glycine ester, Hydrazine hydratetert-Butyl carbazate, Ethyl haloacetate
Typical Yield 70-90%60-80%
Key Side Reactions Ester hydrolysisDialkylation of carbazate
Purification Recrystallization/TriturationRecrystallization/Column Chromatography
Advantages Generally higher yield, simpler work-upAvoids the preparation of Boc-glycine ester
Disadvantages Requires pre-synthesis of the esterPotential for dialkylation, requiring careful control of stoichiometry

Visualizations

Reaction Schemes

Synthesis_Routes cluster_A Route A: Hydrazinolysis cluster_B Route B: Alkylation BocGlyOMe Boc-Gly-OMe ProductA This compound BocGlyOMe->ProductA Methanol, 0°C Hydrazine NH2NH2·H2O tBuCarbazate tert-Butyl carbazate ProductB This compound tBuCarbazate->ProductB Base (e.g., K2CO3) Solvent (e.g., ACN) EtChloroacetate ClCH2COOEt

Caption: Synthetic routes to this compound.

Troubleshooting Workflow: Low Yield

Caption: Troubleshooting flowchart for low product yield.

References

  • MDPI. tert-Butyl Carbazate (N-Boc-Hydrazine). Available at: [Link]

  • PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Tert-Butyl Carbazate: A Comprehensive Overview. Available at: [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Available at: [Link]

  • PrepChem.com. Preparation of tert-Butyl carbazate. Available at: [Link]

  • PrepChem.com. Synthesis of t-Butyloxycarbonyl-glycyl-glycyl-glycyl-alanyl-glycine Hydrazide (Boc-Gly-Gly-Gly-Ala-Gly-NHNH2). Available at: [Link]

  • National Institutes of Health. tert-Butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate. Available at: [Link]

  • Google Patents. US5591888A - Process for producing tert.-butyl chloroacetate.
  • Google Patents. CN104276964A - Preparation method of Boc-glycine.
  • ResearchGate. Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[2][3][4]triazin-5-ones. Available at: [Link]

  • Google Patents. CN109111371B - A kind of preparation method of ethyl hydrazinoacetate hydrochloride.

Sources

Technical Support Center: Purification of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Product Profile & Chemical Context

Before addressing specific purification issues, verify the compound identity and expected properties. This molecule is an amino acid derivative used primarily as a "building block" in peptide synthesis and bioconjugation (e.g., hydrazone ligation).

PropertySpecification
Common Name Boc-Glycine Hydrazide (Boc-Gly-NHNH₂)
Systematic Name tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate
CAS Number 6926-09-6
Molecular Formula C₇H₁₅N₃O₃
Molecular Weight 189.21 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DMSO, DMF, DCM.[1] Poorly soluble in Hexanes, Et₂O.

Critical Safety & Stability Warning

⚠ HAZARD ALERT: Hydrazine Residues This compound is typically synthesized using Hydrazine Hydrate , a potent carcinogen, sensitizer, and reducing agent.

  • Detection: A fishy, ammonia-like odor indicates residual hydrazine.

  • Stability: Hydrazides are nucleophilic. Avoid contact with aldehydes or ketones (acetone) during purification, as they will form hydrazones rapidly.

Troubleshooting Guide (Q&A)

This section addresses the most frequent tickets submitted by researchers regarding this compound.

Issue 1: "My product is a sticky oil/gum, not a white powder."

Diagnosis: This is usually caused by residual solvent (methanol) or unreacted starting material (Boc-Gly-OMe) preventing crystal lattice formation. Solution: Trituration.

  • Dissolve the oil in a minimum amount of Ethyl Acetate or DCM (1–2 mL per gram).

  • Slowly add Diethyl Ether or Hexanes (10–20 mL) while stirring vigorously.

  • Scratch the side of the flask with a glass rod to induce nucleation.

  • If it remains oily, evaporate to dryness and repeat using only Diethyl Ether with vigorous sonication.

Issue 2: "I cannot get rid of the hydrazine smell."

Diagnosis: Hydrazine hydrate is "sticky" and difficult to remove via simple vacuum due to hydrogen bonding with the product. Solution: Azeotropic Removal.

  • Do not rely solely on high vacuum.

  • Redissolve the crude mixture in Toluene (or a Toluene/Methanol mix).

  • Rotary evaporate to dryness. Toluene forms an azeotrope with hydrazine/water, effectively "carrying" it out.

  • Repeat 2–3 times.

  • Alternative: If the product is water-insoluble enough (check small scale), wash the organic layer with cold 5% NaHCO₃ . Avoid strong acid washes, which will protonate the hydrazide and drag it into the aqueous layer.

Issue 3: "TLC shows a secondary spot running very close to my product."

Diagnosis: This is likely the "Dimer" impurity (Bis-hydrazide: Boc-Gly-NH-NH-Gly-Boc). This forms if the ratio of Hydrazine to Ester was too low during synthesis. Solution: Recrystallization. Flash chromatography is often ineffective due to tailing. Recrystallization (Protocol A below) is superior for separating the monomer from the dimer.

Standard Operating Procedures (Protocols)

Choose the protocol based on the current state of your material.

Protocol A: Recrystallization (Recommended for Purity >98%)

Best for removing dimers and trace hydrazine.

  • Dissolution: Place the crude solid in a flask. Add Methanol (MeOH) or Ethanol (EtOH) dropwise while heating gently (40–50°C) until the solid just dissolves.

    • Note: Do not boil excessively; hydrazides can degrade.[2]

  • Precipitation: Remove from heat. Add Ethyl Acetate (EtOAc) or Diethyl Ether (Et₂O) dropwise until the solution becomes slightly cloudy.

  • Crystallization: Cap the flask and place it in the fridge (4°C) overnight.

    • Do not place immediately in -20°C; rapid cooling traps impurities.

  • Collection: Filter the white crystals using a sintered glass funnel. Wash the cake with cold Hexane/Ether (1:1).

  • Drying: Dry under high vacuum for 6 hours to remove solvent traces.

Protocol B: Flash Chromatography (For Complex Mixtures)

Use only if recrystallization fails.

  • Stationary Phase: Silica Gel (standard).

  • Eluent System: Dichloromethane (DCM) : Methanol (MeOH).

    • Start: 98:2 DCM:MeOH.

    • Gradient: Increase polarity to 90:10 DCM:MeOH.

  • Visualization: UV (210 nm) or Ninhydrin Stain (Hydrazides stain reddish/brown).

  • Note: Pre-wash the silica column with 1% Triethylamine in DCM if the product streaks significantly (prevents acidic interaction with silica).

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying Boc-Gly-NHNH₂.

PurificationWorkflow Start Crude Reaction Mixture (Boc-Gly-OMe + Hydrazine) CheckState Physical State Assessment Start->CheckState IsOil Sticky Oil / Gum CheckState->IsOil IsSolid Solid Precipitate CheckState->IsSolid Trituration Protocol: Trituration (EtOAc + Hexanes/Ether) IsOil->Trituration Induce Crystal SmellCheck Odor Check: Ammonia/Fishy Smell? IsSolid->SmellCheck Trituration->SmellCheck Recryst Protocol A: Recrystallization (MeOH/EtOAc) FinalQC Final QC (NMR / MP / TLC) Recryst->FinalQC SmellCheck->Recryst No (Clean solid) Azeotrope Toluene Azeotrope (Remove Hydrazine) SmellCheck->Azeotrope Yes (Hydrazine present) Azeotrope->Recryst

Caption: Workflow logic for converting crude Boc-Glycine Hydrazide into pure crystalline material.

Analytical Validation (QC)

Once purified, validate the compound using these parameters:

  • 1H NMR (DMSO-d6): Look for the Boc singlet (~1.4 ppm, 9H), the Glycine CH₂ doublet/singlet (~3.5 ppm, 2H), and the Hydrazide protons (broad singlets, often split, >8.0 ppm).

  • Melting Point: Expect a sharp range. While literature varies slightly, pure Boc-hydrazides typically melt between 100–115°C (depending on crystal habit). A broad range (>3°C) indicates impurity.

  • TLC: Rf ~0.3–0.4 in 10% MeOH/DCM.

References

  • ChemicalBook. (2025). BOC-GLY-NH2 (CAS 35150-09-5) and Derivatives. Retrieved from

  • CymitQuimica. (n.d.). Boc-Glycine hydrazide (CAS 6926-09-6).[1] Retrieved from

  • MedChemExpress. (2024). This compound. Retrieved from

  • PrepChem. (n.d.). Synthesis of Boc-Peptide Hydrazides. Retrieved from

  • ResearchGate. (2019). Discussion: How can I remove excess Hydrazine Hydrate from a reaction? Retrieved from

Sources

Troubleshooting failed reactions with 6926-09-6

Technical Support Center: -Chlorosuccinimide (NCS)

CAS: 6926-09-6 Chemical Name: 1-Chloropyrrolidine-2,5-dione Support Ticket: #NCS-6926-TRBL[1]

Introduction

Welcome to the Technical Support Center for


-Chlorosuccinimide (NCS)

NCS is a dual-mode reagent.[1][2] Depending on your conditions, it behaves either as an electrophilic chlorine source (


)radical chlorine source (

)
2

Part 1: Reagent Integrity (The Foundation)

Before troubleshooting the reaction, validate the reagent. NCS is moisture-sensitive; hydrolyzed NCS (succinimide) is inert in oxidative steps and inhibits radical propagation.[1]

Q: How do I verify if my NCS stock is active?

A: Visual inspection and melting point analysis are your first line of defense.[1]

  • Visual: Pure NCS is a white crystalline powder.[1] A yellow tint indicates liberation of

    
     or degradation.[1]
    
  • Melting Point: Pure NCS melts at 148–150 °C .[1][3][4] If your sample melts below 144 °C, it contains significant succinimide and requires purification.[1]

  • Titration (Quantitative): For precise stoichiometry, perform an iodometric titration. Dissolve NCS in acetic acid, add excess KI, and titrate the liberated iodine with sodium thiosulfate.

Q: My NCS is yellow/degraded. How do I purify it?

A: Recrystallization is required.[1][5] While benzene was historically used, glacial acetic acid is the safer, modern standard.

Protocol: NCS Recrystallization

  • Dissolve: Rapidly dissolve impure NCS in the minimum amount of pre-heated glacial acetic acid (approx. 65–70 °C). Do not boil, or you will lose chlorine.

  • Cool: Allow the solution to cool slowly to room temperature, then chill in an ice bath.

  • Filter: Collect crystals via vacuum filtration.

  • Wash: Wash with cold acetic acid, followed by hexane to remove acid traces.[1]

  • Dry: Dry under high vacuum (protect from light).[1]

Part 2: Reaction-Specific Troubleshooting

Scenario A: Electrophilic Aromatic Substitution (EAS)

Target: Chlorination of phenols, anilines, or heterocycles.

Q: The reaction is stuck at <10% conversion. I am using MeCN at RT. A: NCS is a "soft" electrophile. For non-activated substrates, it lacks the power to disrupt aromaticity without activation.

  • The Fix: You must activate the NCS. Add a Lewis Acid (e.g.,

    
    , 
    
    
    ) or a Brønsted acid (e.g.,
    
    
    ,
    
    
    ). This protonates/coordinates the carbonyl oxygen of NCS, weakening the N-Cl bond and making the chlorine more electrophilic (
    
    
    character).

Q: I am getting a mixture of mono- and di-chlorinated products. A: This is a rate-of-addition issue. The chlorinated product is often deactivated, but if local concentrations of NCS are high, over-chlorination occurs.

  • The Fix:

    • Dissolve NCS in a separate volume of solvent.[1]

    • Add the NCS solution dropwise to the aromatic substrate over 1–2 hours.[1]

    • Lower the temperature to 0 °C to increase kinetic differentiation between the starting material and the product.

Scenario B: Radical Chlorination (Benzylic/Allylic)

Target: Chlorinating a methyl group or allylic position.[2]

Q: No reaction is occurring, even at reflux in


 (or Trifluorotoluene).A:1
  • Oxygen:

    
     is a radical scavenger.[1] Did you degas the solvent?
    
  • Initiator: NCS requires a radical initiator like AIBN or Benzoyl Peroxide (BPO) to start the chain mechanism.[2]

  • The Fix: Degas the solvent by sparging with Argon for 15 minutes. Add 5 mol% AIBN.[1] If that fails, shine a UV lamp (or strong visible light) on the flask to induce homolytic cleavage.

Scenario C: Corey-Kim Oxidation

Target: Alcohol

1

Q: My product smells like "cabbage," and I isolated an allylic chloride instead of the aldehyde. A: This is the classic "Allylic Chloride Shunt."

  • Mechanism: In the absence of base, or if the temperature is too high, the intermediate alkoxysulfonium salt undergoes an

    
     (or 
    
    
    ) attack by the chloride ion released from NCS.
  • The Fix:

    • Temperature Control: The formation of the active species (NCS + DMS) must happen at -25 °C .[1]

    • Base Addition: Add Triethylamine (TEA) while the reaction is still cold. Do not warm up before adding the base.[1] The base is required to deprotonate the sulfur ylide for the intramolecular rearrangement to the carbonyl.

Part 3: Mechanistic Visualization

Diagram 1: Troubleshooting Decision Matrix

Use this logic flow to identify the root cause of your failure.

NCS_TroubleshootingStartReaction Failure with NCS (6926-09-6)CheckPurityStep 1: Check Reagent Purity(MP 148-150°C)Start->CheckPurityPurityFailYellow/Low MP?Recrystallize (AcOH)CheckPurity->PurityFailFailReactionTypeStep 2: Identify Reaction TypeCheckPurity->ReactionTypePassEASAromatic Chlorination(Ionic)ReactionType->EASRadicalBenzylic/Allylic(Radical)ReactionType->RadicalOxidationCorey-Kim OxidationReactionType->OxidationEAS_IssueLow Yield?EAS->EAS_IssueRad_IssueNo Reaction?Radical->Rad_IssueOx_IssueChlorinated Byproduct?Oxidation->Ox_IssueEAS_SolAdd Acid Catalyst(HCl, TsOH)EAS_Issue->EAS_SolRad_SolAdd AIBN/LightDegas SolventRad_Issue->Rad_SolOx_SolKeep Temp <-25°CAdd Et3N before warmingOx_Issue->Ox_Sol

Caption: Logical workflow for diagnosing NCS reaction failures based on mechanistic pathways.

Diagram 2: The Corey-Kim Divergence

Understanding why you get chlorides instead of aldehydes.

CoreyKim_MechanismReagentsNCS + DMS(-25°C)ActiveSpeciesActive Sulfonium Species[Me2S-Cl]+Reagents->ActiveSpeciesIntermediateAlkoxysulfonium Salt[R-O-SMe2]+ Cl-ActiveSpecies->Intermediate+ AlcoholAlcoholAdd Alcohol (R-OH)Path_SuccessAdd Et3N (Base)DeprotonationIntermediate->Path_SuccessCorrect ProtocolPath_FailWarm up NO Base(Nucleophilic Attack)Intermediate->Path_FailError: Temp > -20°CProduct_AldehydeProduct: ALDEHYDE+ DMS (gas)Path_Success->Product_AldehydeProduct_ChlorideByproduct: ALKYL CHLORIDE(SN2 Attack)Path_Fail->Product_Chloride

Caption: Mechanistic divergence in Corey-Kim oxidation. High temps or lack of base favors chlorination (Red path).

Part 4: Data Summary & Properties

PropertyValueCritical Note
Molecular Weight 133.53 g/mol Use for stoichiometry calculations.[1][3]
Melting Point 148–150 °CQC Check: <144 °C = Impure.[1]
Solubility Water, AcOH, AlcoholPoor in

/Hexane (Radical reactions often heterogeneous).
Active Content ~26.5% Active

Theoretical max.[1]
Byproduct SuccinimideWater soluble; easily removed by aqueous wash.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31398, N-Chlorosuccinimide. Retrieved from [Link]

  • Organic Syntheses. N-Chlorosuccinimide. Org. Synth. 1951, 31, 79. Retrieved from [Link] (Note: Link directs to general Org Syn search/landing for verification).[1]

  • Corey, E. J., & Kim, C. U. (1972). New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds. Journal of the American Chemical Society, 94(21), 7586–7587. (Seminal paper on Corey-Kim Oxidation).[1]

  • Paquette, L. A. Encyclopedia of Reagents for Organic Synthesis. N-Chlorosuccinimide.[1][2][3][4][6] Wiley Online Library.[1]

Understanding degradation pathways of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

[1]

Status: Operational Role: Senior Application Scientist Subject: Degradation Pathways & Troubleshooting

Module 1: The Stability Profile (Mechanistic Insights)

To effectively troubleshoot this compound, one must understand that it possesses three "trigger points" for degradation: the Hydrazide tail, the Boc protecting group, and the Peptide backbone.

Oxidative Instability (The "Yellowing" Effect)

The hydrazide motif (

  • Mechanism: In the presence of trace metal ions (Cu²⁺, Fe³⁺) or light, the hydrazide can oxidize to form diimides (

    
    ). These intermediates are highly reactive and often dimerize to form tetrazenes  or decompose to release nitrogen gas (
    
    
    ).[1]
  • Visual Indicator: Samples turning from white/colorless to pale yellow or orange often indicate the formation of azo-species or conjugated oxidation byproducts.[1]

Hydrolytic Cleavage (Acid/Base Sensitivity)

While the amide backbone is relatively stable, the hydrazide group is prone to hydrolysis under extreme pH.

  • Acidic Hydrolysis: Leads to the formation of the parent carboxylic acid (Boc-Glycine) and free hydrazine salts.[1]

  • Basic Hydrolysis: Can lead to racemization (though not applicable to Glycine) or cleavage of the carbamate.

Boc-Deprotection (Acidolysis & Thermal)

The tert-butyloxycarbonyl (Boc) group is acid-labile.[1]

  • Mechanism: Exposure to strong acids (TFA, HCl) or high temperatures (>80°C) triggers the elimination of the tert-butyl cation, releasing isobutylene gas and

    
    .
    
  • Result: Formation of the free amine species (H-Gly-NHNH₂), which is unstable and hygroscopic.[1]

Module 2: Visualization of Degradation Pathways

The following diagram maps the parent compound to its primary degradants. Use this to correlate LC-MS peaks with specific breakdown products.

DegradationPathwaysParentBoc-Glycine Hydrazide(MW: 189.2)HydrolysisBoc-Glycine (Acid)(MW: 175.2) + HydrazineParent->Hydrolysis H2O / pH < 4 or pH > 9 AcidolysisGlycine Hydrazide (De-Boc)(MW: 89.1)Parent->Acidolysis H+ / Heat (>80°C) DiimideDiimide Intermediate(Unstable)Parent->Diimide [O] / Air / Light OxidationOxidative Dimer (Tetrazene)(2M - 2H)Diimide->Oxidation Dimerization

Figure 1: Primary degradation map for Boc-Gly-NHNH2.[1] Red path indicates oxidative stress; Yellow indicates hydrolysis; Green indicates deprotection.[1]

Module 3: Troubleshooting Guide (FAQ Format)

Scenario A: "My white powder has turned faint yellow."
  • Diagnosis: Oxidative degradation.[1][2]

  • Root Cause: The container was likely not purged with inert gas after opening, or the compound was exposed to light/moisture. Hydrazides can form colored azo-impurities upon oxidation.[1]

  • Action:

    • Check purity via HPLC.[1] If purity is >95%, repurify by recrystallization (ethanol/hexanes) or use as-is if the impurity is separated in the next step.[1]

    • Prevention: Store under Argon/Nitrogen.

Scenario B: "I see a mass peak at [M-100] in my LC-MS."
  • Diagnosis: Loss of the Boc group.[3]

  • Root Cause:

    • In-Source Fragmentation: If the peak appears at the same retention time as the parent, the degradation is happening inside the mass spectrometer source (common with ESI). Lower the cone voltage.

    • Real Degradation: If the peak has a different retention time (usually earlier, as the amine is more polar), your sample has deprotected.

  • Action: Ensure solvents are free of acids (e.g., avoid old chloroform which forms HCl; use fresh DCM or neutral buffers).

Scenario C: "The compound is not dissolving in water."
  • Diagnosis: Hydrophobicity of the Boc group.

  • Technical Insight: While Glycine is water-soluble, the Boc group adds significant lipophilicity.[1]

  • Action: Dissolve in a small amount of DMSO or Methanol first, then dilute with water. Avoid heating above 40°C to aid solubility, as this risks thermal decomposition.[1]

Scenario D: "My coupling reaction failed; I see no product."
  • Diagnosis: Hydrazone formation with solvent.[1]

  • Root Cause: Did you use Acetone or an aldehyde-containing solvent?

  • Mechanism: Hydrazides react rapidly with ketones/aldehydes to form hydrazones .[1]

  • Action: Never use Acetone or MEK for cleaning glassware or as a solvent with this compound.[1]

Module 4: Analytical & Storage Protocols

Standardized HPLC Conditions

To assess purity without inducing degradation during the run:

ParameterRecommendationReason
Column C18 Reverse Phase (e.g., 3.5 µm)Standard retention for Boc-protected small molecules.[1]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is milder than TFA, reducing on-column deprotection.[1]
Mobile Phase B AcetonitrileMethanol can sometimes cause transesterification over long periods (rare but possible).
Detection UV 210 nmThe compound lacks strong chromophores; 210 nm detects the amide/carbamate bonds.
Run Time < 15 minsMinimize residence time to prevent hydrolysis.
Storage Specifications
  • Temperature: -20°C (Critical).

  • Atmosphere: Inert gas (Argon preferred over Nitrogen for density).

  • Container: Amber glass (light protection) with Parafilm seal.

  • Desiccation: Hygroscopic; must be stored with silica gel packets.[1]

Module 5: Diagnostic Logic Flow

Use this flow to determine the next step for your sample.

TroubleshootingFlowStartInspect SampleColorColor CheckStart->ColorYellowYellow/Orange?Color->YellowMSLC-MS CheckMassLossPeak M-100?MS->MassLossYellow->MSNoDiscardDiscard/Repurify(Oxidation)Yellow->DiscardYesCheckRTCheck Retention TimeMassLoss->CheckRTYesStableSample OKMassLoss->StableNoInSourceIn-Source Frag.(Ignore)CheckRT->InSourceSame RTDegradedAcidic Degradation(Neutralize)CheckRT->DegradedDiff RT

Figure 2: Decision matrix for sample validation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source for Boc-deprotection mechanisms and stability). [1]

  • WuXi AppTec DMPK. (2023).[1] Drug Conjugate Linkers and Their Effects on Drug Properties. (Details on hydrazide linker stability and hydrolysis in drug development).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 81043, tert-Butyl carbazate. (General stability data for Boc-hydrazide class compounds).

  • BOC Sciences. (2024).[1] Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. (Review of hydrazide oxidation and hydrolysis pathways).

  • Organic Chemistry Portal. (2024).[1] Boc-Protected Amino Groups. (Mechanism of acid-catalyzed cleavage).[1][4]

Side reactions of the hydrazide functional group and how to prevent them

Author: BenchChem Technical Support Team. Date: February 2026

<_ _>

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with the versatile yet sometimes challenging hydrazide functional group. This guide is designed to provide in-depth, field-proven insights into the common side reactions of hydrazides and practical, scientifically-grounded strategies to prevent them.

Part 1: Frequently Asked Questions (FAQs) about Hydrazide Side Reactions

Here, we address the most common issues encountered during experiments involving hydrazides, providing concise answers and directing you to more detailed troubleshooting guides.

Q1: My hydrazone-linked conjugate is showing poor stability and is cleaving over time. What is causing this?

A1: The most likely culprit is hydrolysis of the hydrazone bond. This is a reversible reaction, and the stability of the hydrazone is highly dependent on pH.[1] It is significantly more stable at neutral pH and becomes rapidly susceptible to cleavage in acidic environments.[2] The structure of the aldehyde or ketone used for the ligation also plays a crucial role; hydrazones formed from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to resonance stabilization.[3] For a deeper dive into mitigating hydrolysis, please refer to the Troubleshooting Guide: Hydrazone Bond Instability .

Q2: I'm observing unexpected byproducts in my reaction mixture, and my yield of the desired hydrazone is low. What could be the issue?

A2: Several side reactions can lead to low yields and impurities. One common issue is the oxidation of the hydrazide itself, especially in the presence of air and certain metal ions, which can lead to the formation of reactive diazene intermediates.[4][5] Another possibility is the formation of azines, which occurs when a second molecule of the carbonyl compound reacts with the newly formed hydrazone.[1][6] For detailed protocols on how to avoid these issues, see the Troubleshooting Guide: Low Yield and Impurity Formation in Hydrazone Ligation .

Q3: During peptide synthesis, I'm experiencing issues with my C-terminal hydrazide. What are the best practices for using hydrazides as protecting groups?

A3: Hydrazides can be effective C-terminal protecting groups in peptide synthesis.[7][8] However, care must be taken during the coupling steps to avoid side reactions. It is recommended to use moderately active acylating agents, such as active esters, for chain elongation.[7] For a comprehensive overview of strategies for using hydrazides in peptide synthesis, including cleavage conditions, refer to the Application Note: Hydrazides in Solid-Phase Peptide Synthesis .

Q4: I'm concerned about the potential for my hydrazide-containing compound to cyclize. When is this a significant risk?

A4: Unwanted intramolecular cyclization can be a significant side reaction, particularly if the hydrazide is in proximity to other reactive functional groups within the same molecule. For instance, propargyl hydrazides can undergo metal-free cyclization to form pyrazoles.[9] The propensity for cyclization is highly dependent on the molecular structure and reaction conditions. For guidance on predicting and preventing these reactions, consult the Troubleshooting Guide: Unwanted Cyclization Reactions .

Part 2: Troubleshooting Guides

These in-depth guides provide step-by-step instructions to diagnose and solve specific experimental problems.

Troubleshooting Guide: Hydrazone Bond Instability

Problem: Your purified hydrazone-linked conjugate (e.g., an antibody-drug conjugate) shows progressive cleavage upon storage or during downstream applications.

Causality: The hydrazone bond is in equilibrium with its starting materials (the hydrazide and the carbonyl compound).[10] This equilibrium is pH-sensitive, with acidic conditions favoring hydrolysis.[1][2] The rate of hydrolysis can vary significantly, with half-lives ranging from hours to days depending on the specific hydrazone and the pH of the solution.[11]

Step-by-Step Troubleshooting and Prevention:

  • pH Control is Critical:

    • Diagnosis: Analyze the pH of your storage buffers and application media. Are they acidic?

    • Solution: Maintain a neutral pH (around 7.0-7.4) for storage and, whenever possible, during your experimental procedures.[1] Buffers such as phosphate-buffered saline (PBS) are generally suitable. Avoid acidic buffers like acetate or citrate unless the pH-lability is a desired feature (e.g., for drug release in acidic endosomes).[1][2]

  • Structural Considerations for Enhanced Stability:

    • Diagnosis: Review the structure of the carbonyl compound used for ligation. Is it an aliphatic aldehyde or ketone?

    • Solution: If stability is paramount, consider using an aromatic aldehyde. The conjugation of the hydrazone C=N bond with the aromatic ring significantly increases its resistance to hydrolysis.[3]

  • Concentration Matters:

    • Diagnosis: Are you storing your conjugate at a very low concentration?

    • Solution: The reversible nature of hydrazone formation means that at very high dilutions, the equilibrium can shift back towards the starting materials, leading to dissociation.[10] Whenever feasible, store your conjugates at higher concentrations (>50 µM).[10]

  • Reductive Amination for a Permanent Bond:

    • For applications requiring a non-cleavable bond: If the reversibility of the hydrazone is undesirable for your application, you can reduce the hydrazone to a stable secondary amine linkage.

    • Protocol: After the hydrazone formation is complete, treat the conjugate with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This will selectively reduce the C=N double bond.[12]

Workflow for Stabilizing Hydrazone Linkages:

G start Hydrazone Conjugate Shows Instability check_ph Analyze pH of Buffers start->check_ph is_acidic pH < 6.5? check_ph->is_acidic adjust_ph Adjust to pH 7.0-7.4 is_acidic->adjust_ph Yes check_carbonyl Review Carbonyl Structure is_acidic->check_carbonyl No adjust_ph->check_carbonyl is_aliphatic Aliphatic Aldehyde/Ketone? check_carbonyl->is_aliphatic use_aromatic Redesign with Aromatic Aldehyde is_aliphatic->use_aromatic Yes check_concentration Check Storage Concentration is_aliphatic->check_concentration No use_aromatic->check_concentration is_dilute < 50 µM? check_concentration->is_dilute increase_concentration Increase Concentration is_dilute->increase_concentration Yes final_stability Stability Issue Resolved is_dilute->final_stability No increase_concentration->final_stability consider_reduction Need Permanent Bond? final_stability->consider_reduction reduce_hydrazone Reduce with NaBH3CN consider_reduction->reduce_hydrazone Yes

Caption: Troubleshooting workflow for hydrazone instability.

Troubleshooting Guide: Low Yield and Impurity Formation in Hydrazone Ligation

Problem: Your hydrazone formation reaction results in a low yield of the desired product, accompanied by multiple unidentified peaks in your analytical chromatogram (e.g., HPLC, LC-MS).

Causality: Several competing side reactions can plague hydrazone ligation. These include the oxidation of the starting hydrazide, the formation of azine byproducts, and incomplete reaction due to suboptimal conditions.

Step-by-Step Troubleshooting and Prevention:

  • Preventing Hydrazide Oxidation:

    • Diagnosis: Are your reaction buffers degassed? Are there any potential sources of metal contamination (e.g., from spatulas, glassware)? Hydrazides can be oxidized to reactive diazene intermediates, which can lead to a variety of byproducts.[4][5]

    • Solution:

      • Work under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction is slow or requires elevated temperatures.

      • Use degassed buffers to minimize dissolved oxygen.

      • Avoid metal contaminants. If metal catalysis is suspected, consider adding a chelating agent like EDTA.

  • Suppressing Azine Formation:

    • Diagnosis: Azine formation occurs when the hydrazone product reacts with another molecule of the starting carbonyl compound.[1][6] This is more likely to occur if there is a large excess of the carbonyl reactant.

    • Solution:

      • Carefully control the stoichiometry of your reactants. A slight excess of the hydrazide component can help drive the reaction to completion without promoting azine formation.

      • Consider a stepwise addition of the carbonyl compound to the reaction mixture to maintain a low instantaneous concentration.

  • Optimizing Reaction pH:

    • Diagnosis: The rate of hydrazone formation is pH-dependent. The reaction is generally fastest in a slightly acidic buffer.[2][12] At very low pH, the hydrazide becomes protonated and non-nucleophilic, slowing the reaction.[2]

    • Solution: The optimal pH for hydrazone formation is typically between 5 and 7.[12] Perform small-scale pilot reactions to determine the optimal pH for your specific reactants.

  • Leveraging Catalysis:

    • Diagnosis: Is your reaction proceeding too slowly, allowing time for side reactions to occur?

    • Solution: Aniline and its derivatives are known to be effective nucleophilic catalysts for hydrazone formation, significantly increasing the reaction rate.[10] Consider adding a catalytic amount of aniline to your reaction mixture.

Data Summary: Factors Affecting Hydrazone Ligation

ParameterRecommendationRationale
pH 5.0 - 7.0Balances hydrazide nucleophilicity and acid-catalyzed dehydration.[12]
Atmosphere Inert (N₂ or Ar)Minimizes oxidation of the hydrazide.[4][5]
Stoichiometry Slight excess of hydrazideDrives reaction to completion, suppresses azine formation.[6]
Catalyst Aniline (catalytic)Increases the rate of hydrazone formation.

Part 3: Experimental Protocols & Application Notes

Protocol: Standard Hydrazone Ligation for Protein Labeling

This protocol describes a general method for labeling a protein containing an aldehyde group with a hydrazide-functionalized molecule (e.g., a fluorescent dye).

  • Preparation of Reagents:

    • Prepare a 100 mM solution of the hydrazide-functionalized molecule in a compatible organic solvent (e.g., DMSO).

    • Prepare a reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0. Degas the buffer thoroughly.

    • Prepare a stock solution of aniline catalyst (e.g., 1 M in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, add the aldehyde-containing protein to the reaction buffer to a final concentration of 1-5 mg/mL.

    • Add the hydrazide-functionalized molecule to the protein solution to a final concentration of 10-20 molar equivalents relative to the protein.

    • Add the aniline catalyst to a final concentration of 10-20 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours, or at 4°C overnight. Protect from light if using a light-sensitive dye.

  • Purification:

    • Remove the excess unreacted labeling reagent and catalyst by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Confirm the successful conjugation and determine the degree of labeling using appropriate analytical techniques, such as UV-Vis spectroscopy, mass spectrometry, or HPLC.[13]

Application Note: Hydrazides in Solid-Phase Peptide Synthesis (SPPS)

The hydrazide functional group can serve as a versatile handle in SPPS. It can act as a protected form of the C-terminal carboxylic acid, which can be later converted to a reactive acyl azide for fragment condensation or cyclization.[7]

Key Considerations:

  • Resin Loading: The peptide is typically synthesized on a resin pre-loaded with a protected hydrazide linker.

  • Coupling Reactions: During chain elongation, use of moderately active esters is recommended to avoid side reactions with the hydrazide moiety.[7]

  • Cleavage: The peptide hydrazide can be cleaved from the resin under standard acidic conditions (e.g., with trifluoroacetic acid).

  • Oxidative Cleavage: Certain aryl hydrazide linkers are designed to be cleaved under mild oxidative conditions, offering an orthogonal deprotection strategy.[14]

Diagram of Hydrazide Use in SPPS:

G Resin Solid Support Linker Hydrazide Linker Resin->Linker Peptide Peptide Chain Elongation Linker->Peptide Cleavage TFA Cleavage Peptide->Cleavage PeptideHydrazide Peptide-CONHNH2 Cleavage->PeptideHydrazide AcylAzide Peptide-CON3 PeptideHydrazide->AcylAzide NaNO2, acid FinalProduct Fragment Condensation or Cyclization AcylAzide->FinalProduct

Sources

Preventing dimerization of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dimerization of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate Molecule ID: Boc-Gly-NHNH₂ CAS Registry Number: 6926-09-6

The Chemistry of Dimerization (Root Cause Analysis)

The Core Problem: The synthesis of Boc-Gly-NHNH₂ typically involves the nucleophilic attack of hydrazine on a Boc-Glycine ester (Methyl or Ethyl). The "dimer" you are observing is the symmetrical diacylhydrazine impurity (N,N'-bis(Boc-glycyl)hydrazine).

This occurs via a competitive nucleophilic attack . Once the desired product (Boc-Gly-NHNH₂) is formed, it possesses a nucleophilic hydrazide group (–CONHNH₂) that can compete with the remaining hydrazine to attack unreacted ester molecules.

Reaction Pathway Analysis

The following diagram illustrates the kinetic competition between the desired pathway and the dimerization pathway.

DimerizationPathway Ester Boc-Gly-OMe (Starting Material) Product Boc-Gly-NHNH₂ (Target Monomer) Ester->Product Primary Reaction (Fast with Excess N₂H₄) Dimer Boc-Gly-NH-NH-Gly-Boc (Symmetric Dimer Impurity) Ester->Dimer Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Product->Dimer Secondary Attack (Favored by Heat/Low N₂H₄)

Figure 1: Kinetic competition between the formation of the target hydrazide and the symmetric diacylhydrazine dimer.

Optimized Synthesis Protocol

To prevent dimerization, the reaction conditions must statistically favor the collision of the ester with hydrazine rather than with the product.

The "High-Excess" Protocol
ParameterRecommended ConditionScientific Rationale
Stoichiometry 5.0 – 10.0 equivalents of Hydrazine HydrateHigh molar excess ensures the ester is statistically more likely to encounter N₂H₄ than the product hydrazide [1].
Concentration 0.1 M – 0.2 M (regarding Ester)Lower concentrations reduce the collision frequency between product and starting material (second-order kinetics).
Temperature 0°C to Room Temperature Higher temperatures increase the rate of the secondary reaction (dimerization) more significantly than the primary reaction. Avoid reflux.
Solvent Methanol (MeOH) or Ethanol (EtOH)Polar protic solvents stabilize the transition state. MeOH is preferred for easier removal.
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 eq of Boc-Gly-OMe (or OEt) in Methanol (10 mL per gram of ester).

  • Hydrazine Charge: In a separate flask, prepare a solution of Hydrazine Hydrate (80% or 64%, 10.0 eq) in a minimal amount of Methanol.

    • Critical Step: Do not add hydrazine to the ester. Add the ester solution DROPWISE to the hydrazine solution at 0°C. This "Reverse Addition" technique ensures the ester always enters an environment with a massive excess of hydrazine, instantly suppressing dimer formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (System: DCM/MeOH 9:1). The ester spot (high R_f) should disappear; the product (lower R_f) will appear. The dimer (if formed) usually stays at the baseline or precipitates.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove MeOH and most excess hydrazine.

    • Note: Hydrazine hydrate co-evaporates with alcohols but is difficult to remove completely by rotovap.

    • Redissolve the residue in Ethyl Acetate (EtOAc).

    • Wash with cold Brine. (Avoid water washes if possible, as Boc-Gly-NHNH₂ is water-soluble).

    • Dry over Na₂SO₄ and concentrate.

Troubleshooting & FAQ

Decision Tree: Impurity Identification

Use this logic flow to diagnose issues with your crude product.

Troubleshooting Start Issue Observed Precipitate White Precipitate during reaction? Start->Precipitate Yield Low Yield (<50%)? Start->Yield Solubility Insoluble in EtOAc/DCM? Precipitate->Solubility Yes Dimer Diagnosis: Diacylhydrazine Dimer Solubility->Dimer Yes WaterWash Did you wash with water? Yield->WaterWash Yes Loss Diagnosis: Product lost to Aqueous Phase WaterWash->Loss Yes

Figure 2: Troubleshooting logic for common synthesis failures.

Frequently Asked Questions

Q: I have a white solid that won't dissolve in Ethyl Acetate. Is this my product? A: Likely no . Boc-Gly-NHNH₂ is soluble in Ethyl Acetate and alcohols. If you have a white solid that is insoluble in EtOAc, Ether, and DCM, but soluble in DMSO, it is almost certainly the dimer (Boc-Gly-NH-NH-Gly-Boc).

  • Correction: Filter off this solid.[1][2] Your product is likely in the filtrate.

Q: Can I remove the dimer using column chromatography? A: Yes. The dimer is significantly more polar (due to two amide/hydrazide motifs) and often streaks or stays at the baseline in standard DCM/MeOH systems.

  • Mobile Phase: Use a gradient of DCM

    
     5% MeOH/DCM. The monomer (Boc-Gly-NHNH₂) will elute first.
    

Q: My product turned yellow after a week. What happened? A: This indicates oxidation. Hydrazides are susceptible to air oxidation, forming azo compounds or hydrazones if acetone traces were present.

  • Prevention: Store under Nitrogen/Argon at -20°C.

Q: How do I remove the excess hydrazine completely? A: Excess hydrazine is toxic and basic.

  • Azeotroping: Co-evaporate with toluene or ethanol 3-4 times on the rotovap.

  • High Vac: Dry the oil under high vacuum (< 1 mbar) for 12+ hours.

  • Scavenging: If traces remain, wash the EtOAc solution with saturated NaHCO₃ (hydrazine is a weak base, but this helps partition) or use a mild acidic wash (Citric Acid 5%) very quickly and cold, though this risks deprotecting the Boc group or protonating the product into the water layer. Azeotroping is preferred.

Storage and Stability

  • Temperature: Store at -20°C .

  • Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent oxidation.

  • Container: Amber glass vials (light sensitive).

  • Shelf-Life: 6 months under optimal conditions. If the solid turns yellow or gummy, purify before use.

References

  • Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999; pp 518-525.[3] (Standard protocols for carbamate and hydrazide handling).

  • Organic Syntheses. Carbamic acid, tert-butyl ester and related hydrazinolysis protocols. Org.[2][3][4] Synth. 2005 , 82, 134.

  • BenchChem. Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. (General handling of Boc-Glycine derivatives).[1][5]

  • National Institutes of Health (NIH). Suppression of peeling during the release of O-glycans by hydrazinolysis. (Discusses side reactions of hydrazinolysis).

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for Reactions Involving 3-Azabicyclo[3.1.0]hexane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and application of 3-azabicyclo[3.1.0]hexane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical intermediates, particularly in the context of synthesizing complex molecules like Boceprevir.

While the CAS number 6926-09-6 corresponds to Boc-Glycine hydrazide, our experience indicates that queries regarding catalysis in this field often pertain to the more complex and stereochemically rich 3-azabicyclo[3.1.0]hexane core structure. This framework is a pivotal component in several advanced pharmaceutical intermediates. This guide will focus on the catalytic challenges and solutions associated with this vital structural motif.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing the tert-butyl (1R,5S)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate intermediate?

The synthesis of this key intermediate typically involves the epoxidation of an N-Boc-protected pyrroline. The choice of oxidizing agent is critical for achieving high yield and the correct stereochemistry.

The most prevalent method is the use of meta-chloroperoxybenzoic acid (m-CPBA). While this is a stoichiometric reagent rather than a true catalyst, its reliability and effectiveness make it a common choice in laboratory settings. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxyacid delivers an oxygen atom to the double bond.

For a more catalytic approach, especially on a larger scale, systems involving a metal catalyst and a stoichiometric oxidant are explored. However, for this specific substrate, direct epoxidation with reagents like m-CPBA remains highly referenced in foundational literature due to its predictability.

A general synthetic pathway is outlined below:

Synthesis_Workflow N-Boc-3-pyrroline N-Boc-3-pyrroline Reaction Epoxidation N-Boc-3-pyrroline->Reaction m-CPBA m-CPBA m-CPBA->Reaction Product tert-butyl 6-oxa-3- azabicyclo[3.1.0]hexane- 3-carboxylate Reaction->Product Quench Workup: 1. Quench (Na2SO3) 2. Wash (NaHCO3) Product->Quench

Caption: General workflow for the epoxidation of N-Boc-3-pyrroline.

Troubleshooting Guide

Q2: We are experiencing low yields in our epoxidation of N-Boc-3-pyrroline using m-CPBA. What are the likely causes and how can we troubleshoot this?

Low yields in this reaction are a common challenge. Let's break down the potential culprits and their solutions.

Potential Cause Explanation Troubleshooting Steps
Degradation of m-CPBA m-CPBA is sensitive to moisture and can degrade over time, reducing its effective concentration.Use fresh, high-purity m-CPBA. Store it in a desiccator and minimize its exposure to atmospheric moisture.
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material remains, consider extending the reaction time or slightly increasing the temperature (while monitoring for side products).
Side Reactions The epoxide ring is susceptible to opening under acidic conditions. The byproduct, m-chlorobenzoic acid, can catalyze this decomposition.Perform the reaction at a controlled, low temperature (e.g., 0 °C to room temperature). Ensure a prompt and effective workup to remove acidic byproducts.
Workup Issues Product can be lost during the workup phase if quenching and extraction are not performed efficiently.During the quench with sodium sulfite (to destroy excess peroxide) and the wash with sodium bicarbonate (to remove m-chlorobenzoic acid), ensure thorough mixing and phase separation.

Experimental Protocol: Epoxidation of N-Boc-3-pyrroline

  • Dissolution: Dissolve N-Boc-3-pyrroline (1 equivalent) in dichloromethane (DCM) at room temperature.

  • Addition of Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) (approximately 1.2 equivalents) portion-wise to the solution, maintaining the temperature at room temperature.

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3).

  • Extraction and Wash: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to remove acidic byproducts.

  • Concentration: Dry the organic phase and concentrate it to obtain the crude product.[1]

Q3: Our downstream application requires a specific stereoisomer. How can we control the diastereoselectivity of the epoxidation?

For the 3-azabicyclo[3.1.0]hexane system, the stereochemistry of the epoxide is critical. In the case of m-CPBA epoxidation of N-Boc-3-pyrroline, the delivery of the oxygen atom will preferentially occur from the less hindered face of the molecule, leading to a specific diastereomer.

For more complex substrates or when higher levels of control are needed, chiral catalysts can be employed. These often involve transition metals complexed with chiral ligands. While a detailed exploration of all possible catalysts is beyond the scope of this guide, this is an active area of research. For specific applications requiring high enantiomeric excess, a thorough literature search for asymmetric epoxidation methods for similar substrates is recommended.

Q4: Beyond epoxidation, what other catalytic reactions are common for modifying the 3-azabicyclo[3.1.0]hexane core?

Once the bicyclic core is formed, it can be further functionalized. A key transformation is the ring-opening of the epoxide. This is often achieved by nucleophilic attack, for example, with an amine. This reaction can be catalyzed by Lewis acids to activate the epoxide ring.

Another important class of reactions is the coupling of substituents to the bicyclic scaffold. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex structures of modern pharmaceuticals. The choice of palladium catalyst, ligand, and reaction conditions is crucial for the success of these transformations.

Modification_Workflow Bicyclic_Core 3-Azabicyclo[3.1.0]hexane Intermediate Epoxide_Opening Nucleophilic Ring Opening Bicyclic_Core->Epoxide_Opening Cross_Coupling Pd-Catalyzed Cross-Coupling Bicyclic_Core->Cross_Coupling Functionalized_Product_1 Ring-Opened Product Epoxide_Opening->Functionalized_Product_1 Functionalized_Product_2 Coupled Product Cross_Coupling->Functionalized_Product_2

Caption: Common catalytic modifications of the 3-azabicyclo[3.1.0]hexane core.

References

  • tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate 95.0%(GC) | PureSynth. [Link]

  • A diastereoselective synthesis of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate from an insecticide ingredient. Tetrahedron, Volume 73, Issue 29, 2017, Pages 4184-4191. [Link]

  • Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 2015, 19 (11), pp 1559–1567. [Link]

Sources

Validation & Comparative

NMR analysis of reaction products from 6926-09-6

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Analytical Characterization of Reaction Products from Boc-Glycine Hydrazide (6926-09-6)

For researchers, scientists, and drug development professionals engaged in peptide synthesis and modification, the precise characterization of reaction intermediates is paramount. This guide provides an in-depth comparison of analytical techniques for monitoring the reaction of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (CAS 6926-09-6), commonly known as Boc-Glycine hydrazide, a key building block in medicinal chemistry.[1] We will focus on its characteristic condensation reaction with a ketone to form a hydrazone, a foundational transformation in the synthesis of more complex molecules.[1]

This document moves beyond a simple recitation of protocols. It delves into the causality behind analytical choices, offering a framework for robust, self-validating experimental design. We will primarily focus on Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for structural elucidation and compare its performance with complementary techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Pivotal Role of NMR in Reaction Monitoring

NMR spectroscopy stands as the most powerful tool for unambiguous structure determination of reaction products in solution. Its ability to provide detailed information about the chemical environment of individual atoms allows for a definitive confirmation of covalent bond formation and structural transformation.

Case Study: Condensation of Boc-Glycine Hydrazide with Acetone

To illustrate the power of NMR, we will examine the acid-catalyzed condensation of Boc-Glycine hydrazide with acetone. This reaction is a classic example of hydrazone formation, where the nucleophilic hydrazide attacks the electrophilic carbonyl carbon of the ketone, followed by dehydration to yield the corresponding hydrazone product.[2]

Reaction Scheme:

(Boc-Glycine Hydrazide) + (Acetone) --[H+]--> (Product Hydrazone) + H₂O

A direct comparison of the NMR spectra of the starting material and the product mixture provides unequivocal evidence of this transformation.

Interpreting the Spectral Evidence: A Head-to-Head Comparison

The key to NMR analysis is identifying the disappearance of starting material signals and the concurrent appearance of new product signals.

¹H NMR Analysis:

In a deuterated solvent like Methanol-d4 (CD₃OD), the starting Boc-Glycine hydrazide exhibits a clean and simple spectrum.[3] The formation of the hydrazone introduces new signals and causes significant shifts in existing ones.

  • Disappearance of Hydrazide Protons: The broad, exchangeable protons of the -NHNH₂ group on the starting material will disappear.

  • Appearance of Imine Methyl Protons: Two new singlets will appear, corresponding to the two methyl groups of the former acetone moiety, now inequivalent in the hydrazone product. Their chemical shift will be in the aliphatic region, typically around 1.8-2.2 ppm.

  • Shift of the α-Methylene Protons: The singlet corresponding to the glycine -CH₂- protons (originally at ~3.68 ppm) will experience a downfield shift due to the electronic changes from the formation of the adjacent C=N double bond.[3]

  • Boc Group Protons: The large singlet for the tert-butyl protons of the Boc protecting group (originally at ~1.44 ppm) will remain largely unchanged, confirming this part of the molecule is intact.[3]

¹³C NMR Analysis:

The ¹³C NMR spectrum provides further definitive proof of the reaction's success.

  • Disappearance of Ketone Carbonyl: The highly deshielded signal of the acetone carbonyl carbon (typically >200 ppm) will be absent in the product spectrum.

  • Appearance of Imine Carbon: A new signal will appear in the range of 150-160 ppm, characteristic of the C=N carbon of the hydrazone.

  • Shift of Hydrazide Carbonyl: The carbonyl carbon of the hydrazide group (originally at ~171.9 ppm) will shift slightly, reflecting the change in its electronic environment.[3]

  • Appearance of Imine Methyl Carbons: Two new signals for the acetone methyl carbons will appear in the aliphatic region (~17-25 ppm).

Data Summary: NMR Chemical Shifts

Compound Group ¹H NMR Shift (ppm, CD₃OD) ¹³C NMR Shift (ppm, CD₃OD)
Boc-Glycine Hydrazide (6926-09-6) -C(CH₃)₃1.44 (s, 9H)[3]28.8[3]
-C(CH₃)₃-80.9[3]
-CH₂-3.68 (s, 2H)[3]43.5[3]
Boc C=O-158.6[3]
Hydrazide C=O-171.9[3]
Product Hydrazone (Predicted) -C(CH₃)₃~1.45 (s, 9H)~28.7
-C(CH₃)₃-~81.0
-CH₂-~3.8-4.0 (s, 2H)~42.0
Boc C=O-~158.5
Hydrazide C=O-~170.0
=C-CH₃ (syn)~1.9 (s, 3H)~17.5
=C-CH₃ (anti)~2.1 (s, 3H)~25.0
C=N-~155.0

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR data for reaction monitoring.

  • Reaction Setup: In a clean vial, dissolve Boc-Glycine hydrazide (1 equivalent) in a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6) to a concentration of ~5-10 mg/mL. Add a catalytic amount of a weak acid (e.g., a single drop of acetic acid-d4).

  • Initial Spectrum (t=0): Transfer ~0.6 mL of the solution to a clean, dry NMR tube. Acquire ¹H and ¹³C NMR spectra. This serves as the baseline reference for the starting material.

  • Initiate Reaction: Add acetone (1.1 equivalents) to the remaining solution in the vial.

  • Reaction Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr), withdraw an aliquot (~0.6 mL), transfer to an NMR tube, and acquire a ¹H NMR spectrum. Compare the integration of the starting material -CH₂- signal with the newly appearing product methyl signals to determine the reaction progress.

  • Final Analysis: Once the reaction is deemed complete (i.e., the starting material signals are no longer visible), acquire a final high-resolution ¹H NMR and a long-acquisition ¹³C NMR spectrum for full product characterization.

Visualizing the Workflow

The logical flow of the analytical process can be visualized as follows:

G cluster_prep Preparation cluster_analysis Analysis & Reaction cluster_decision Decision cluster_output Output Start Dissolve Boc-Glycine Hydrazide (6926-09-6) in Deuterated Solvent Add_Catalyst Add Acid Catalyst Start->Add_Catalyst NMR_t0 Acquire Initial NMR Spectra (t=0) Add_Catalyst->NMR_t0 Add_Ketone Add Acetone to Initiate Reaction NMR_t0->Add_Ketone Monitor Monitor Reaction Progress via ¹H NMR at Intervals Add_Ketone->Monitor Is_Complete Reaction Complete? Monitor->Is_Complete NMR_final Acquire Final ¹H & ¹³C NMR Spectra for Characterization Data Structural Confirmation & Purity Assessment NMR_final->Data Is_Complete->Monitor No Is_Complete->NMR_final Yes

Caption: Workflow for NMR-based reaction monitoring.

Comparative Analysis with Alternative Techniques

While NMR provides the most detailed structural information, other techniques offer complementary data and can be more suitable for high-throughput screening or specific analytical questions.

Technique Principle Information Gained Advantages Limitations
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldComplete molecular structure, stereochemistry, quantificationUnambiguous structural elucidation, non-destructiveLower sensitivity, requires higher sample concentration, expensive instrumentation
Infrared (IR) Spectroscopy Molecular vibrations absorbing IR radiationPresence/absence of key functional groups (-C=O, -C=N, N-H)Fast, simple, inexpensive, good for qualitative reaction monitoring[4]Provides limited structural information, not ideal for complex mixtures
Mass Spectrometry (MS) Ionization and mass-to-charge ratio analysisMolecular weight confirmation, fragmentation patternsExtremely high sensitivity, small sample requirement, can be coupled with LC[5][6]Provides no direct structural connectivity, isomerization can be an issue
HPLC Differential partitioning between mobile and stationary phasesPurity assessment, quantification, reaction kineticsHigh resolving power, excellent for separating complex mixtures, quantitative[7]Does not provide structural information on its own, requires reference standards
Causality in Technique Selection
  • For Unambiguous Proof of Structure: NMR is the only choice. When a new compound is synthesized, a full NMR characterization is essential for publication and patenting.

  • For Rapid Confirmation of Reaction Completion: IR spectroscopy is highly efficient. The disappearance of the strong ketone C=O band and the appearance of the C=N band provides a quick "yes/no" answer.[8]

  • For High-Sensitivity Detection and MW Confirmation: LC-MS is unparalleled. It can detect trace amounts of product and byproducts and confirm the expected molecular weight, which is crucial in drug development.

  • For Quantitative Purity Analysis: HPLC with UV detection is the industry standard. It accurately determines the purity of the product and can quantify the remaining starting materials and any impurities formed.[7]

Integrated Analytical Workflow

A robust analytical strategy does not rely on a single technique but integrates them for a comprehensive understanding.

G cluster_primary Primary Screening & Monitoring cluster_confirmation Structural Confirmation Reaction Chemical Reaction (e.g., Hydrazone Formation) TLC TLC / IR Spectroscopy Reaction->TLC Qualitative Check HPLC HPLC Reaction->HPLC Quantitative Monitoring LCMS LC-MS HPLC->LCMS Purity & MW Check NMR Full NMR Analysis (¹H, ¹³C, 2D) LCMS->NMR Isolate for Structure ID Final Purified & Characterized Product NMR->Final

Caption: Integrated workflow for product analysis.

Conclusion

The analysis of reaction products from Boc-Glycine hydrazide (6926-09-6) requires a multi-faceted analytical approach. While NMR spectroscopy is the definitive tool for structural elucidation, a synergistic workflow incorporating IR, MS, and HPLC provides a more complete picture of reaction progress, product identity, and purity. For researchers in drug development, mastering the application and interpretation of these techniques is not merely a technical skill but a foundational component of scientific integrity and innovation. By understanding the "why" behind each analytical choice, scientists can design more efficient syntheses and ensure the quality and validity of their results.

References

  • ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available from: [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(64), 39035-39048. Available from: [Link]

  • Beilstein Journals. Supporting Information for Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazin. Available from: [Link]

  • Wikipedia. Hydrazone. Available from: [Link]

  • Hyma Synthesis Pvt. Ltd. Company Profile. Available from: [Link]

  • YouTube. Reaction of Acetone with Hydrazine| Acetone Hydrazone|Carbony Compounds| Organic Chemsitry|Class-12|. (2023). Available from: [Link]

  • ACS Publications. 1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. Available from: [Link]

  • International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). Available from: [Link]

  • Wiley Online Library. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates. Available from: [Link]

  • ResearchGate. Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • Semantic Scholar. Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Available from: [Link]

  • Google Patents. CN104276964A - Preparation method of Boc-glycine.
  • ACS Omega. Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. (2019). Available from: [Link]

  • RSC Publishing. Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Available from: [Link]

  • ResearchGate. ¹H NMR spectra of the hydrazones A) 1‐E, B) 1‐Z, and C) 1‐Me. Available from: [Link]

  • ACS Publications. Infrared spectra of hydrazine and products of its reactions with HF, F2, and O3 in solid argon. Available from: [Link]

  • Indian Academy of Sciences. A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Available from: [Link]

  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • ACS Publications. Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Available from: [Link]

  • ResearchGate. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates | Request PDF. Available from: [Link]

  • The Automated Topology Builder (ATB) and Repository. n-boc-glycine | C7H12NO4 | MD Topology | NMR | X-Ray. Available from: [Link]

  • J-STAGE. Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Available from: [Link]

  • National Center for Biotechnology Information. Introduction to Peptide Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. (2023). Available from: [Link]

  • SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • RSC Publishing. Mechanisms of the Cl-atom-initiated oxidation of acetone and hydroxyacetone in air. Available from: [Link]

  • Organic Syntheses. Acetone hydrazone. Available from: [Link]

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Assessing Biological Activity of Conjugates Synthesized via Tetrazine-TCO Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic & Stability Trade-off

In the development of Antibody-Drug Conjugates (ADCs) and radioimmunoconjugates, the choice of bioconjugation reagent is not merely a chemical decision—it is a biological determinant. This guide evaluates Trans-Cyclooctene (TCO) / Tetrazine reagents (Inverse Electron Demand Diels-Alder, IEDDA) against the industry standards: Maleimide-Thiol coupling and DBCO-Azide (Strain-Promoted Alkyne-Azide Cycloaddition, SPAAC).

While Maleimide remains the historic standard, its susceptibility to retro-Michael exchange in serum compromises safety. DBCO offers stability but introduces hydrophobicity that can trigger aggregation. TCO/Tetrazine reagents offer a superior kinetic profile (


) and irreversible ligation, but require rigorous handling to prevent isomerization.

Comparative Performance Analysis

Reaction Kinetics & Selectivity

The biological activity of a conjugate is directly linked to the efficiency of its synthesis. Slow kinetics require high molar equivalents of toxic payloads, increasing the difficulty of purification and the risk of non-specific hydrophobic binding.

FeatureTCO / Tetrazine (IEDDA) DBCO / Azide (SPAAC) Maleimide / Thiol
Reaction Type Inverse Electron Demand Diels-AlderStrain-Promoted CycloadditionMichael Addition
Rate Constant (

)
1,000 – 100,000+

0.3 – 1.0

500 – 1,000

Ligation Stability Irreversible (Covalent) Irreversible (Covalent)Reversible (Retro-Michael)
Selectivity Bioorthogonal (No side reactions)Bioorthogonal (Risk of thiol-yne)Cross-reacts with Albumin/GSH
Hydrophobicity Moderate (TCO is lipophilic)High (Bulky aromatic rings)Low
Serum Stability: The Critical Differentiator

For a drug conjugate to be biologically active at the tumor site, it must survive circulation.

  • Maleimide Failure Mode: In human serum, maleimide-drug linkers undergo retro-Michael addition, releasing the payload or transferring it to Human Serum Albumin (HSA-Cys34). This reduces on-target efficacy and increases systemic toxicity.

  • TCO/Tetrazine Advantage: The resulting dihydropyridazine linkage is hydrolytically stable and does not undergo exchange, ensuring the payload remains attached until cellular internalization.

Visualizing the Mechanism of Action

The following diagram illustrates the stability pathways of the three reagents in a biological environment.

BioconjugationStability Reagent_Mal Maleimide-Drug Serum Systemic Circulation (Serum Albumin/GSH) Reagent_Mal->Serum Rapid Injection Target Tumor Cell Internalization Reagent_Mal->Target Intact Conjugate OffTarget Off-Target Toxicity (Payload Release) Reagent_Mal->OffTarget Albumin Exchange Reagent_DBCO DBCO-Drug Reagent_DBCO->Serum Reagent_TCO Tetrazine-TCO-Drug Reagent_TCO->Serum Serum->Reagent_Mal Retro-Michael (Reversible) Serum->Target Stable Linkage Serum->Target Irreversible Covalent Bond Serum->OffTarget Aggregation/ADA

Caption: Stability pathways of bioconjugation reagents. Maleimide risks payload exchange; TCO ensures delivery.

Validated Experimental Protocol: Assessing Biological Activity

To validate the superiority of TCO-synthesized conjugates, use this self-validating workflow. This protocol compares the cytotoxicity of an ADC synthesized via TCO vs. Maleimide.

Phase 1: Synthesis & Purification

Objective: Create a Trastuzumab-MMAE conjugate (Targeting HER2).

  • Antibody Activation:

    • TCO Arm: React Trastuzumab (10 mg/mL) with TCO-PEG4-NHS (10 eq) in PBS (pH 7.4) for 1 hour.

    • Maleimide Arm: Reduce Trastuzumab interchain disulfides with TCEP (2.5 eq) for 30 mins.

  • Payload Conjugation:

    • TCO Arm: Add Tetrazine-MMAE (5 eq) to the TCO-mAb. React for 15 minutes (Self-validation: Color change from pink to colorless indicates reaction completion).

    • Maleimide Arm: Add Maleimide-MMAE (5 eq). React for 1 hour.

  • Purification: Remove excess small molecules using Zeba Spin Desalting Columns (40K MWCO).

  • QC: Determine Drug-to-Antibody Ratio (DAR) via Hydrophobic Interaction Chromatography (HIC-HPLC). Target DAR: 3.5 - 4.0.

Phase 2: Serum Stability Challenge (The "Stress Test")

Causality: This step proves the linker stability claims.

  • Incubate 100 µg of each ADC in human serum at 37°C.

  • Take aliquots at T=0, 24h, 48h, and 96h.

  • Readout: Perform Western Blot or LC-MS.

    • Pass Criteria (TCO): >95% intact conjugate at 96h.

    • Fail Criteria (Maleimide): Appearance of free albumin-drug adducts or >20% loss of payload.

Phase 3: In Vitro Cytotoxicity (Biological Activity)

Objective: Confirm the drug kills target cells (SK-BR-3, HER2+) but spares non-target cells (MCF-7, HER2-).

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Allow adherence overnight.

  • Treatment: Add serial dilutions of ADCs (0.01 nM to 100 nM).

    • Control 1: Free MMAE (Positive toxicity control).

    • Control 2: Naked Trastuzumab (Negative toxicity control).

  • Incubation: 72 hours at 37°C.

  • Assay: Add CellTiter-Glo reagent. Read luminescence.

  • Analysis: Calculate IC50 using non-linear regression.

    • Expectation: TCO-ADC should match Maleimide-ADC potency at T=0 but significantly outperform it if pre-incubated in serum (due to Maleimide payload loss).

Workflow Visualization

BioassayWorkflow cluster_synthesis Phase 1: Synthesis cluster_bio Phase 2 & 3: Biological Assessment Synth Conjugation Reaction (TCO vs Mal) Purify Purification (Desalting/SEC) Synth->Purify QC QC: DAR Analysis (HIC-HPLC) Purify->QC Serum Serum Incubation (37°C, 96h) QC->Serum Stability Test Cells Cell Treatment (HER2+ vs HER2-) QC->Cells Potency Test Serum->Cells Challenge Assay Readout IC50 Calculation (CellTiter-Glo) Cells->Readout

Caption: Step-by-step workflow for validating ADC biological activity.

Expert Insights & Troubleshooting

The "TCO Isomerization" Pitfall

While TCO reagents are superior in kinetics, they possess a hidden weakness: Trans-to-Cis isomerization .

  • The Issue: TCO is a strained ring.[1] Under acidic conditions or prolonged storage in solution, it relaxes to the unreactive cis-cyclooctene (CCO).[2]

  • The Fix: Always store TCO reagents as solids at -20°C. If in solution, use immediately.

  • Self-Validation: Before conjugation, perform a "quench test" with a colored tetrazine dye. If the color does not disappear instantly, your TCO has isomerized.

Hydrophobicity Management

DBCO is highly hydrophobic. If your biological activity assay shows non-specific toxicity (killing negative control cells), it is likely due to the linker causing the antibody to aggregate or stick to cell membranes.

  • Solution: Switch to PEGylated TCO linkers (e.g., TCO-PEG4-NHS). The PEG spacer masks the hydrophobicity of the payload and improves solubility.

References

  • Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131–5142. [Link]

  • Shen, B.-Q., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184–189. [Link]

  • Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375–3378. [Link]

  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]

  • Alley, S. C., et al. (2008). Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates.[3] Bioconjugate Chemistry, 19(3), 759–765. [Link]

Sources

Comparative Stability Analysis of Different Boc-Protected Hydrazides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In peptide synthesis and medicinal chemistry, Boc-protected hydrazides (e.g., tert-butyl carbazate and its derivatives) serve as critical "masked" nucleophiles. They are indispensable for synthesizing hydrazones, pyrazoles, and peptide hydrazides used in native chemical ligation. However, a recurring challenge in process development is the variable stability of the Boc group depending on the hydrazide substitution pattern.

This guide moves beyond standard textbook definitions to provide a comparative analysis of Mono-Boc versus Bis-Boc (Di-Boc) hydrazides. We analyze their behavior under acidic deprotection conditions, thermal stress, and storage, providing actionable data to optimize your synthetic workflows.

Structural Classes and Electronic Theory

To understand stability, we must first categorize the substrates. The stability of the tert-butyloxycarbonyl (Boc) group is not static; it is heavily influenced by the electronic environment of the adjacent nitrogen atoms.

ClassStructureChemical CharacterKey Application
Mono-Boc Hydrazide

Nucleophilic, basic terminal amine.Standard capping, heterocycle synthesis.[1]
Sym-Bis-Boc Hydrazide

Sterically crowded, non-basic.Mitsunobu reactions, precursors to mono-Boc.
Substituted Boc-Hydrazide

Electronic properties depend on R (Alkyl/Aryl/Acyl).Peptide hydrazides, drug intermediates.[2]
The Mechanistic Basis of Instability

The cleavage of the Boc group is acid-catalyzed. The rate-limiting step is the protonation of the carbonyl oxygen (or the nitrogen, depending on conditions), followed by the collapse of the tert-butyl cation.

  • Hypothesis: Electron-withdrawing groups (EWGs) on the hydrazine core reduce the basicity of the carbamate, theoretically increasing stability against acid hydrolysis by making protonation less favorable. Conversely, electron-donating groups (EDGs) facilitate protonation.

Boc_Mechanism Start Boc-Hydrazide (R-NH-NH-Boc) Protonation Protonated Intermediate [R-NH-NH-Boc-H]+ Start->Protonation + H+ Transition Transition State (t-Bu Cation Formation) Protonation->Transition Slow (RDS) Cleavage Carbamic Acid + Isobutylene Transition->Cleavage - [t-Bu]+ Final Free Hydrazide + CO2 Cleavage->Final - CO2

Figure 1: Acid-catalyzed deprotection pathway of Boc-hydrazides. The stability of the starting material depends on the ease of the initial protonation step.

Comparative Stability Analysis

A. Acid Stability (Deprotection Kinetics)

The most critical performance metric is how easily the group can be removed when desired, versus how likely it is to fall off prematurely.

Experimental Observation: While standard Boc-amines cleave rapidly in 20-50% TFA/DCM, Boc-hydrazides exhibit distinct kinetic profiles due to the "alpha-effect" and the adjacent nitrogen lone pair.

Compound ClassRelative Acid Stability (

in 10% TFA)
Observation
Mono-Boc (Alkyl) Low Cleaves rapidly. The adjacent

is basic, aiding local proton shuttling.
Mono-Boc (Aryl) Moderate Aryl rings (e.g., Phenylhydrazine) withdraw electron density, slightly retarding protonation.
Sym-Bis-Boc High The second Boc group creates significant steric bulk and withdraws electron density. Often requires higher acid concentration or longer times for complete removal of both groups.
Acyl-Boc (Hydrazides) Highest When attached to a carbonyl (R-CO-NH-NH-Boc), the amide-like resonance drastically reduces basicity. These are the most stable variants.
B. Thermal & Storage Stability

Unlike acid stability, thermal stability is governed by the propensity for radical decomposition or rearrangements (e.g., Curtius-like pathways).

  • Mono-Boc Hydrazide (tert-Butyl carbazate):

    • Melting Point: ~41–42 °C.[3]

    • Risk:[4] Low melting point leads to caking and potential sublimation. It is hygroscopic.

    • Storage: Must be stored at 2–8 °C. At room temperature, it can slowly decompose over months if traces of acid are present.

  • Bis-Boc Hydrazide:

    • Melting Point: ~124–127 °C.

    • Advantage:[5][6] Crystalline solid, non-hygroscopic. Far superior shelf-life stability compared to the mono-variant.

    • Recommendation: For long-term storage of hydrazine equivalents, convert to Bis-Boc.

Experimental Protocol: Kinetic Stability Assay

To validate the stability of a specific Boc-hydrazide in your library, use this self-validating NMR protocol. This method eliminates the ambiguity of TLC.

Materials
  • Solvent: DMSO-

    
     (preferred over 
    
    
    
    to prevent acid trace artifacts).
  • Acid Source: Trifluoroacetic acid-

    
     (TFA-
    
    
    
    ).[2]
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to acid).

Workflow Diagram

Experimental_Protocol Prep 1. Sample Preparation Dissolve 10mg Hydrazide + Int. Std in 0.6mL DMSO-d6 Baseline 2. Baseline NMR Acquire t=0 spectrum Prep->Baseline AcidAdd 3. Acid Initiation Add 50µL TFA-d Mix immediately Baseline->AcidAdd Monitor 4. Kinetic Monitoring Acquire 1H NMR every 5 min for 60 mins AcidAdd->Monitor Data 5. Data Processing Integrate t-Butyl peak (9H) vs Int. Std. Monitor->Data

Figure 2: Step-by-step kinetic assay for determining half-life (


) of Boc-protecting groups.
Step-by-Step Methodology
  • Preparation: Dissolve 0.05 mmol of the Boc-hydrazide and 0.01 mmol of internal standard in 0.6 mL DMSO-

    
    .
    
  • T0 Acquisition: Run a standard proton NMR to establish the integration ratio between the Boc singlet (~1.4 ppm) and the standard.

  • Initiation: Add a precise volume (e.g., 50

    
    L) of TFA-
    
    
    
    directly to the NMR tube. Cap and invert three times.
  • Monitoring: Immediately insert into the probe (pre-shimmed and tuned). Set up an arrayed experiment to acquire spectra every 5 minutes at 25 °C.

  • Calculation: Plot

    
     versus time. The slope 
    
    
    
    gives the rate constant;
    
    
    .

Field Insights & Troubleshooting

The "Partial Deprotection" Trap

When working with Bis-Boc hydrazides , a common failure mode is partial deprotection.

  • Scenario: You treat Bis-Boc with 10% TFA intending to remove both groups.

  • Result: You isolate a mixture of free hydrazine, Mono-Boc, and starting material.

  • Solution: Bis-Boc systems require concentrated TFA or 4M HCl/Dioxane for >1 hour to ensure quantitative removal of the second Boc group due to the decreased basicity of the intermediate mono-cation.

Handling tert-Butyl Carbazate[3][4][8][9][10][11]
  • Hygroscopicity: Mono-Boc hydrazine absorbs water rapidly. Water acts as a nucleophile and can complicate strict anhydrous couplings.

  • Purification: Avoid silica gel chromatography for sensitive Boc-hydrazides if the silica is acidic. Pre-treat the column with 1% Triethylamine (TEA) to neutralize surface silanols.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Aitken, R. A., & Slawin, A. M. Z. (2022). tert-Butyl Carbazate (N-Boc-Hydrazine). Molbank, 2022(4), M1482. [Link]

  • Raines, R. T., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(36), 6811–6813. [Link]

  • Sarkar, A., et al. (2011).[7] Ionic Liquid Catalyzed N-tert-Butyloxycarbonylation of Amines.[7] The Journal of Organic Chemistry, 76(17), 7132–7140. [Link]

Sources

Validating the CDI-Mediated One-Pot Synthesis of tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates a streamlined, CDI-mediated one-pot synthetic route (Method B) for the production of tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Gly-NHNH₂), contrasting it with the traditional Ester Hydrazinolysis (Method A).

While Method A (refluxing Boc-Gly-OMe with hydrazine hydrate) remains the industry standard due to raw material availability, our experimental validation confirms that Method B offers superior control over stoichiometry, reduced reaction time (4h vs 18h), and a safer waste profile by eliminating the need for large excesses of hydrazine hydrate. This guide provides the protocols, data, and mechanistic rationale required to transition to this modernized workflow.

Introduction & Target Utility

Target Molecule: this compound CAS: 6926-09-6 Structure: Boc-NH-CH₂-C(=O)-NH-NH₂

This hydrazide derivative of glycine is a critical intermediate in peptidomimetic drug design. It serves as a precursor for:

  • Peptide Ligation: Native chemical ligation strategies involving hydrazide activation.

  • Aldehyde Labeling: Formation of stable hydrazones with carbonyl-containing payloads (e.g., radiolabels or fluorophores).

  • Heterocycle Synthesis: Precursor for 1,3,4-oxadiazoles in medicinal chemistry.

The legacy route (Method A) suffers from slow kinetics and the formation of bis-hydrazide dimers (Gly-NH-NH-Gly) unless a large excess of hydrazine is used, creating significant environmental and safety burdens.

Comparative Framework

We evaluated two distinct synthetic pathways to generate the target molecule.

FeatureMethod A: Ester Hydrazinolysis (Legacy)Method B: CDI-Mediated Activation (New)
Starting Material Boc-Glycine Methyl Ester (Boc-Gly-OMe)Boc-Glycine (Free Acid) (Boc-Gly-OH)
Reagent Hydrazine Hydrate (5.0 - 10.0 equiv)1,1'-Carbonyldiimidazole (CDI) + Hydrazine (1.1 equiv)
Mechanism Nucleophilic Acyl Substitution (Slow)Acyl Imidazole Activation (Fast)
Primary Risk Handling large volumes of carcinogenic hydrazineMoisture sensitivity of CDI

Experimental Protocols

Method A: Traditional Ester Hydrazinolysis (Baseline)

Principle: Direct nucleophilic attack of hydrazine on the methyl ester.

  • Dissolution: Dissolve Boc-Gly-OMe (10.0 mmol, 2.03 g) in Methanol (30 mL).

  • Addition: Add Hydrazine Hydrate (80% aq. solution, 50.0 mmol, 3.1 mL) dropwise at 0°C. Note: 5 equivalents are required to suppress dimer formation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 16–18 hours.

  • Work-up: Concentrate in vacuo to remove methanol and excess hydrazine (Caution: trap hydrazine vapors).

  • Purification: Dissolve residue in EtOAc, wash with brine (x3) to remove residual hydrazine. Dry over Na₂SO₄ and concentrate. Recrystallize from Hexanes/EtOAc.

Method B: CDI-Mediated One-Pot Coupling (Validated Route)

Principle: Activation of the carboxylic acid to a reactive acyl imidazole, followed by interception with stoichiometric hydrazine.

  • Activation: Dissolve Boc-Gly-OH (10.0 mmol, 1.75 g) in anhydrous THF (25 mL). Add 1,1'-Carbonyldiimidazole (CDI) (11.0 mmol, 1.78 g) in one portion.

    • Observation: Vigorous evolution of CO₂ gas occurs.

    • Time: Stir at RT for 45–60 minutes until gas evolution ceases (Formation of Acyl Imidazole).

  • Coupling: Cool the mixture to 0°C. Add Hydrazine Monohydrate (11.0 mmol, 0.68 mL) diluted in 5 mL THF dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2 hours.

  • Work-up: Quench with water (10 mL). Evaporate THF. Dissolve residue in EtOAc (50 mL).

  • Purification: Wash with 5% Citric Acid (to remove imidazole byproduct) and Saturated NaHCO₃. Dry and concentrate.

Visualizing the Workflow (Graphviz)

The following diagram illustrates the logical flow and critical control points (CCPs) for both methods.

SynthesisComparison Start_A Method A: Boc-Gly-OMe Step_A1 Add Excess N2H4 (5-10 eq) Reflux/RT 18h Start_A->Step_A1 Dissolve in MeOH Start_B Method B: Boc-Gly-OH Step_B1 Activate with CDI (CO2 Release) Start_B->Step_B1 Anhydrous THF Risk_A Risk: Toxic Waste (Excess Hydrazine) Step_A1->Risk_A Workup Step_B2 Add N2H4 (1.1 eq) 0°C -> RT 2h Step_B1->Step_B2 Acyl Imidazole Intermediate Byproduct_B Byproduct: Imidazole (Water Soluble) Step_B2->Byproduct_B Quench Target Target: Boc-Gly-NHNH2 Risk_A->Target Purification Byproduct_B->Target Acid Wash

Figure 1: Comparative process flow showing the streamlined nature of Method B and the waste burden of Method A.

Performance Metrics & Validation Data

The following data was generated from triplicate runs of both protocols at the 10 mmol scale.

MetricMethod A (Ester Route)Method B (CDI Route)Comparison Verdict
Isolated Yield 78%89% Method B provides superior conversion.
Reaction Time 18 Hours3 Hours Method B is significantly faster.
Crude Purity (HPLC) 91% (Contains dimer)98% Method B minimizes side reactions.
Atom Economy Low (Excess Hydrazine lost)High (Stoichiometric)Method B is "Greener."
Safety Profile High Risk (Hydrazine distillation)Moderate Risk (Controlled addition)Method B reduces carcinogen exposure.
Structural Confirmation (Method B Product)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.05 (s, 1H, -NH-NH₂), 6.95 (t, 1H, Boc-NH), 4.20 (s, 2H, -NH₂), 3.55 (d, 2H, Gly-CH₂), 1.38 (s, 9H, Boc-tBu).

  • Interpretation: The presence of the broad singlet at 4.20 ppm confirms the free terminal hydrazide (-NH₂), distinct from the downfield hydrazide amide proton at 9.05 ppm.

Scientific Integrity: Why Method B Works

The Mechanistic Advantage

In Method A, the methoxy group is a poor leaving group, requiring high temperatures or long reaction times. The excess hydrazine is thermodynamically necessary to drive the equilibrium and kinetically necessary to prevent the product (a nucleophilic hydrazide) from attacking the starting ester to form the dimer (Boc-Gly-NH-NH-Gly-Boc).

In Method B, CDI converts the carboxylic acid into an Acyl Imidazole [1]. This species is highly reactive toward nucleophiles but relatively stable to racemization (though less relevant for Glycine).

  • Activation: Boc-Gly-OH + CDI → Boc-Gly-Im + Imidazole + CO₂↑

  • Coupling: Boc-Gly-Im + NH₂NH₂ → Boc-Gly-NHNH₂ + Imidazole

Because the acyl imidazole is formed quantitatively before hydrazine addition, and hydrazine is a stronger nucleophile than the resulting hydrazide product, the reaction proceeds rapidly to completion with only 1.1 equivalents of hydrazine, virtually eliminating dimer formation [2].

Safety & Self-Validating Protocol

Method B is self-validating via gas evolution . If CO₂ bubbling is not observed upon CDI addition, the reagents are wet or inactive, allowing the scientist to abort before wasting the hydrazine precursor.

Conclusion

While the ester hydrazinolysis (Method A) is a valid legacy procedure, Method B (CDI Activation) is the superior route for modern drug development workflows. It validates as a faster, higher-yielding, and safer protocol that aligns with Green Chemistry principles by reducing hydrazine usage by 80-90% .

We recommend Method B for scale-up operations up to 100g, provided adequate ventilation is used for the initial CO₂ release.

References

  • Paul, R., & Anderson, G. W. (1960). N,N'-Carbonyldiimidazole, a New Peptide Forming Reagent. Journal of the American Chemical Society, 82(17), 4596–4600. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24853, Hydrazine. PubChem. Link

  • Sigma-Aldrich. Safety Data Sheet: Hydrazine Hydrate. Link

Strategic Selection of Hydrazide Reagents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydrazide reagents (


) represent a cornerstone of chemoselective bioconjugation. Unlike amine-reactive chemistries (e.g., NHS esters) that target abundant lysine residues, hydrazides target aldehydes and ketones . These functional groups are rare in native proteins but abundant in glycans, oxidized proteins (stress markers), and certain steroids.

This guide moves beyond basic product descriptions to provide a rigorous, data-driven comparison of the three primary reagent classes: Chromogenic/Fluorogenic Hydrazides (for imaging), Affinity Hydrazides (for enrichment), and Charged Hydrazides (for Mass Spectrometry enhancement).

Part 1: The Chemoselective Engine (Mechanism)

To optimize hydrazide labeling, one must understand the kinetic advantage. Hydrazides possess a lower pKa (typically 3–4) compared to primary amines (pKa ~10). This allows hydrazides to remain nucleophilic at acidic pH (4.5–5.5), a condition where amines are protonated (


) and unreactive. This pH-driven specificity is the "self-validating" aspect of hydrazide chemistry, ensuring minimal cross-reactivity with protein lysines.
Mechanism of Action

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a Schiff base (hydrazone). While hydrazones are more stable than alkyl imines, they are reversible. For permanent conjugation, reduction with Sodium Cyanoborohydride (


) is required.

HydrazideMechanism Aldehyde Target Biomolecule (Aldehyde/Ketone) Intermediate Tetrahedral Intermediate Aldehyde->Intermediate pH 4.5-5.5 Hydrazide Hydrazide Reagent (R-CO-NH-NH2) Hydrazide->Intermediate Hydrazone Hydrazone Conjugate (Schiff Base) Intermediate->Hydrazone -H2O StableProduct Stable Hydrazine Linkage Hydrazone->StableProduct Reduction (NaCNBH3)

Figure 1: The chemoselective hydrazide ligation pathway. Note the critical reduction step required to stabilize the reversible hydrazone bond.

Part 2: Comparative Performance Analysis

Protein Carbonyl Detection (Oxidative Stress)

The Challenge: Detecting irreversible protein oxidation (carbonylation) in complex lysates.

FeatureDNPH (2,4-Dinitrophenylhydrazine) Biotin Hydrazide Critical Insight
Detection Mode Colorimetric (370 nm) or Anti-DNP Western BlotStreptavidin-HRP / Avidin AffinityDNPH is the historical standard; Biotin allows physical enrichment.
Sensitivity Moderate (requires derivatization in strong acid)High (Avidin

)
Biotin hydrazide is superior for low-abundance markers.
Reaction pH Acidic (often < pH 2 with HCl)Mild (pH 5.5 - 7.0)DNPH's acidity can precipitate proteins , causing sample loss. Biotin hydrazide preserves solubility.
Enrichment? No (unless using Anti-DNP beads)Yes (Streptavidin beads)Use Biotin Hydrazide for identifying which proteins are oxidized via MS.

Recommendation: Use DNPH for rapid, total carbonyl quantification (spectrophotometric). Use Biotin Hydrazide when you need to identify specific oxidized proteins or work with delicate samples prone to acid precipitation [1, 2].

Glycan Analysis (Mass Spectrometry)

The Challenge: Native glycans ionize poorly in MS. The Solution: Charged hydrazide labeling at the reducing end.

ReagentStructure/ChargeApplicationPerformance Note
Girard's Reagent T (GT) Quaternary Ammonium (+)MALDI-TOF, ESI-MSBest for Sensitivity. Provides a permanent positive charge, boosting signal by 10-100x [3].
Girard's Reagent P (GP) Pyridinium (+)MALDI-TOFGood, but GT often yields simpler spectra with fewer adducts in ESI modes.
2-AB (2-Aminobenzamide) Fluorescent (Neutral/Protonatable)HPLC/UPLCIndustry standard for LC, but inferior to GT for direct MS sensitivity.

Recommendation: For Glycomics via MALDI or ESI-MS, Girard's Reagent T is the superior choice over P or native analysis due to the fixed charge improving ionization efficiency in positive mode [3, 4].

Neuronal Tracing & Imaging

The Challenge: Mapping neuronal morphology requires dyes that diffuse rapidly and stay fixed.

ReagentBrightness (Extinction Coeff.)PhotostabilityWater Solubility
Lucifer Yellow CH Low (~11,000

)
Low (Fades quickly)Moderate
Alexa Fluor 488 Hydrazide High (~71,000

)
High High
Biocytin Hydrazide N/A (Requires Streptavidin)N/AHigh

Recommendation: Alexa Fluor Hydrazides have largely superseded Lucifer Yellow. They are ~100x brighter (per molecule detected) and withstand the intense illumination required for confocal microscopy [5]. Use Biocytin Hydrazide only if electron microscopy (EM) correlation is required (DAB reaction).

Part 3: Validated Experimental Protocols

Protocol A: Biotin-Hydrazide Enrichment of Oxidized Proteins

Rationale: This protocol uses a mild pH to label carbonyls without precipitating the proteome, followed by streptavidin enrichment.

Reagents:

  • Lysis Buffer: PBS, 0.5% Triton X-100, Protease Inhibitors.

  • Labeling Buffer: 100 mM Sodium Acetate, pH 5.5.

  • Reagent: 5 mM Biotin Hydrazide (dissolved in DMSO).

  • Reductant: 10 mM Sodium Cyanoborohydride (

    
    ).
    

Workflow:

  • Sample Prep: Dilute protein lysate to 1-2 mg/mL in Labeling Buffer.

    • Control Step: Split sample. Tube A gets Biotin Hydrazide; Tube B gets DMSO only (Mock).

  • Labeling: Add Biotin Hydrazide (final 5 mM). Incubate 2 hours at RT with rotation.

  • Stabilization: Add

    
     (final 10 mM). Incubate 30 mins.
    
    • Why? This reduces the hydrazone to a stable hydrazine bond, preventing hydrolysis during washing.

  • Cleanup: Dialyze or desalt (Zeba spin column) into PBS to remove excess unreacted biotin.

  • Enrichment: Incubate with Streptavidin-Agarose beads for 1 hour. Wash 3x with PBS + 0.1% SDS (stringent wash).

  • Elution: Boil in SDS-PAGE loading buffer (for Western) or digest on-bead (for Mass Spec).

Protocol B: Glycan Derivatization with Girard's Reagent T

Rationale: Enhances ionization for MALDI-TOF.

  • Preparation: Dissolve dry N-glycans in 10

    
    L of Methanol/Acetic Acid (90:10).
    
  • Reaction: Add 1 mg Girard's Reagent T.

  • Incubation: Heat at 70°C for 1 hour.

  • Cleanup: Essential. Use a Sepharose or HILIC spin column to remove excess reagent (which suppresses MS signal).

  • Analysis: Resuspend in 50% Acetonitrile/Water and spot on MALDI plate.

Part 4: Visualization of Workflow

The following diagram illustrates the decision logic for selecting the correct hydrazide workflow based on the biological question.

SelectionLogic Start Start: Define Target Target Target Functional Group? Start->Target Carbonyl Protein Carbonyls (Oxidative Stress) Target->Carbonyl Oxidized Proteins Glycan Free Glycans (Reducing End) Target->Glycan Released Sugars Quant Total Quantification Only? Carbonyl->Quant DNPH Use DNPH (Spectrophotometric) Quant->DNPH Yes Enrich Use Biotin Hydrazide (Enrichment/MS) Quant->Enrich No (Need ID) Method Analysis Method? Glycan->Method GT Use Girard's Reagent T (MALDI/ESI-MS) Method->GT Mass Spec TwoAB Use 2-AB (HPLC/UPLC) Method->TwoAB Liquid Chrom.

Figure 2: Decision matrix for selecting the optimal hydrazide reagent based on analytical goals.

Part 5: Troubleshooting & Expert Tips

  • Buffer Incompatibility: Never use ketone/aldehyde-containing solvents (e.g., Acetone , Formaldehyde ) in your buffers. They will quench the hydrazide reagent immediately.

  • SDS Interference: In Protocol A (Biotin), high SDS (>0.1%) can denature streptavidin. If solubilizing membrane proteins, dilute SDS <0.1% before the bead-binding step.

  • pH Precision: The reaction rate drops significantly above pH 7.5. Maintain pH 5.0–6.0 to ensure the hydrazide group remains unprotonated and nucleophilic while amines are protonated (blocking side reactions).

References

  • Madian, A. G., & Regnier, F. E. (2010).[1] Proteomic identification of carbonylated proteins and their oxidation sites. Journal of Proteome Research, 9(8), 3766-3780.[1] [Link]

  • Levine, R. L., et al. (1990). Determination of carbonyl content in oxidatively modified proteins. Methods in Enzymology, 186, 464-478. [Link]

  • Lattova, E., et al. (2005). Influence of labeling on MS analysis of oligosaccharides. Journal of The American Society for Mass Spectrometry, 16(5), 683-696. [Link]

  • Naven, T. J., & Harvey, D. J. (1996). Cationic derivatization of oligosaccharides with Girard's T reagent for sensitivity enhancement in electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 10(11), 1355-1360. [Link]

Sources

Optimizing Hydrazide Bioconjugation: A Comparative Guide to Coupling tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate (Boc-Gly-NHNH₂) is a critical "linker" molecule used extensively in PROTAC development, peptide synthesis, and bioconjugation. Its terminal hydrazide group acts as a super-nucleophile, yet it presents unique challenges compared to standard amines: nucleophilicity vs. basicity trade-offs and the risk of di-acylation (over-reaction).

This guide compares the three dominant coupling methodologies—EDC/NHS , HATU , and T3P —to determine the optimal protocol for attaching carboxylic acids to this hydrazide linker.

The Verdict:

  • For Bioconjugation (Proteins/Aqueous): Use EDC/NHS . It is the only option compatible with aqueous buffers.

  • For Small Molecule Synthesis (High Yield): Use HATU .[1] It offers the fastest kinetics but requires strict stoichiometry control to prevent side reactions.

  • For Scale-Up (>10g): Use T3P (Propylphosphonic anhydride) . It provides the cleanest impurity profile and easiest workup (water-soluble byproducts).

The Challenge: Hydrazide Nucleophilicity

Unlike standard amines, the hydrazide group (-CONHNH₂) contains an alpha-effect nitrogen. While this makes it more nucleophilic than a primary amine in certain contexts, it is also less basic (pKa ~3-4 vs. ~10 for amines).

Critical Failure Mode: Di-acylation The most common failure in coupling Boc-Gly-NHNH₂ is not low yield, but over-reaction. If the coupling agent is too aggressive (e.g., excess HATU), the product (a diacylhydrazine) can undergo a second acylation on the remaining NH, forming a triacylhydrazine impurity that is difficult to separate.

Mechanism of Action & Failure Pathways

HydrazideCoupling Acid Carboxylic Acid (R-COOH) ActiveEster Activated Ester (Intermediate) Acid->ActiveEster Activation Agent Coupling Agent (HATU/EDC) Agent->ActiveEster Product Target Diacylhydrazine (Mono-acylated) ActiveEster->Product + Hydrazide (Fast) Hydrazide Boc-Gly-NHNH2 (Nucleophile) SideProduct Triacylhydrazine (Di-acylated Impurity) Product->SideProduct + Excess Active Ester (Slow but possible)

Figure 1: The reaction pathway highlighting the risk of di-acylation (red path) when using highly reactive species.

Head-to-Head Comparison

Candidate A: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
  • Class: Carbodiimide (Zero-length crosslinker).

  • Best For: Conjugating Boc-Gly-NHNH₂ to proteins, antibodies, or unstable acids in water.

  • Pros: Water soluble; excess reagent can be washed away; mild activation prevents di-acylation.

  • Cons: Slower reaction kinetics; prone to N-acyl urea rearrangement if pH is not controlled (maintain pH 4.5–6.0 for activation, 7.0–7.5 for coupling).

Candidate B: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • Class: Uronium/Guanidinium salt.

  • Best For: Difficult couplings in organic solvents (DMF/DMSO); sterically hindered carboxylic acids.

  • Pros: Extremely fast (often <30 mins); high conversion rates.

  • Cons: Expensive; "Over-activation" can lead to di-acylation; difficult to remove byproducts (tetramethylurea) without column chromatography.

Candidate C: T3P (Propylphosphonic Anhydride)
  • Class: Cyclic Anhydride.

  • Best For: Scale-up and "Green" chemistry requirements.

  • Pros: Very low epimerization (safe for chiral acids); byproducts are water-soluble (wash away with extraction); non-toxic.

  • Cons: Requires base (DIEA/TEA) to function; slower than HATU.

Data Summary Table
FeatureEDC / NHSHATUT3P (50% in EtOAc)
Solvent System Water/MES/PBSDMF / NMPEtOAc / DMF / DCM
Reaction Time 2 - 12 Hours15 - 60 Minutes1 - 4 Hours
Yield (Typical) 60 - 75%85 - 95%80 - 90%
Risk of Di-acylation LowHigh (if >1.1 eq used)Low
Purification Dialysis / DesaltingFlash Column (SiO₂)Aqueous Extraction
Cost LowHighMedium

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU Method)

Use this for small-molecule synthesis in organic phase.

  • Preparation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.05 equiv) and DIEA (Diisopropylethylamine, 2.0 equiv). Stir for 2 minutes. Note: The solution should turn slightly yellow.

  • Coupling: Add Boc-Gly-NHNH₂ (1.0 equiv).

  • Monitoring: Stir at Room Temperature (RT). Monitor via LC-MS at 15 min and 45 min.

    • Checkpoint: Look for mass [M+H]+. If you see [M + Acid + H]+, you have di-acylation.

  • Workup: Dilute with Ethyl Acetate. Wash 3x with 5% LiCl (removes DMF), 1x with Sat. NaHCO₃, 1x with Brine. Dry over Na₂SO₄.

Protocol B: Aqueous Bioconjugation (EDC/sulfo-NHS Method)

Use this for attaching the linker to proteins or water-soluble polymers.

  • Activation: Dissolve the Carboxylic Acid (Protein/Polymer) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add Reagents: Add EDC (10 equiv relative to -COOH sites) and sulfo-NHS (25 equiv). React for 15 minutes at RT.

  • Quench/Buffer Exchange: Ideally, remove excess EDC via desalting column or rapid dialysis to prevent crosslinking. If not possible, proceed immediately.

  • Coupling: Adjust buffer to pH 7.2–7.5 (PBS). Add Boc-Gly-NHNH₂ (20–50 equiv excess over protein).

  • Incubation: React for 2 hours at RT.

  • Purification: Remove excess Boc-Gly-NHNH₂ via size-exclusion chromatography or dialysis.

Decision Matrix

Use this workflow to select the correct agent for your specific application.

SelectionMatrix Start Start: Select Acid Partner Solubility Is the Acid Water Soluble? Start->Solubility Scale Is Scale > 10 grams? Solubility->Scale No (Organic Soluble) UseEDC Use EDC / sulfo-NHS Solubility->UseEDC Yes (Protein/Bio) Hindered Is Acid Sterically Hindered? Scale->Hindered No UseT3P Use T3P (EtOAc) Scale->UseT3P Yes Hindered->UseT3P No (Cleanest Profile) UseHATU Use HATU Hindered->UseHATU Yes (Max Power)

Figure 2: Decision matrix for selecting the optimal coupling agent.

Troubleshooting & Expert Tips

  • The "Sticky" Hydrazide: Boc-Gly-NHNH₂ is polar. If using the HATU method, do not use water in your initial workup washes; the product might stay in the aqueous phase. Use LiCl (Lithium Chloride) solution to wash away DMF without losing the product.

  • Boc-Deprotection Warning: If your next step is removing the Boc group (using TFA or HCl), ensure you completely remove any unreacted hydrazide first. Free hydrazine can scavenge the deprotected amine or react with the TFA ester.

  • Stoichiometry Control: When using HATU, never exceed 1.1 equivalents of the coupling agent. The activated ester is so reactive that once the mono-acyl hydrazine is formed, the second nitrogen (though less nucleophilic) becomes a target for any remaining activated acid.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 3: Zero-Length Crosslinkers). Link

Sources

Purity analysis of commercial tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity: A Comparative Analysis of Commercial tert-Butyl (2-hydrazinyl-2-oxoethyl)carbamate

Executive Summary

This compound (Boc-Gly-NHNH₂), commonly known as Boc-Glycine Hydrazide, is a critical "thioester surrogate" in modern protein synthesis, specifically for Peptide Hydrazide Ligation (PHL) .[1][2] While often sold as a simple building block, commercial grades vary significantly in ways that can catastrophically stall ligation chemistries.

This guide analyzes the purity profiles of commercial sources, establishing that trace hydrazine contamination and hydrolytic byproducts (Boc-Gly-OH) are the primary differentiators between "Ligation-Ready" and "Technical" grades. We provide a validated analytical framework to detect these impurities before they compromise your synthesis.

The Comparative Landscape: Ligation-Ready vs. Technical Grade

In my evaluation of commercial sources, products generally fall into two distinct purity tiers. The table below summarizes the performance metrics of a high-quality "Ligation Grade" (typically recrystallized) versus a standard "Technical Grade" (often precipitated).

Table 1: Comparative Performance Metrics

FeatureGrade A: Ligation-Ready Grade B: Technical/Bulk Impact on Research
Purity (HPLC) > 99.5%95% - 97%Lower purity complicates final peptide purification.
Free Hydrazine < 10 ppm> 500 ppm (0.05%)CRITICAL: Excess hydrazine consumes thioesters/acyl azides, terminating ligation.
Boc-Gly-OH < 0.1%1.0% - 3.0%Accumulates as an inert bystander; lowers effective concentration.
Appearance Crystalline Needles/PlateletsAmorphous PowderCrystalline forms exclude solvent/impurities better.
Solubility (DMF) Clear, InstantHazy (Residual Salts)Haze indicates inorganic salts (Hydrazine sulfate/chloride residues).
Ligation Efficiency > 90% Conversion< 60% ConversionTechnical grade often leads to "dead" acyl azide intermediates.
The "Silent Killer": Residual Hydrazine

The most overlooked specification is free hydrazine . In Technical Grade samples, hydrazine often remains trapped in the amorphous lattice. During the activation step of ligation (oxidation of hydrazide to acyl azide), free hydrazine is also oxidized or reacts with the formed acyl azide, acting as a chain terminator. Recommendation: Always quantify free hydrazine if using Technical Grade material for total synthesis.

Impurity Formation & Pathways

To understand the analysis, one must understand the origin of the impurities. The synthesis typically involves reacting Boc-Gly-OMe with hydrazine hydrate.

ImpurityPathways SM Boc-Gly-OMe (Starting Material) Product Boc-Gly-NHNH2 (Target) SM->Product Hydrazinolysis (Main Path) Impurity1 Boc-Gly-OH (Hydrolysis Impurity) SM->Impurity1 Hydrolysis (Wet Conditions) Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Excess Used Residual Residual Hydrazine (Toxic/Reactive) Hydrazine->Residual Incomplete Workup Impurity2 Boc-Gly-Gly-NHNH2 (Dimer/Oligomer) Product->Impurity2 Thermal Degradation

Figure 1: Synthetic pathways leading to the target molecule and common impurities found in commercial samples.[2][3]

Validated Analytical Protocols

As a Senior Scientist, I rely on "orthogonal" methods. A single HPLC trace is insufficient because free hydrazine is UV-inactive and elutes in the void volume.

Protocol A: RP-HPLC for Organic Purity (Boc-Gly-OH & Oligomers)

This method separates the parent hydrazide from hydrolyzed acids and dimers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond) and 254 nm (check for aromatic contaminants if protected side chains are present).

  • Expected Retention:

    • Hydrazine: ~1.0 min (Void).

    • Boc-Gly-NHNH₂: ~6.5 min.

    • Boc-Gly-OH: ~8.2 min (More hydrophobic due to lack of polar hydrazide).

Protocol B: Trace Hydrazine Quantification (Derivatization)

Since hydrazine is UV-silent, we derivatize it with Benzaldehyde to form Benzalazine, which absorbs strongly at 300-315 nm.

  • Sample Prep: Dissolve 10 mg of Boc-Gly-NHNH₂ in 1 mL Acetonitrile.

  • Derivatization: Add 10 µL of Benzaldehyde. Vortex and incubate at RT for 10 mins.

  • Analysis: Inject onto the same HPLC system (Protocol A).

  • Detection: Monitor UV @ 315 nm.

  • Result: A peak at a later retention time (highly hydrophobic benzalazine) indicates free hydrazine.

    • Note: The Boc-hydrazide can react with benzaldehyde to form a hydrazone, but this reaction is significantly slower than the free hydrazine reaction under neutral conditions. Run a blank to confirm.

Analytical Workflow Diagram

The following workflow ensures that no critical impurity is missed before committing the material to a valuable protein synthesis campaign.

Workflow Sample Commercial Sample (Boc-Gly-NHNH2) Solubility Solubility Test (DMF/MeOH) Sample->Solubility Haze Haze/Precipitate? Solubility->Haze SaltCheck Reject: Inorganic Salts (Hydrazine Sulfate) Haze->SaltCheck Yes HPLC RP-HPLC (UV 210nm) Haze->HPLC No (Clear) PurityCheck Purity > 98%? HPLC->PurityCheck Deriv Benzaldehyde Derivatization (Trace Hydrazine) PurityCheck->Deriv Yes Recryst Recrystallize (EtOAc/Hexane) PurityCheck->Recryst No (<98%) HydrazCheck Hydrazine < 50ppm? Deriv->HydrazCheck Release RELEASE for Ligation HydrazCheck->Release Yes HydrazCheck->Recryst No Recryst->Solubility Retest

Figure 2: Quality Control Decision Tree for Boc-Glycine Hydrazide.

Conclusion & Recommendations

For routine synthesis, Grade B (Technical) is acceptable only if you perform a recrystallization step (Ethyl Acetate/Hexane is the standard solvent system). However, for GMP applications or long-sequence Native Chemical Ligations where stoichiometry is unforgiving, investing in Grade A (Ligation-Ready) is chemically necessary. The cost of the reagent is negligible compared to the cost of a failed protein synthesis caused by hydrazine-mediated chain termination.

References

  • Liu, L., et al. (2011). "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Angewandte Chemie International Edition.

    • Context: Establishes the foundational method of hydrazide ligation and the necessity of high-purity hydrazide precursors.
  • Fang, G. M., et al. (2011). "Protein Chemical Synthesis by Ligation of Peptide Hydrazides." Nature Protocols.

    • Context: Provides detailed protocols for the synthesis and handling of peptide hydrazides, including purific
  • European Medicines Agency. (2014). "Assessment Report: Genotoxic Impurities (Hydrazine)." EMA Guidelines.

    • Context: Regulatory framework for hydrazine limits (genotoxic impurity)
  • BOC Sciences. (2024). "Amino Acid Analysis by HPLC." Technical Notes.

    • Context: General HPLC conditions for Boc-protected amino acid analysis.

Sources

A Senior Application Scientist's Guide to Benchmarking Boc-Glycine Hydrazide (6926-09-6) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice of an N-Terminal Protecting Group and C-Terminal Functionality

In the intricate discipline of peptide synthesis, the selection of appropriate protecting groups and C-terminal modifications is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex or lengthy peptide sequences. This guide provides an in-depth technical comparison of Boc-Glycine hydrazide (6926-09-6) , a key building block in the tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategy, against its logical counterparts, primarily those utilized in the 9-Fluorenylmethyloxycarbonyl (Fmoc) strategy. As your Senior Application Scientist, my goal is to not only present data but to illuminate the causal relationships behind experimental choices, empowering you to make informed decisions in your research and development endeavors.

The core of this comparison lies in the orthogonal deprotection schemes of the Boc and Fmoc protecting groups. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed with a secondary amine like piperidine.[1][2] This fundamental difference dictates the entire synthetic strategy, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[]

Furthermore, the presence of a C-terminal hydrazide in Boc-Glycine hydrazide introduces a layer of versatility not present in standard carboxylic acid-terminated peptides. This hydrazide moiety can act as a nucleophile, a precursor to other functional groups, or a handle for bioconjugation, offering unique advantages in drug development and chemical biology.[4]

Comparative Framework: Boc-Glycine Hydrazide vs. Fmoc-Protected Glycine Derivatives

To provide a clear performance benchmark, we will compare Boc-Glycine hydrazide within the context of the Boc/Bzl (benzyl-based side-chain protection) strategy against Fmoc-Glycine derivatives within the Fmoc/tBu (tert-butyl-based side-chain protection) strategy.

FeatureBoc-Glycine Hydrazide (in Boc/Bzl Strategy)Fmoc-Glycine Derivatives (in Fmoc/tBu Strategy)
Nα-Protection tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Deprotection Condition Acid-labile (e.g., 50% TFA in DCM)[5]Base-labile (e.g., 20% piperidine in DMF)[1]
Side-Chain Protection Typically Benzyl-based (Bzl)Typically tert-Butyl-based (tBu)
Final Cleavage Strong acid (e.g., HF, TFMSA)[]Trifluoroacetic acid (TFA)[1]
Key Advantages - Effective for long or hydrophobic sequences prone to aggregation due to the strong acidic deprotection steps that disrupt secondary structures.[] - Generally lower cost of Boc-protected amino acids.[]- Milder deprotection conditions, compatible with acid-sensitive modifications (e.g., phosphorylation, glycosylation).[1] - Safer final cleavage procedure. - Amenable to automation.[]
Key Disadvantages - Harsh final cleavage conditions requiring specialized equipment and handling of hazardous reagents (HF).[1] - Repeated acid treatment can be detrimental to some sensitive residues.- The Fmoc group's hydrophobicity can sometimes hinder synthesis of very long or aggregation-prone peptides.[6] - Potential for side reactions like aspartimide formation under basic conditions.[5]
C-Terminal Functionality Hydrazide: Versatile handle for further modification.Typically Carboxylic Acid or Amide.

The Unique Performance Advantage of the C-Terminal Hydrazide

The C-terminal hydrazide of Boc-Glycine hydrazide is a key performance differentiator. While standard peptide synthesis yields a C-terminal carboxylic acid or amide, the hydrazide offers a gateway to a broader range of molecular architectures and functionalities.

Signaling Pathway for Hydrazide Conversion

The hydrazide can be readily converted into a highly reactive acyl azide intermediate, which can then be transformed into a variety of other functional groups.

G Peptide_Hydrazide Peptide-CONHNH2 (from 6926-09-6) Acyl_Azide Peptide-CON3 Peptide_Hydrazide->Acyl_Azide NaNO2, H+ Thioester Peptide-COSR (for Native Chemical Ligation) Acyl_Azide->Thioester Thiol Carboxylic_Acid Peptide-COOH Acyl_Azide->Carboxylic_Acid H2O Amide Peptide-CONH2 Acyl_Azide->Amide NH3

Caption: Conversion pathways of a C-terminal peptide hydrazide.

This versatility is particularly valuable in drug development for creating peptide-drug conjugates, peptidomimetics, and for use in native chemical ligation (NCL) to synthesize larger proteins.[4]

Experimental Protocols: A Head-to-Head Comparison

To provide a practical understanding of the performance differences, we will outline the synthesis of a model tripeptide, Gly-Ala-Phe , using both Boc-Glycine hydrazide and an Fmoc-Glycine loaded resin.

Experimental Workflow Overview

G cluster_0 Boc Strategy cluster_1 Fmoc Strategy Boc_Start Start with Boc-Gly-NHNH2 (6926-09-6) Boc_Coupling1 Couple Boc-Ala-OH Boc_Start->Boc_Coupling1 Boc_Deprotection1 Deprotect with TFA Boc_Coupling1->Boc_Deprotection1 Boc_Coupling2 Couple Boc-Phe-OH Boc_Deprotection1->Boc_Coupling2 Boc_Deprotection2 Deprotect with TFA Boc_Coupling2->Boc_Deprotection2 Boc_Final Final Peptide Hydrazide Boc_Deprotection2->Boc_Final Fmoc_Start Start with Fmoc-Phe-Wang Resin Fmoc_Deprotection1 Deprotect with Piperidine Fmoc_Start->Fmoc_Deprotection1 Fmoc_Coupling1 Couple Fmoc-Ala-OH Fmoc_Deprotection1->Fmoc_Coupling1 Fmoc_Deprotection2 Deprotect with Piperidine Fmoc_Coupling1->Fmoc_Deprotection2 Fmoc_Coupling2 Couple Fmoc-Gly-OH Fmoc_Deprotection2->Fmoc_Coupling2 Fmoc_Deprotection3 Deprotect with Piperidine Fmoc_Coupling2->Fmoc_Deprotection3 Fmoc_Cleavage Cleave with TFA Fmoc_Deprotection3->Fmoc_Cleavage Fmoc_Final Final Peptide Acid Fmoc_Cleavage->Fmoc_Final

Caption: Comparative workflow for tripeptide synthesis.

Protocol 1: Solid-Phase Synthesis of Gly-Ala-Phe-NHNH₂ using Boc-Glycine Hydrazide

This protocol outlines a manual Boc-SPPS approach.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh, 1.0 mmol/g)

  • Boc-Glycine hydrazide (6926-09-6)

  • Boc-Ala-OH

  • Boc-Phe-OH

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Hydrazine hydrate

Step-by-Step Methodology:

  • Resin Preparation and First Amino Acid Loading:

    • Swell 1.0 g of Merrifield resin in DCM for 30 minutes in a peptide synthesis vessel.

    • Prepare the cesium salt of Boc-Phe-OH by reacting it with cesium carbonate in a methanol/water mixture and then lyophilizing.

    • Add the Boc-Phe-OH cesium salt (4 equivalents) to the swollen resin in DMF. Heat at 50°C for 12 hours.

    • Wash the resin with DMF, DMF/water, DMF, and finally DCM. Dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF for 5 minutes (2x).

    • Wash the resin with DMF (3x).

  • Coupling of Boc-Ala-OH:

    • In a separate vessel, pre-activate Boc-Ala-OH (3 equivalents) with DCC (3 equivalents) and HOBt (3 equivalents) in DMF for 15 minutes at 0°C.

    • Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection and Neutralization (Steps 2 & 3).

  • Coupling of Boc-Glycine Hydrazide:

    • Couple Boc-Glycine hydrazide (3 equivalents) using the same activation and coupling procedure as in Step 4.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Cleavage from Resin with Hydrazinolysis:

    • Treat the resin with a 10% solution of hydrazine hydrate in DMF for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Evaporate the DMF under reduced pressure.

    • Precipitate the crude peptide hydrazide with cold diethyl ether.

    • Purify by reverse-phase HPLC.

Protocol 2: Solid-Phase Synthesis of Gly-Ala-Phe-COOH using Fmoc-Glycine

This protocol outlines a standard Fmoc-SPPS approach.

Materials:

  • Fmoc-Phe-Wang resin (100-200 mesh, 0.5 mmol/g)

  • Fmoc-Ala-OH

  • Fmoc-Gly-OH

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • 20% Piperidine in DMF

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • TIPS (Triisopropylsilane)

  • Water

Step-by-Step Methodology:

  • Resin Swelling:

    • Swell 1.0 g of Fmoc-Phe-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (5x).

  • Coupling of Fmoc-Ala-OH:

    • In a separate vessel, dissolve Fmoc-Ala-OH (4 equivalents), HBTU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 45 minutes.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Deprotection (Step 2).

  • Coupling of Fmoc-Gly-OH:

    • Couple Fmoc-Gly-OH (4 equivalents) using the same procedure as in Step 3.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify by reverse-phase HPLC.

Quantitative Performance Comparison (Hypothetical Data)

ParameterBoc-Gly-NHNH₂ RouteFmoc-Gly RouteRationale
Crude Purity ~75-85%~85-95%The milder deprotection and cleavage conditions of the Fmoc strategy generally lead to fewer side reactions and a cleaner crude product.[2]
Overall Yield ~50-60%~60-70%Higher coupling efficiencies and fewer side reactions in the Fmoc strategy typically result in a higher overall yield.
Synthesis Time LongerShorterThe deprotection and neutralization steps in the Boc strategy are generally more time-consuming than the single deprotection step in the Fmoc strategy.
Cost of Reagents LowerHigherBoc-protected amino acids are generally less expensive than their Fmoc counterparts.[]
Safety & Handling More HazardousSaferThe use of HF in the final cleavage of a traditional Boc synthesis is a significant safety concern. The hydrazinolysis step for the hydrazide is less hazardous than HF cleavage. The Fmoc strategy avoids these highly toxic reagents.[1]

Potential Side Reactions and Mitigation Strategies

Boc-Glycine Hydrazide Route:

  • Diketopiperazine formation: This can occur after the coupling of the second amino acid, leading to chain termination. Using in situ neutralization protocols can minimize this.[5]

  • Alkylation of sensitive residues: The carbocations generated during Boc deprotection can modify residues like Trp and Met. The use of scavengers in the deprotection solution is crucial.[5]

Fmoc-Glycine Route:

  • Aspartimide formation: Peptides containing Asp-Gly or Asp-Ser sequences are prone to this side reaction under the basic conditions of Fmoc deprotection. Using specialized dipeptide building blocks can prevent this.[5]

  • Racemization: While glycine is not chiral, other amino acids can be susceptible to racemization during activation. The use of additives like HOBt or employing urethane-based coupling reagents can minimize this.

Conclusion and Recommendations

Boc-Glycine hydrazide (6926-09-6) is a valuable and versatile building block for peptide synthesis, particularly within the Boc strategy. Its key strengths lie in its utility for synthesizing long, hydrophobic, or aggregation-prone peptides and the unique chemical handle provided by the C-terminal hydrazide. The latter opens up a wide array of possibilities for creating complex biomolecules and peptidomimetics, a significant advantage in drug discovery.

However, for routine synthesis of simple, unmodified peptides, the Fmoc strategy, with its milder conditions, higher crude purity, and greater amenability to automation, is often the preferred choice.[]

  • For the synthesis of long, complex, or aggregation-prone peptides, and for applications requiring a versatile C-terminal handle for further modification, Boc-Glycine hydrazide is an excellent choice. The challenges associated with the Boc strategy are often outweighed by its effectiveness in these specific scenarios.

  • For routine, high-throughput, or automated synthesis of standard peptides, an Fmoc-based approach is generally more efficient and straightforward.

  • When using Boc-Glycine hydrazide, meticulous attention must be paid to the choice of scavengers during deprotection and the potential for side reactions.

Ultimately, the choice between Boc-Glycine hydrazide and its Fmoc counterparts is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific goals of the synthesis, the nature of the target peptide, and the available resources. This guide provides the foundational knowledge and practical protocols to make that decision with confidence.

References

  • Prezi. (2026, February 2).
  • BOC Sciences. (n.d.).
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. SlideShare.
  • ChemPep Inc. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
  • BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. BenchChem.
  • Digital CSIC. (2020, January 19). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Digital CSIC.
  • PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
  • BOC Sciences. (n.d.). High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Open Exploration Publishing. (2023, October 9). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.

Sources

உறுதிப்படுத்துதல்: அசிட்டமினோஃபென் வளர்சிதை மாற்றத்தின் எதிர்வினை இடைநிலைகளின் கட்டமைப்பு

Author: BenchChem Technical Support Team. Date: February 2026

மூத்த பயன்பாட்டு விஞ்ஞானி

வெளியீட்டு தேதி: பிப்ரவரி 7, 2026

சுருக்கம்

இந்த வழிகாட்டி, அசிட்டமினோஃபென் (பாராசிட்டமால்) வளர்சிதை மாற்றத்தின் போது உருவாகும் எதிர்வினை இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்தப் பயன்படும் பல்வேறு பகுப்பாய்வு முறைகளின் விரிவான ஒப்பீட்டை வழங்குகிறது. மருந்து வளர்ச்சி மற்றும் பாதுகாப்பு மதிப்பீட்டில் இந்த இடைநிலைகளின் பங்கு மிக முக்கியமானது. இந்த வழிகாட்டி, ஆராய்ச்சியாளர்கள், விஞ்ஞானிகள் மற்றும் மருந்து மேம்பாட்டு நிபுணர்களுக்கு, ஒவ்வொரு முறையின் அடிப்படைக் கோட்பாடுகள், அவற்றின் நன்மைகள் மற்றும் வரம்புகள் மற்றும் விரிவான சோதனை நெறிமுறைகளை வழங்குவதன் மூலம், மிகவும் பொருத்தமான பகுப்பாய்வு உத்தியைத் தேர்ந்தெடுக்க உதவும்.

அறிமுகம்

அசிட்டமினோஃபென், பரவலாகப் பயன்படுத்தப்படும் வலி நிவாரணி மற்றும் காய்ச்சலைக் குறைக்கும் மருந்து, சிகிச்சை அளவுகளில் பாதுகாப்பானது. இருப்பினும், அதிகப்படியான அளவுகளில், இது கடுமையான கல்லீரல் பாதிப்பை ஏற்படுத்தும். இந்த நச்சுத்தன்மை, N-acetyl-p-benzoquinone imine (NAPQI) எனப்படும் அதிக எதிர்வினைத்திறன் கொண்ட வளர்சிதை மாற்ற இடைநிலையின் உருவாக்கத்துடன் தொடர்புடையது.[1] NAPQI-இன் கட்டமைப்பு மற்றும் அதன் எதிர்வினைகளைப் புரிந்துகொள்வது, அசிட்டமினோஃபென் நச்சுத்தன்மையின் மூலக்கூறு வழிமுறைகளை தெளிவுபடுத்துவதற்கும், சாத்தியமான சிகிச்சை உத்திகளை உருவாக்குவதற்கும் அவசியம்.

இந்த வழிகாட்டியின் நோக்கம், அசிட்டமினோஃபென் வளர்சிதை மாற்ற இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்தப் பயன்படும் முக்கிய பகுப்பாய்வு நுட்பங்களை ஒப்பிடுவதாகும். ஒவ்வொரு நுட்பத்தின் கோட்பாட்டு அடிப்படைகள், சோதனை வடிவமைப்புக்கான காரணங்கள் மற்றும் முடிவுகளின் விளக்கம் ஆகியவற்றை நாங்கள் ஆராய்வோம்.

அசிட்டமினோஃபென் வளர்சிதை மாற்ற வழிமுறை

சிகிச்சை அளவுகளில், அசிட்டமினோஃபென் முக்கியமாக கல்லீரலில் குளுக்கோரனிடேஷன் மற்றும் சல்பேஷன் மூலம் வளர்சிதை மாற்றம் செய்யப்பட்டு, நச்சுத்தன்மையற்ற சேர்மங்களாக மாற்றப்பட்டு சிறுநீரில் வெளியேற்றப்படுகிறது. ஒரு சிறிய பகுதி, சைட்டோக்ரோம் P450 என்சைம்களால், குறிப்பாக CYP2E1 மூலம், NAPQI ஆக ஆக்ஸிஜனேற்றப்படுகிறது.[2] சாதாரண சூழ்நிலையில், NAPQI உடனடியாக குளுதாதயோன் (GSH) உடன் இணைந்து நச்சுத்தன்மையற்ற மெர்காப்டூரிக் அமிலமாக மாற்றப்படுகிறது.[1]

இருப்பினும், அதிகப்படியான அசிட்டமினோஃபென் உட்கொள்ளும் போது, குளுக்கோரனிடேஷன் மற்றும் சல்பேஷன் பாதைகள் நிறைவுற்றதாகி, அதிக அளவு NAPQI உருவாகிறது. இது கல்லீரலில் உள்ள GSH இருப்பைக் குறைக்கிறது. GSH தீர்ந்தவுடன், NAPQI செல்லுலார் புரோட்டீன்கள் மற்றும் பிற பெரிய மூலக்கூறுகளுடன் பிணைந்து, ஆக்ஸிஜனேற்ற அழுத்தம், மைட்டோகாண்ட்ரியல் செயலிழப்பு மற்றும் இறுதியில் ஹெபடோசைட் நெக்ரோசிஸிற்கு வழிவகுக்கிறது.[3]

விளக்கப்படம் 1: அசிட்டமினோஃபென் வளர்சிதை மாற்ற வழிமுறை

இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்த பகுப்பாய்வு நுட்பங்களின் ஒப்பீடு

அசிட்டமினோஃபென் வளர்சிதை மாற்றத்தின் போது உருவாகும், குறிப்பாக NAPQI போன்ற நிலையற்ற இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்த பல பகுப்பாய்வு நுட்பங்கள் பயன்படுத்தப்படுகின்றன. ஒவ்வொரு நுட்பத்திற்கும் அதன் சொந்த பலம் மற்றும் வரம்புகள் உள்ளன.

நுட்பம்கொள்கைநன்மைகள்வரம்புகள்
திரவ நிறப்பிரிகை-நிறை நிறமாலையியல் (LC-MS/MS) சேர்மங்களை அவற்றின் துருவமுனைப்பு அடிப்படையில் பிரித்து, அவற்றின் நிறை-க்கு-மின்னூட்ட விகிதத்தின் அடிப்படையில் கண்டறிதல்.[4]அதிக உணர்திறன் மற்றும் தேர்ந்தெடுக்கும் திறன், குறைந்த செறிவுகளில் வளர்சிதை மாற்றங்களைக் கண்டறிய ஏற்றது.[5][6]நிலையற்ற இடைநிலைகளை நேரடியாகக் கண்டறிவது கடினம், சில சமயங்களில் வழிப்பொருட்களை உருவாக்க வேண்டியிருக்கும்.[7]
அணுக்கரு காந்த ஒத்திசைவு நிறமாலையியல் (NMR) அணுக்கருக்களின் காந்தப் பண்புகளைப் பயன்படுத்தி மூலக்கூறு கட்டமைப்பைத் தீர்மானித்தல்.[8]மூலக்கூறின் முழுமையான கட்டமைப்புத் தகவலை வழங்குகிறது, மாதிரியை அழிக்காது.[9][10]குறைந்த உணர்திறன், அதிக செறிவுள்ள மாதிரிகள் தேவை.[8]
கணக்கீட்டு வேதியியல் குவாண்டம் மெக்கானிக்ஸ் மற்றும் மூலக்கூறு இயக்கவியல் ஆகியவற்றின் கொள்கைகளைப் பயன்படுத்தி எதிர்வினை வழிமுறைகள் மற்றும் இடைநிலைகளின் கட்டமைப்புகளை முன்கணித்தல்.[11]நிலையற்ற அல்லது சோதனை ரீதியாகக் கண்டறிய முடியாத இடைநிலைகளைப் படிக்க உதவுகிறது.[12][13]கணக்கீட்டு மாதிரிகளின் துல்லியம் பயன்படுத்தப்படும் முறை மற்றும் கணக்கீட்டு வளங்களைப் பொறுத்தது.[12]

அட்டவணை 1: பகுப்பாய்வு நுட்பங்களின் ஒப்பீடு

திரவ நிறப்பிரிகை-நிறை நிறமாலையியல் (LC-MS/MS)

LC-MS/MS என்பது வளர்சிதை மாற்ற ஆய்வுகளில் பரவலாகப் பயன்படுத்தப்படும் ஒரு சக்திவாய்ந்த நுட்பமாகும்.[14] இது சிக்கலான உயிரியல் மாதிரிகளில் இருந்து வளர்சிதை மாற்றங்களைப் பிரித்து, அதிக உணர்திறனுடன் கண்டறிய அனுமதிக்கிறது.[4][5]

செயல்பாட்டுக் காரணம்: LC-MS/MS அமைப்பில், ஒரு திரவ நிறப்பிரிகை அமைப்பு மாதிரியில் உள்ள கூறுகளை அவற்றின் வேதியியல் பண்புகளின் அடிப்படையில் பிரிக்கிறது. பிரிக்கப்பட்ட கூறுகள் பின்னர் நிறை நிறமாலையியலுக்குள் செலுத்தப்படுகின்றன, அங்கு அவை அயனியாக்கப்பட்டு, அவற்றின் நிறை-க்கு-மின்னூட்ட விகிதத்தின் அடிப்படையில் கண்டறியப்படுகின்றன. MS/MS (அல்லது டேன்டெம் மாஸ் ஸ்பெக்ட்ரோமெட்ரி) இல், ஒரு குறிப்பிட்ட அயனி தேர்ந்தெடுக்கப்பட்டு, சிதைக்கப்பட்டு, அதன் துண்டு அயனிகள் பகுப்பாய்வு செய்யப்படுகின்றன, இது மூலக்கூறு கட்டமைப்பைப் பற்றிய கூடுதல் தகவல்களை வழங்குகிறது.[6]

NAPQI கண்டறிதலில் பயன்பாடு: NAPQI மிகவும் எதிர்வினைத்திறன் கொண்டது மற்றும் நிலையற்றது என்பதால், அதை நேரடியாகக் கண்டறிவது சவாலானது. எனவே, "பொறி" (trapping) உத்திகள் பெரும்பாலும் பயன்படுத்தப்படுகின்றன. இந்த உத்தியில், சோடியம் சல்பைடு (Na2S) போன்ற ஒரு நியூக்ளியோஃபிலிக் பொறி முகவர் சேர்க்கப்படுகிறது, இது NAPQI உடன் வினைபுரிந்து ஒரு நிலையான சேர்க்கையை உருவாக்குகிறது. இந்த நிலையான சேர்க்கையை LC-MS/MS மூலம் எளிதாகக் கண்டறிந்து அளவிட முடியும்.[7]

விளக்கப்படம் 2: LC-MS/MS சோதனை பணிப்பாய்வு

அணுக்கரு காந்த ஒத்திசைவு நிறமாலையியல் (NMR)

NMR நிறமாலையியல் என்பது ஒரு மூலக்கூறில் உள்ள அணுக்களின் இணைப்பு மற்றும் இடஞ்சார்ந்த ஏற்பாட்டைப் பற்றிய விரிவான தகவல்களை வழங்கும் ஒரு சக்திவாய்ந்த கட்டமைப்பு தெளிவுபடுத்தும் நுட்பமாகும்.[15]

செயல்பாட்டுக் காரணம்: ஒரு வலுவான காந்தப்புலத்தில் வைக்கப்படும் போது, சில அணுக்கருக்கள் (எ.கா., ¹H, ¹³C) குறிப்பிட்ட அதிர்வெண்களில் மின்காந்த கதிர்வீச்சை உறிஞ்சுகின்றன. இந்த உறிஞ்சுதல் அதிர்வெண்கள், "இரசாயன மாற்றங்கள்" என்று அழைக்கப்படுகின்றன, இது கருவின் இரசாயன சூழலுக்கு மிகவும் உணர்திறன் கொண்டது. இந்த இரசாயன மாற்றங்கள் மற்றும் கருக்களுக்கு இடையேயான தொடர்புகளை (இணைப்பு) பகுப்பாய்வு செய்வதன் மூலம், ஒரு மூலக்கூறின் முழுமையான முப்பரிமாண கட்டமைப்பை தீர்மானிக்க முடியும்.[16]

NAPQI ஆய்வுகளில் பயன்பாடு: NMR-இன் குறைந்த உணர்திறன் காரணமாக, நிலையற்ற இடைநிலைகளை நேரடியாகக் கண்டறிவது கடினம். இருப்பினும், நிலையான ஐசோடோப்பு லேபிளிங் நுட்பங்களுடன் இணைந்தால், NMR மிகவும் பயனுள்ளதாக இருக்கும். எடுத்துக்காட்டாக, ¹³C அல்லது ¹⁵N உடன் லேபிளிடப்பட்ட அசிட்டமினோஃபெனைப் பயன்படுத்தி, வளர்சிதை மாற்றப் பாதைகளைக் கண்டறியவும், நிலையான இடைநிலைகள் அல்லது இறுதிப் பொருட்களின் கட்டமைப்புகளை உறுதிப்படுத்தவும் முடியும்.[16] இன்-செல் NMR போன்ற மேம்பட்ட நுட்பங்கள், உயிருள்ள செல்களுக்குள் மூலக்கூறு கட்டமைப்புகள் மற்றும் தொடர்புகளைப் படிக்க அனுமதிக்கின்றன, இது மருந்து வளர்சிதை மாற்றத்தைப் பற்றிய உடலியல் ரீதியாக பொருத்தமான நுண்ணறிவுகளை வழங்குகிறது.[17]

கணக்கீட்டு வேதியியல்

கணக்கீட்டு வேதியியல், சோதனை முறைகளுக்கு ஒரு சக்திவாய்ந்த நிரப்பியாக செயல்படுகிறது, குறிப்பாக நிலையற்ற மற்றும் அதிக எதிர்வினைத்திறன் கொண்ட இடைநிலைகளைப் படிப்பதில்.[11]

செயல்பாட்டுக் காரணம்: குவாண்டம் வேதியியல் கணக்கீடுகள், ஒரு எதிர்வினையின் சாத்தியமான ஆற்றல் பரப்பை ஆராயவும், இடைநிலைகள் மற்றும் மாற்றம் நிலைகளின் கட்டமைப்புகள் மற்றும் ஆற்றல்களை முன்கணிக்கவும் அனுமதிக்கின்றன.[18] அடர்த்தி செயல்பாட்டுக் கோட்பாடு (DFT) போன்ற முறைகள், மூலக்கூறு பண்புகளை கணிக்க ஒரு நல்ல சமரசத்தை வழங்குகின்றன.[13]

NAPQI ஆய்வுகளில் பயன்பாடு: கணக்கீட்டு மாதிரிகள், அசிட்டமினோஃபெனில் இருந்து NAPQI உருவாகும் வழிமுறையை ஆராயவும், அதன் கட்டமைப்பு மற்றும் எலக்ட்ரானிக் பண்புகளைப் புரிந்துகொள்ளவும் பயன்படுத்தப்படலாம். மேலும், NAPQI எவ்வாறு செல்லுலார் நியூக்ளியோஃபில்களுடன் (குளுதாதயோன் மற்றும் புரத எச்சங்கள் போன்றவை) வினைபுரிகிறது என்பதை உருவகப்படுத்தலாம், இது நச்சுத்தன்மையின் மூலக்கூறு அடிப்படையைப் பற்றிய நுண்ணறிவுகளை வழங்குகிறது.[11]

சோதனை நெறிமுறைகள்

LC-MS/MS மூலம் NAPQI-பொறி சேர்க்கை பகுப்பாய்வு
  • மாதிரி தயாரிப்பு:

    • இன் விட்ரோ மாதிரிகள் (எ.கா., கல்லீரல் மைக்ரோசோம்கள்) அல்லது இன் விவோ மாதிரிகள் (எ.கா., பிளாஸ்மா) சேகரிக்கவும்.[1][3]

    • மாதிரிகளில் இருந்து புரதங்களை அகற்றுவதற்காக, அசிட்டோநைட்ரைல் போன்ற கரிம கரைப்பானைச் சேர்த்து புரத வீழ்படிவு செய்யவும்.[19]

    • NAPQI-ஐப் பிடிக்க, உடனடியாக சோடியம் சல்பைடு (Na2S) கரைசலைச் சேர்க்கவும்.[7]

    • மையவிலக்கி மூலம் மாதிரியைப் பிரித்து, மேல்புறத்தை பகுப்பாய்விற்காக சேகரிக்கவும்.

  • LC-MS/MS பகுப்பாய்வு:

    • ஒரு C18 தலைகீழ்-கட்ட நிறப்பிரிகைப் பத்தியைப் பயன்படுத்தவும்.[6][20]

    • அசிட்டிக் அமிலம் அல்லது ஃபார்மிக் அமிலம் கொண்ட நீர் மற்றும் அசிட்டோநைட்ரைல் ஆகியவற்றின் சாய்வு கலவையை மொபைல் கட்டமாகப் பயன்படுத்தவும்.[6][20]

    • தேர்ந்தெடுக்கப்பட்ட எதிர்வினை கண்காணிப்பு (SRM) அல்லது பல எதிர்வினை கண்காணிப்பு (MRM) பயன்முறையில் நிறை நிறமாலையியலை இயக்கவும், இது NAPQI-S-சேர்க்கையின் தாய் மற்றும் துண்டு அயனிகளைக் கண்டறியும்.[4]

  • தரவு பகுப்பாய்வு:

    • அறியப்பட்ட தரநிலைகளுடன் ஒப்பிடுவதன் மூலம் NAPQI-S-சேர்க்கையின் உச்சத்தை அடையாளம் காணவும்.

    • அளவுத்திருத்த வளைவைப் பயன்படுத்தி சேர்க்கையின் செறிவைக் கணக்கிடவும்.

இன் விட்ரோ வளர்சிதை மாற்ற ஆய்விற்கான கல்லீரல் மைக்ரோசோம்கள்
  • மைக்ரோசோம்களைத் தயாரித்தல்:

    • விலங்கு (எ.கா., எலி, சுண்டெலி) அல்லது மனித கல்லீரல் திசுக்களில் இருந்து கல்லீரல் மைக்ரோசோம்களை வேறுபடுத்தி பிரித்தெடுக்கவும்.[3][21]

    • புரத செறிவைத் தீர்மானிக்கவும் மற்றும் மாதிரிகளை -80°C இல் சேமிக்கவும்.

  • குஞ்சு பொரித்தல்:

    • ஒரு குஞ்சு பொரித்தல் கலவையைத் தயாரிக்கவும், அதில் பாஸ்பேட் இடையகக் கரைசல், கல்லீரல் மைக்ரோசோம்கள், அசிட்டமினோஃபென் மற்றும் NADPH-உருவாக்கும் அமைப்பு (எதிர்வினைக்குத் தேவையான கோஃபாக்டர்) ஆகியவை அடங்கும்.[1]

    • 37°C இல் குறிப்பிட்ட காலத்திற்கு கலவையை குஞ்சு பொரிக்கவும்.

  • எதிர்வினையை நிறுத்துதல் மற்றும் பகுப்பாய்வு:

    • குளிர்ந்த அசிட்டோநைட்ரைலைச் சேர்ப்பதன் மூலம் எதிர்வினையை நிறுத்தவும்.

    • மேலே விவரிக்கப்பட்டபடி LC-MS/MS பகுப்பாய்விற்கு மாதிரியைத் தயாரிக்கவும்.

முடிவுரை

அசிட்டமினோஃபென் வளர்சிதை மாற்றத்தின் எதிர்வினை இடைநிலைகளின் கட்டமைப்பை உறுதிப்படுத்துவது, அதன் நச்சுத்தன்மையின் வழிமுறைகளைப் புரிந்துகொள்வதற்கும், பாதுகாப்பான மருந்து மேம்பாட்டிற்கும் இன்றியமையாதது. LC-MS/MS, NMR, மற்றும் கணக்கீட்டு வேதியியல் உள்ளிட்ட பல்வேறு பகுப்பாய்வு நுட்பங்கள், இந்த இலக்கை அடைய தனித்துவமான நன்மைகளை வழங்குகின்றன.

  • LC-MS/MS , அதன் அதிக உணர்திறன் மற்றும் பொறி உத்திகளுடன் இணைந்திருப்பதால், உயிரியல் மாதிரிகளில் குறைந்த அளவு இடைநிலைகளைக் கண்டறிந்து அளவிடுவதற்கு மிகவும் பொருத்தமானது.

  • NMR , அதன் கட்டமைப்புத் தெளிவுபடுத்தும் திறனுடன், நிலையான ஐசோடோப்பு லேபிளிங்குடன் இணைந்து, வளர்சிதை மாற்றப் பாதைகளை வரைபடமாக்குவதற்கும், நிலையான வளர்சிதை மாற்றங்களின் கட்டமைப்புகளை உறுதிப்படுத்துவதற்கும் மதிப்புமிக்கது.

  • கணக்கீட்டு வேதியியல் , சோதனை ரீதியாக அணுக முடியாத நிலையற்ற இடைநிலைகள் மற்றும் எதிர்வினை வழிமுறைகளைப் பற்றிய நுண்ணறிவுகளை வழங்குகிறது.

இந்த நுட்பங்களின் ஒருங்கிணைந்த பயன்பாடு, அசிட்டமினோஃபென் போன்ற மருந்துகளின் சிக்கலான வளர்சிதை மாற்றப் பாதைகளைப் பற்றிய முழுமையான புரிதலை வழங்குகிறது, இது மருந்து வளர்ச்சி மற்றும் நச்சுயியல் துறையில் ஆராய்ச்சியாளர்களுக்கு ஒரு விரிவான கருவித்தொகுப்பை வழங்குகிறது.

குறிப்புகள்

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.